1,4-Diazabicyclo[4.2.0]octane
Description
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Properties
IUPAC Name |
1,4-diazabicyclo[4.2.0]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-7-5-6(1)8/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZPCJDZJHLWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C1CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 1,4-Diazabicyclo[4.2.0]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[4.2.0]octane is a saturated bicyclic diamine characterized by a fused four-membered azetidine ring and a six-membered piperazine ring. This unique structural arrangement imparts a constrained conformation that significantly influences its chemical and physical properties, particularly its basicity and reactivity. As a scaffold in medicinal chemistry, it offers a three-dimensional framework that can be strategically functionalized to interact with biological targets. This guide provides a comprehensive overview of the fundamental properties of the this compound core, with a focus on its synthesis, basicity, and potential as a building block in drug discovery.
Synthesis of the this compound Core
The synthesis of the this compound scaffold, referred to as a 4,6-fused system, can be achieved through a step-efficient and robust synthetic route commencing from a homoallylic amine. This methodology allows for stereochemical control and the generation of diverse compound libraries.[1] A key step in this synthetic approach involves an iodine-mediated intramolecular cyclization to form an iodoazetidine intermediate, followed by subsequent ring closure to furnish the bicyclic core.
Experimental Protocol: Synthesis of a this compound Derivative[1]
-
Step 1: Iodoazetidine Formation. To a solution of a suitable homoallylic amine (1.0 equivalent) in acetonitrile (0.3 M), add sodium bicarbonate (5.0 equivalents) and iodine beads (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 16 hours. The formation of the iodoazetidine intermediate can be monitored by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude iodoazetidine intermediate, which can be used in the next step without further purification.
-
Step 2: Intramolecular Cyclization. The crude iodoazetidine intermediate is then subjected to conditions that facilitate intramolecular ring closure to form the this compound ring system. This can be achieved by treatment with a suitable base to effect an intramolecular nucleophilic substitution.
Caption: Synthetic workflow for a this compound derivative.
Basicity and pKa Analysis
Structural Comparison with Piperazine and DABCO
The basicity of this compound can be contextualized by comparing it with the well-characterized diamines, piperazine and 1,4-diazabicyclo[2.2.2]octane (DABCO).
| Compound | Structure | pKa1 | pKa2 | Key Structural Features |
| Piperazine | Chair conformation |
pKa values are for the corresponding conjugate acids.
Piperazine exists in a flexible chair conformation, and its two nitrogen atoms exhibit pKa values typical for secondary amines.
DABCO is a highly symmetrical and rigid molecule with two tertiary bridgehead nitrogen atoms. Its first pKa of 8.8 is slightly lower than that of a typical acyclic tertiary amine, a consequence of the electron-withdrawing inductive effect of the second nitrogen atom.[2] The second pKa is significantly lower due to the electrostatic repulsion between the two positively charged nitrogen atoms held in close proximity within the rigid cage structure.[2][3]
For This compound , the presence of the strained azetidine ring is expected to have a significant impact on the basicity of the nitrogen atoms. The fusion of the four-membered ring introduces considerable ring strain, which can alter the hybridization of the nitrogen lone pairs. It is anticipated that the first pKa will be in the range of a typical secondary amine, possibly slightly higher than DABCO due to the less constrained environment of one of the nitrogen atoms. The second pKa is expected to be significantly lower, similar to DABCO, due to the proximity of the two nitrogen atoms within the bicyclic system.
Caption: Structural and pKa comparison of related diamines.
Reactivity Profile
The reactivity of this compound is governed by the nucleophilicity of its nitrogen atoms and the inherent strain of the fused ring system.
Nucleophilic Character
Similar to other secondary and tertiary amines, the nitrogen atoms in this compound possess lone pairs of electrons and are therefore nucleophilic. They can readily react with a variety of electrophiles, such as alkyl halides, acyl halides, and Michael acceptors. The relative reactivity of the two nitrogen atoms will be influenced by their steric accessibility and the electronic effects of the bicyclic framework.
Ring-Opening Reactions
The presence of the strained azetidine ring suggests that derivatives of this compound may be susceptible to ring-opening reactions under certain conditions. For instance, quaternization of one of the nitrogen atoms could activate the adjacent C-N bonds towards nucleophilic attack, leading to ring cleavage. This type of reactivity has been observed in the well-studied DABCO system, where quaternary ammonium salts undergo ring-opening reactions with various nucleophiles to yield substituted piperazine derivatives.[4][5]
Applications in Drug Development
The rigid and three-dimensional structure of the diazabicyclo[4.2.0]octane core makes it an attractive scaffold for the design of biologically active molecules. By orienting substituents in well-defined spatial arrangements, this framework can enhance binding affinity and selectivity for specific biological targets.
Derivatives of diazabicyclo[4.2.0]octane have shown significant promise in the development of ligands for various receptors. For example, 3,8-diazabicyclo[4.2.0]octane has been identified as an optimal scaffold for the dual inhibition of orexin receptors, which are involved in the regulation of sleep and wakefulness.[6] Furthermore, this and other isomeric diazabicyclo[4.2.0]octane cores have been extensively explored in the design of potent and selective agonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[7]
The development of synthetic routes that allow for the diverse functionalization of the this compound scaffold is crucial for its application in generating compound libraries for high-throughput screening in drug discovery programs.[1]
Conclusion
This compound is a structurally unique bicyclic diamine with a rich chemical landscape. Its constrained conformation, a result of the fused azetidine and piperazine rings, dictates its basicity and reactivity. While further experimental studies are needed to precisely quantify its pKa values, a comparative analysis with related structures provides valuable insights into its acid-base properties. The synthetic accessibility of its derivatives and the proven utility of the diazabicyclo[4.2.0]octane scaffold in medicinal chemistry underscore its potential as a valuable building block for the development of novel therapeutics.
References
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- D'yachenko, V. D., & Krivokolysko, S. G. (2018). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis.
- Heidmann, B., et al. (2016). Orexin Antagonists – An Extensive Survey of Diamine Mimics. ChemMedChem, 11(19), 2132-2146.
- Alcaide, B., et al. (1998). Nuclear analogs of β-lactam antibiotics. I. Synthesis of O-2-isocephams. Tetrahedron, 54(19), 5035-5050.
- Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60.
- Bugaenko, D. I. (2018). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1277-1279.
- D'hooghe, M., & De Kimpe, N. (2009). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. Arkivoc, 2009(1), 1-20.
- Bugaenko, D., Karchava, A., & Yurovskaya, M. (2020). The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties Part 4. Ionic liquids and reagents (Selectfluor, DABSO) derived from DABCO, DABCO as piperazine source. Chemistry of Heterocyclic Compounds, 56(3), 266-277.
- Emmerling, F., et al. (2005). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate.
- Binding Database. (n.d.). Accessed January 7, 2026.
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- Bugaenko, D. I., et al. (2016). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry, 14(39), 9345-9354.
- European Journal of Chemistry. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Foley, D. J. (2017). Realising lead-oriented synthesis. University of Birmingham.
- Cecchi, L., De Sarlo, F., & Machetti, F. (2006). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base. European Journal of Organic Chemistry, 2006(21), 4852-4860.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 31029-60-4.
- Organic & Biomolecular Chemistry. (2023). The versatility of DABCO as a reagent in organic synthesis: a review.
- Wikipedia. (n.d.). DABCO. Accessed January 7, 2026.
- NIST. (n.d.). 1,4,-Diazabicyclo[2.2.2]octane hydrochloride. WebBook.
- Smith, A. M. R., et al. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry, 60(7), 4973-4981.
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An In-Depth Technical Guide to the Synthesis of the 1,4-Diazabicyclo[4.2.0]octane Scaffold
Abstract
The 1,4-diazabicyclo[4.2.0]octane core is a strained, bicyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure makes it a compelling framework for designing ligands with high affinity and selectivity for various biological targets. Notably, derivatives of the related 3,8-diazabicyclo[4.2.0]octane have been identified as potent agonists for neuronal nicotinic acetylcholine receptors (nAChRs), highlighting the therapeutic potential of this heterocyclic system in treating neurodegenerative diseases and psychiatric disorders.[1][2] This guide provides a detailed exploration of key synthetic strategies for constructing the this compound scaffold, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.
Strategic Importance in Drug Discovery
The fusion of a piperazine ring with a cyclobutane ring creates the this compound system. This arrangement imparts significant conformational rigidity, which is a highly desirable trait in rational drug design. By locking the molecule into a specific spatial orientation, entropy loss upon binding to a receptor is minimized, often leading to enhanced binding affinity. The nitrogen atoms at positions 1 and 4 serve as versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The development of selective nAChR agonists, for example, is crucial for designing analgesics with fewer side effects, and the diazabicyclo[4.2.0]octane framework has proven to be a valuable starting point for these investigations.[3][4]
Synthetic Strategy I: Intramolecular Cycloaddition via β-Lactam Precursors
One of the most effective methods for constructing the bicyclic core involves the formation of a β-lactam (an azetidin-2-one) fused to a six-membered heterocyclic precursor. This approach leverages the well-established chemistry of β-lactams to create the strained four-membered ring with a high degree of control. The synthesis of the 8-oxo-1,4-diazabicyclo[4.2.0]octane-2-carboxylate ring system serves as a prime example of this strategy.[5]
Mechanistic Rationale
The core of this strategy is an intramolecular 1,3-dipolar cycloaddition. The process begins with a suitably functionalized β-lactam. A side chain attached to the nitrogen of the β-lactam is converted into a 1,3-dipole (such as an azomethine ylide), which then undergoes a cycloaddition with a dipolarophile integrated into another part of the molecule. This orchestrated cyclization forges the second ring, yielding the fused bicyclic scaffold. The choice of protecting groups and the method for generating the dipole are critical for the success of the reaction, preventing undesired side reactions and ensuring high yields.
Experimental Protocol: Synthesis of the 8-Oxo-1,4-diazabicyclo[4.2.0]octane Core
This protocol is a representative workflow based on principles described in the literature for related β-lactam cyclizations.[5]
Step 1: Synthesis of the Azetidinone Precursor
-
To a solution of a protected imine (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C, add triethylamine (1.2 equiv).
-
Slowly add a solution of an appropriate acid chloride (e.g., phenoxyacetyl chloride, 1.1 equiv) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate, separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the functionalized azetidin-2-one.
Step 2: Intramolecular Cycloaddition
-
Dissolve the azetidinone precursor (1.0 equiv) in a high-boiling, non-polar solvent such as toluene or xylene.
-
Add a catalytic amount of a Lewis acid or a dehydrating agent to facilitate the formation of the reactive intermediate.
-
Heat the mixture to reflux (typically 110-140 °C) for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Purify the resulting bicyclic product via column chromatography to isolate the target 1,4-diazabicyclo[4.2.0]octan-8-one derivative.
Data Summary
| Parameter | Description | Typical Values | Reference |
| Precursor | Functionalized Azetidin-2-one | Varies based on target | [5] |
| Solvent | Toluene, Xylene | Anhydrous | [5] |
| Temperature | Reflux | 110-140 °C | [5] |
| Reaction Time | 24-48 hours | Monitored by TLC | [5] |
| Yield | Moderate to Good | 40-75% | [5] |
Workflow Visualization
Caption: Workflow for Intramolecular Cycloaddition Synthesis.
Synthetic Strategy II: Photochemical [2+2] Cycloaddition
Photochemical reactions provide a powerful and direct method for forming four-membered rings that are often inaccessible through thermal methods.[6] The [2+2] photocycloaddition between two double bonds is a classic strategy for synthesizing cyclobutane rings and can be adapted to create the bicyclo[4.2.0]octane skeleton.[7] This approach is particularly useful for creating the strained bicyclic system with high efficiency.
Mechanistic Rationale
This strategy typically involves the irradiation of a dihydropyrazine or a related six-membered heterocyclic diene. Upon absorption of UV light, the molecule is promoted to an electronically excited state. In this state, it can undergo an intramolecular [2+2] cycloaddition, where two of the double bonds within the ring react to form the fused cyclobutane ring. The stereochemistry of the product is often dictated by the Woodward-Hoffmann rules for photochemical reactions. The choice of solvent and irradiation wavelength is critical to maximize the quantum yield and minimize side product formation, such as decomposition or polymerization.[8]
Experimental Protocol: Photochemical Synthesis of the Bicyclic Core
This protocol outlines a general procedure for the photochemical cyclization of a dihydropyrazine derivative.
Step 1: Preparation of the Dihydropyrazine Precursor
-
Synthesize a suitable N,N'-diprotected 1,4-dihydropyrazine derivative using established literature methods. The protecting groups (e.g., tert-butoxycarbonyl, Boc) are crucial for stability and solubility.[9]
Step 2: Photochemical Cyclization
-
Dissolve the 1,4-dihydropyrazine precursor in a suitable solvent (e.g., acetone or acetonitrile) in a quartz reaction vessel. Acetone can also act as a photosensitizer.[9] The concentration should be kept low (e.g., 0.01-0.05 M) to minimize intermolecular reactions.
-
Deoxygenate the solution by bubbling argon or nitrogen through it for at least 30 minutes, as oxygen can quench the excited state.
-
Irradiate the solution using a medium-pressure mercury lamp (e.g., 450 W) with a Pyrex filter (to block wavelengths below 300 nm) for 12-24 hours.[9] Maintain the reaction at a constant temperature (e.g., 20 °C) using a cooling bath.
-
Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield the this compound derivative.
Causality Behind Experimental Choices
-
Quartz Vessel: Quartz is transparent to UV light, whereas standard borosilicate glass (Pyrex) is not, ensuring efficient irradiation of the sample.
-
Deoxygenation: Molecular oxygen (a triplet in its ground state) is an efficient quencher of excited triplet states, which are often the reactive intermediates in these cycloadditions. Removing it prevents this quenching and improves the reaction efficiency.
-
Solvent Choice: The solvent must be transparent at the irradiation wavelength and inert to the reactive species. Acetone is often used as it can act as a triplet sensitizer, facilitating the population of the reactive triplet state.[9]
Reaction Scheme Visualization
Caption: Photochemical [2+2] Cycloaddition Pathway. (Note: Images are placeholders for chemical structures).
Conclusion and Future Outlook
The synthesis of the this compound scaffold presents unique challenges due to its inherent ring strain. However, strategic application of methodologies such as intramolecular cycloadditions of β-lactams and photochemical [2+2] cycloadditions provides reliable and efficient pathways to this valuable heterocyclic core. These methods offer a high degree of control over the molecular architecture, enabling the synthesis of diverse libraries of compounds for biological screening.
Future efforts in this field will likely focus on developing asymmetric syntheses to access enantiomerically pure versions of the scaffold, which is critical for developing selective drug candidates. Furthermore, the exploration of novel, more atom-economical cyclization reactions, potentially using transition metal catalysis, could open new avenues for constructing this and related bicyclic systems, accelerating the discovery of new therapeutics for a range of challenging diseases.
References
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- Title: Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]
- Title: Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis Source: Chemical Reviews URL:[Link]
- Title: 3D-QSAR and QSSR studies of 3,8-diazabicyclo[4.2.0]octane derivatives as neuronal nicotinic acetylcholine receptors by comparative molecular field analysis (CoMFA) Source: PubMed URL:[Link]
- Title: Photochemical oxidation of N,N-bis- (tert-butoxycarbonyl)
- Title: Photochemical generation of the 2-azabicyclo[4.2.
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An In-Depth Technical Guide to the Chemical Structure of 1,4-Diazabicyclo[4.2.0]octane Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,4-Diazabicyclo[4.2.0]octane Scaffold
The this compound core, a fused heterocyclic system comprising a piperazine and a cyclobutane ring, represents a compelling structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional architecture provides a unique conformational landscape that can be exploited to orient functional groups in precise spatial arrangements. This guide offers a detailed exploration of the constitutional and stereoisomeric forms of the parent this compound, providing a foundational understanding for its application in rational drug design and novel material synthesis. While this guide focuses on the parent 1,4-diaza scaffold, it draws upon data from closely related bicyclo[4.2.0]octane systems to elucidate key structural principles.
Part 1: Isomeric Landscape of the this compound Core
The structural diversity of the diazabicyclo[4.2.0]octane system begins with its constitutional isomers, where the nitrogen atoms occupy different positions within the bicyclic framework. Common examples include the 3,8- and 2,5-diaza variants, which have been explored as potent nicotinic acetylcholine receptor (nAChR) agonists. However, this guide will focus exclusively on the This compound isomer.
The primary source of isomerism for this scaffold arises from the fusion of the six-membered piperazine ring and the four-membered cyclobutane ring. This fusion can occur in two distinct diastereomeric forms: cis and trans.
-
cis-1,4-Diazabicyclo[4.2.0]octane : In this isomer, the hydrogen atoms at the bridgehead positions (C1 and C6) are on the same face of the molecule. This results in a bent, V-shaped overall structure. The cis isomer is a chiral molecule and exists as a pair of enantiomers: (1R,6R) and (1S,6S).
-
trans-1,4-Diazabicyclo[4.2.0]octane : In this isomer, the bridgehead hydrogens are on opposite faces of the molecule, leading to a more strained and twisted conformation. The trans isomer is also chiral and exists as a pair of enantiomers: (1R,6S) and (1S,6R).
The cis and trans diastereomers are not interconvertible under normal conditions and possess distinct physical and chemical properties due to differences in ring strain and molecular geometry.
Energetic Considerations and Relative Stability
For the parent carbocyclic bicyclo[4.2.0]octane system, the trans-fused isomer is calculated to be significantly more strained than its cis-fused counterpart by approximately 25 kJ/mol[1]. This increased strain in the trans isomer is a consequence of the geometric constraints imposed by fusing a four-membered ring onto a six-membered ring with opposing bridgehead stereochemistry. This inherent strain makes the trans isomer less thermodynamically stable. This principle is expected to hold for the 1,4-diaza analogue, making the cis-fused isomers the thermodynamically preferred products in syntheses that approach equilibrium.
Part 2: Synthesis and Stereochemical Control
The synthesis of the this compound scaffold presents a significant challenge, particularly in controlling the stereochemistry of the ring fusion. While a definitive, high-yielding synthesis for the unsubstituted parent compound is not widely reported, synthetic strategies for related structures provide a blueprint.
A plausible synthetic approach involves the intramolecular cyclization of a suitably functionalized azetidine precursor. One such strategy, developed for a substituted analogue, proceeds through the formation of an iodoazetidine intermediate from a homoallylic amine, followed by intramolecular ring closure to form the fused 4,6-ring system.
Illustrative Synthetic Workflow (Hypothetical for Parent Compound)
Sources
The Enduring Legacy of a Caged Amine: A Technical Guide to the Discovery and History of Diazabicyclooctane Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of diazabicyclooctane (DABCO) and its derivatives. From its early, inefficient syntheses to its current status as a cornerstone of catalysis and a critical scaffold in modern pharmaceuticals, this document traces the scientific journey of this unique bicyclic amine. We delve into the seminal moments of its discovery, the evolution of its synthesis on both laboratory and industrial scales, and the elucidation of its remarkable chemical properties. Through detailed mechanistic discussions, experimental protocols, and a focus on its pivotal role in drug development, particularly as a β-lactamase inhibitor, this guide serves as an in-depth resource for researchers and professionals in the chemical and pharmaceutical sciences.
The Genesis of a Versatile Scaffold: From "Quinolidine" to DABCO
The story of 1,4-diazabicyclo[2.2.2]octane, widely known by its trivial name DABCO or as triethylenediamine (TEDA), begins over a century ago, where it was initially referred to as "quinolidine".[1] However, the definitive synthesis and characterization of this uniquely structured bicyclic amine were first reported in 1943 by Austrian chemists Otto Hromatka and Eva Engel.[1] Their work, conducted at the University of Vienna, marked a significant milestone in the history of this compound.
The early synthetic routes were fraught with challenges, often resulting in meager yields. Hromatka's investigations included the heating of diethanolamine hydrochloride, which at 220°C for 18 hours, yielded a mere 2% of diazabicyclooctane.[2] Other attempts, such as heating triethanolamine with ammonium chloride, proved even less fruitful.[2] These initial forays underscored the stability of the bicyclic structure while simultaneously highlighting the need for more efficient synthetic methodologies.
The breakthrough for large-scale production came with the development of catalytic processes. Modern industrial synthesis of DABCO primarily relies on the catalytic thermolysis of ethylenediamine or ethanolamine over zeolitic catalysts.[1][3] This vapor-phase reaction represents a significant leap from the early solution-phase, low-yield methods and has made DABCO a readily available and cost-effective reagent for a multitude of applications.
Unveiling the Unique Physicochemical and Structural Properties
The remarkable utility of diazabicyclooctane stems from its distinct three-dimensional structure. The molecule possesses a highly symmetrical, cage-like framework with two tertiary amine nitrogens at the bridgehead positions.[4] This rigid structure prevents the lone pairs of the nitrogen atoms from being sterically hindered, making them highly accessible for chemical reactions.
DABCO is a colorless, hygroscopic crystalline solid that readily sublimes at room temperature.[4][5] Its high basicity (pKa of the conjugate acid is approximately 8.8) and potent nucleophilicity are central to its chemical reactivity.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂N₂ | [4] |
| Molar Mass | 112.17 g/mol | [4] |
| Melting Point | 156-159 °C | [4] |
| Boiling Point | 174 °C | [4] |
| Water Solubility | 46 g/100 mL (26 °C) | [4] |
| pKa (of conjugate acid) | 8.8 | [3] |
Spectroscopic Signature:
-
¹H NMR: The high symmetry of the DABCO molecule results in a simple proton NMR spectrum, typically showing a single sharp singlet for the twelve equivalent methylene protons. In deuterated chloroform (CDCl₃), this peak appears around δ 2.7-2.8 ppm.
-
¹³C NMR: Similarly, the carbon NMR spectrum displays a single resonance for the six equivalent methylene carbons, typically around δ 47-48 ppm in CDCl₃.
-
IR Spectroscopy: The infrared spectrum of DABCO is characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-N stretching vibrations around 1050-1200 cm⁻¹. The absence of N-H stretching bands confirms its tertiary amine nature.
The crystal structure of DABCO has been extensively studied, revealing a highly ordered arrangement of the cage-like molecules.[1][6] These structural insights have been crucial in understanding its reactivity and its ability to act as a ligand and a catalyst.
Caption: Simplified workflow of the DABCO-catalyzed Baylis-Hillman reaction.
Beyond the Baylis-Hillman reaction, DABCO has been successfully employed as a catalyst in a multitude of other transformations, including:
-
Polyurethane Foam Production: As an alkaline catalyst, DABCO is crucial in the production of polyurethane foams. [1][7]* Cycloaddition Reactions [8]* Coupling Reactions [8]* Ring-Opening Reactions [8]
A Lifesaving Scaffold: The Emergence of Diazabicyclooctane-Based β-Lactamase Inhibitors
The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. [9]These enzymes hydrolyze and inactivate β-lactam antibiotics, rendering them ineffective. The discovery that the diazabicyclooctane scaffold could be functionalized to create potent β-lactamase inhibitors marked a paradigm shift in the fight against resistant infections.
The development of these inhibitors has been a multi-decade endeavor, with the first β-lactamase identified even before the widespread clinical use of penicillin. [9]The timeline below highlights key milestones in the development of β-lactam antibiotics and their inhibitors, culminating in the approval of DABCO-based drugs.
Caption: A simplified timeline of key events in the history of β-lactams and their inhibitors. [10][11][12] Avibactam , a prominent member of this class, is a non-β-lactam β-lactamase inhibitor that covalently and reversibly inhibits a broad spectrum of serine β-lactamases (Classes A, C, and some D). [13][14]Its unique mechanism of action restores the efficacy of partner β-lactam antibiotics against many resistant bacterial strains.
The structure-activity relationship (SAR) studies of diazabicyclooctane derivatives have revealed that modifications at the C2 and N1 positions of the bicyclic core are critical for their inhibitory activity and spectrum. [13][14][15][16]The development of orally bioavailable DBO inhibitors is an active area of research, aiming to provide more convenient treatment options for multidrug-resistant infections. [1][17]
Experimental Protocols
Laboratory Synthesis of 1,4-Diazabicyclo[2.2.2]octane (DABCO)
This procedure is a representative laboratory-scale synthesis adapted from principles of industrial processes, employing a silica-alumina catalyst.
Materials:
-
Diethanolamine
-
Ethylene diamine
-
Acidic silica-alumina cracking catalyst
-
Inert solvent (e.g., high-boiling hydrocarbon)
-
Standard laboratory glassware for high-temperature reactions and distillation
Procedure:
-
Prepare a charge mixture of approximately equimolar amounts of diethanolamine and ethylene diamine. [18]2. In a reaction vessel equipped with a stirrer, thermometer, and distillation condenser, add the charge mixture and the acidic silica-alumina catalyst.
-
Heat the mixture to a temperature range of 330-380 °C under atmospheric pressure. [18]4. The reaction products, including DABCO, piperazine, and water, will distill over. Collect the distillate.
-
Fractionally distill the collected liquid to separate the components. A fraction boiling in the approximate range of 170-180 °C will contain the crude DABCO.
-
Further purify the crude DABCO by recrystallization from a suitable solvent (e.g., acetone or methyl ethyl ketone) or by sublimation to obtain a product of high purity. [2]
Illustrative Synthesis of an Avibactam Precursor
The total synthesis of avibactam is a multi-step process. The following is a simplified, illustrative procedure for a key step in a reported synthetic route. [19][20][21][22][23] Step: Hydrogenation of Ethyl 5-hydroxypicolinate
Materials:
-
Ethyl 5-hydroxypicolinate
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas source
-
High-pressure reaction vessel (autoclave)
Procedure:
-
In a high-pressure reaction vessel, dissolve ethyl 5-hydroxypicolinate in ethanol. [19]2. Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 200 psi) and stir the reaction mixture at room temperature. [19]5. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-hydroxypiperidine-2-carboxylate, which can be used in the subsequent steps of the avibactam synthesis. [19]
Conclusion
The journey of diazabicyclooctane from a chemical curiosity to a compound of immense industrial and pharmaceutical importance is a testament to the power of fundamental chemical research. Its unique structural and electronic properties have made it an indispensable tool in the hands of synthetic chemists and a beacon of hope in the fight against antibiotic resistance. As research continues to uncover new catalytic applications and to refine the design of DBO-based therapeutics, the legacy of this simple yet elegant molecule is set to endure and expand, promising further innovations in science and medicine.
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- DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions - MDPI. [URL: https://www.mdpi.com/1422-8599/25/11/1234]
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The 1,4-Diazabicyclo[4.2.0]octane Core: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Scaffold of Untapped Potential
Within the vast and intricate landscape of heterocyclic chemistry, the 1,4-diazabicyclo[4.2.0]octane ring system presents a compelling, albeit underexplored, scaffold for the development of novel therapeutics. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the synthesis, reactivity, and potential applications of this unique bicyclic diamine. While its isomer, the 3,8-diazabicyclo[4.2.0]octane core, has garnered significant attention for its potent activity as nicotinic acetylcholine receptor (nAChR) agonists, the 1,4-isomer remains a frontier of medicinal chemistry. This document aims to collate the existing knowledge, provide actionable experimental insights, and stimulate further investigation into the therapeutic promise of the this compound moiety.
Structural and Stereochemical Considerations
The this compound framework is a fused bicyclic system comprising a piperazine ring and a cyclobutane ring, sharing a bridgehead nitrogen and an adjacent carbon atom. This arrangement imparts significant conformational rigidity and a distinct three-dimensional architecture, desirable features in modern drug design for achieving high target specificity and minimizing off-target effects.
The fusion of the four- and six-membered rings can result in either a cis- or trans-fused diastereomer. The cis-isomer is generally the thermodynamically more stable of the two, a critical consideration in synthetic planning and purification. The puckered nature of the piperazine ring, coupled with the strained cyclobutane, creates a unique spatial arrangement of substituents, offering a versatile platform for generating diverse chemical libraries.
Synthetic Strategies: Forging the Bicyclic Core
The construction of the this compound skeleton is a non-trivial synthetic challenge. While a definitive, high-yielding synthesis of the unsubstituted parent ring system is not prominently documented in publicly available literature, several strategies have been employed for the synthesis of substituted derivatives and related lactams.
Intramolecular Cyclization of Piperazine Derivatives: A Promising Route
A logical and effective approach to the this compound core involves the intramolecular cyclization of appropriately functionalized piperazine precursors. A notable example is the synthesis of a protected this compound scaffold as detailed in a doctoral thesis by Foley. This methodology provides a foundational blueprint for accessing this ring system.
Conceptual Workflow for Intramolecular Cyclization:
Caption: Intramolecular cyclization approach to the this compound core.
Experimental Protocol: Synthesis of a Protected this compound Derivative
This protocol is adapted from a documented synthetic procedure and serves as a representative example. Researchers should optimize conditions for their specific substrates.
Step 1: Preparation of the Piperazine Precursor
-
To a solution of a suitably protected piperazine derivative with a pendant hydroxyl group in an appropriate aprotic solvent (e.g., dichloromethane), add a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Perform an aqueous workup, followed by extraction with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the sulfonylated piperazine precursor.
Step 2: Intramolecular Cyclization
-
Dissolve the sulfonylated piperazine precursor in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Synthesis of 1,4-Diazabicyclo[4.2.0]octan-8-ones via [2+2] Cycloaddition
The synthesis of the corresponding lactam, 1,4-diazabicyclo[4.2.0]octan-8-one, has been achieved through a [2+2] cycloaddition reaction between a cyclic 1,4-diazadiene and a ketene derivative.[1] This approach offers a convergent route to a key derivative of the target ring system.
Conceptual Workflow for [2+2] Cycloaddition:
Caption: [2+2] Cycloaddition strategy for 1,4-diazabicyclo[4.2.0]octan-8-one synthesis.[1]
Reactivity and Chemical Properties
The reactivity of the this compound ring system is dictated by the interplay of the piperazine and cyclobutane rings. The bridgehead nitrogen atoms exhibit typical tertiary amine reactivity, including protonation, alkylation, and coordination to metal centers. The strained cyclobutane ring is susceptible to ring-opening reactions under certain conditions, a property that could be exploited for further functionalization or as a prodrug strategy.
The presence of the second nitrogen atom in the piperazine ring allows for selective functionalization, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
Definitive and publicly accessible spectroscopic data for the unsubstituted this compound is scarce. However, based on the known spectral properties of related bicyclic systems and piperazine derivatives, the following characteristics can be anticipated:
¹H NMR Spectroscopy:
-
A complex multiplet pattern in the aliphatic region is expected due to the rigid, puckered nature of the bicyclic system.
-
Diastereotopic protons on the methylene carbons of both rings will likely exhibit distinct chemical shifts and geminal coupling.
-
The chemical shifts of the protons adjacent to the nitrogen atoms will be influenced by the presence and nature of any substituents.
¹³C NMR Spectroscopy:
-
The carbon signals will appear in the aliphatic region.
-
The bridgehead carbons will have characteristic chemical shifts.
-
The strained nature of the cyclobutane ring may lead to upfield shifts for the cyclobutane carbons compared to their acyclic counterparts.
Mass Spectrometry:
-
The molecular ion peak should be readily observable under electron ionization (EI) or chemical ionization (CI) conditions.
-
Fragmentation patterns are likely to involve cleavage of the C-C bonds of the cyclobutane ring and fragmentation of the piperazine ring. The differentiation from its isomers via mass spectrometry would likely require tandem MS techniques.
Applications in Medicinal Chemistry: A Realm of Possibilities
While the biological activity of the this compound scaffold is not extensively reported, the proven therapeutic potential of its isomer, the 3,8-diazabicyclo[4.2.0]octane system, provides a strong rationale for its investigation in drug discovery programs.
Isomeric Inspiration: Nicotinic Acetylcholine Receptor Agonists
A significant body of research has demonstrated that derivatives of 3,8-diazabicyclo[4.2.0]octane are highly potent and selective agonists of the α4β2 nicotinic acetylcholine receptor.[2] These compounds have shown promise as novel analgesic agents. Given the structural similarity, it is plausible that the this compound core could also serve as a scaffold for potent nAChR modulators. The different spatial arrangement of the nitrogen atoms in the 1,4-isomer could lead to altered subtype selectivity and pharmacokinetic properties, potentially offering advantages over the 3,8-isomer.
Table 1: Comparison of Diazabicyclo[4.2.0]octane Isomers as nAChR Agonist Scaffolds
| Feature | 3,8-Diazabicyclo[4.2.0]octane | This compound |
| Nitrogen Positions | 3 and 8 | 1 and 4 |
| Reported Activity | Potent α4β2 nAChR agonists[2] | Largely unexplored |
| Potential Advantages | Established SAR | Novel chemical space, potentially different selectivity and ADME properties |
A Scaffold for CNS Drug Discovery
The rigid, three-dimensional nature of the this compound core makes it an attractive scaffold for targeting central nervous system (CNS) receptors and enzymes. Its ability to present substituents in well-defined spatial orientations can facilitate the design of ligands with high affinity and selectivity for challenging CNS targets.
Future Directions and Conclusion
The this compound ring system represents a promising yet underutilized scaffold in medicinal chemistry. The development of robust and scalable synthetic routes to the parent core and its derivatives is a critical next step to unlocking its full potential. Further exploration of its reactivity and comprehensive spectroscopic characterization are also essential for its adoption in drug discovery programs.
The compelling biological activity of the isomeric 3,8-diazabicyclo[4.2.0]octane system as nAChR agonists provides a strong impetus for the investigation of the 1,4-isomer in this and other therapeutic areas. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further research into this intriguing and potentially rewarding area of chemical space.
References
- Synthesis of 1,4-diazabicyclo[4.2.0]octan-8-ones 224. - ResearchGate. (n.d.).
- Foley, D. J. (2018).
- Frost, J. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853.
- Kim, E. A., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean Journal of Physiology & Pharmacology, 13(1), 55–60.
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An In-depth Technical Guide to the IUPAC Nomenclature of 1,4-diazabicyclo[4.2.0]octane
This guide provides a comprehensive breakdown of the systematic IUPAC naming convention for the heterocyclic compound 1,4-diazabicyclo[4.2.0]octane. The nomenclature of complex bicyclic systems is critical for unambiguous communication in research, development, and regulatory contexts. Understanding the etymology of this name requires a systematic application of the von Baeyer nomenclature system, extended to include heteroatoms.
Section 1: Foundational Principles of Bicyclic Nomenclature
At the core of naming compounds like this compound is the von Baeyer system, developed initially by Adolf von Baeyer in 1900 for polycyclic hydrocarbons and later adopted and expanded by IUPAC to include heterocyclic and unsaturated compounds.[1][2] This system provides a clear, systematic method for describing the structure of molecules containing two or more rings.
A bicyclic compound is characterized by two rings that share two or more atoms.[3] The shared atoms are designated as bridgehead atoms .[2][4][5] The connections between these bridgehead atoms are termed bridges .[2] A bicyclic system will always have three bridges connecting the two bridgehead atoms.[2][6]
The general format for the name of a bicyclic compound is:
prefix(es)-bicyclo[x.y.z]alkane
-
Prefix(es): Denote substituents or heteroatoms.
-
bicyclo: The standard prefix indicating a bicyclic ring system.[7][8][9]
-
[x.y.z]: Numbers within the brackets represent the number of atoms in each of the three bridges, arranged in descending order (x ≥ y ≥ z).[3][6][7][9][10]
-
alkane: The parent name is derived from the total number of atoms in the bicyclic system.[6][7][9]
Section 2: Deconstructing this compound
To systematically arrive at the name this compound, we must follow a stepwise process of structural analysis and rule application.
Step 1: Identification of the Parent Hydrocarbon Skeleton
First, we consider the carbocyclic analog of the molecule, replacing the nitrogen atoms with carbons. The molecule has a total of 8 atoms in its bicyclic framework. Therefore, the parent alkane name is octane .
Step 2: Identification of Bridgehead Atoms and Bridges
The two atoms where the rings are fused are the bridgehead atoms. In this compound, these are the carbon and nitrogen atoms that are part of both rings.
Next, we count the number of atoms in each of the three bridges connecting these bridgeheads:
-
Bridge 1: Contains four atoms.
-
Bridge 2: Contains two atoms.
-
Bridge 3: Contains zero atoms (a direct bond between the bridgeheads), which signifies a fused ring system.[11]
Arranging these numbers in descending order gives us [4.2.0] .
Combining the prefix "bicyclo," the bridge lengths, and the parent alkane name, we get bicyclo[4.2.0]octane .
Step 3: Incorporating Heteroatoms - The "a" Nomenclature
The presence of nitrogen atoms requires the use of replacement nomenclature, often referred to as "a" nomenclature. The prefix "aza" is used to denote a nitrogen atom replacing a carbon atom in the ring system.[12] Since there are two nitrogen atoms, we use the prefix diaza .
Step 4: Numbering the Bicyclic System
The numbering of a bicyclic system is crucial for correctly locating the heteroatoms and any substituents. The IUPAC rules for numbering are as follows:
-
Proceed along the longest path to the second bridgehead atom.[6][7][13]
-
Continue numbering along the next longest path back to the first bridgehead.[6][7]
When heteroatoms are present, they are given the lowest possible locants consistent with these rules. The priority of heteroatoms for numbering follows the order: O > S > N > P > Si, etc.[12][14]
Applying these rules to our structure:
-
We start at one of the bridgeheads. To give the nitrogen atoms the lowest possible numbers, we begin at the nitrogen bridgehead, assigning it position 1 .
-
We proceed along the longest bridge (the 4-atom bridge), which contains the second nitrogen atom.
-
Continuing along the next longest bridge (the 2-atom bridge).
-
The shortest bridge has zero atoms.
This numbering scheme places the nitrogen atoms at positions 1 and 4 .
Section 3: Synthesis of the Final IUPAC Name
By combining the components derived from the systematic analysis, we arrive at the final, unambiguous IUPAC name.
| Component | Derivation |
| 1,4-diaza | Locants and prefixes for the two nitrogen atoms. |
| bicyclo | Indicates a bicyclic ring system.[7][8][9] |
| [4.2.0] | Number of atoms in each of the three bridges, in descending order.[6][7][9] |
| octane | The parent name for a bicyclic system with a total of 8 atoms. |
Thus, the final name is This compound .[15][16][17]
Section 4: Visualizing the Nomenclature Process
To further clarify the structural analysis and numbering, the following diagrams are provided.
Diagram 1: Identifying the Bicyclic System Components
This diagram illustrates the identification of the bridgehead atoms and the three connecting bridges in the parent bicyclo[4.2.0]octane framework.
Diagram 2: Numbering of this compound
This diagram shows the final structure with the correct IUPAC numbering, highlighting the positions of the nitrogen heteroatoms.
Section 5: Conclusion
The IUPAC nomenclature for this compound is a prime example of a systematic and logical approach to naming complex chemical structures. By breaking down the molecule into its fundamental components—the parent hydrocarbon, bridgehead atoms, and bridges—and then applying the rules for numbering and incorporating heteroatoms, an unambiguous and universally understood name is generated. This systematic approach is indispensable in the fields of chemical research and drug development, where precision and clarity are paramount. The International Union of Pure and Applied Chemistry (IUPAC) serves as the recognized authority on chemical nomenclature and terminology, ensuring these standards are maintained.[18]
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An In-depth Technical Guide to the Stereochemistry of 1,4-Diazabicyclo[4.2.0]octane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 1,4-diazabicyclo[4.2.0]octane core is a fascinating and increasingly important scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure, conferred by the fusion of a piperazine and an azetidine ring, presents unique stereochemical challenges and opportunities. This guide provides a comprehensive exploration of the stereochemistry of this bicyclic system, delving into its synthesis, conformational analysis, and the profound impact of its stereoisomers on biological activity. We will examine the key stereocenters, discuss strategies for stereoselective synthesis, and explore the analytical techniques crucial for stereochemical assignment. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and functional materials based on this privileged scaffold.
Introduction: The Significance of Stereochemistry in the this compound Scaffold
The spatial arrangement of atoms within a molecule, its stereochemistry, is a fundamental determinant of its physical, chemical, and biological properties. In the context of drug development, the differential interaction of stereoisomers with chiral biological targets such as enzymes and receptors can lead to significant variations in efficacy, potency, and toxicity. The this compound scaffold, with its inherent chirality and conformational constraints, exemplifies the critical role of stereochemistry in modern chemical sciences.
The fusion of a six-membered piperazine ring and a four-membered azetidine ring creates a bicyclic system with distinct structural features. The bridgehead carbon atoms (C1 and C6) are chiral centers, giving rise to the possibility of multiple stereoisomers. The relative orientation of the substituents on these and other positions on the rings dictates the overall shape and functionality of the molecule, influencing its ability to engage in specific molecular interactions. Understanding and controlling the stereochemistry of this scaffold is therefore paramount for the rational design of new chemical entities with desired properties. Recent studies have highlighted the growing interest in such bicyclic systems for their ability to populate underexplored areas of chemical space with drug-like molecules possessing a high degree of three-dimensionality.[1]
Unraveling the Stereoisomers of this compound
The core of this compound possesses two bridgehead chiral centers at positions 1 and 6. This gives rise to the potential for diastereomers, which can be broadly classified as cis-fused and trans-fused isomers, depending on the relative stereochemistry at the ring junction.
-
cis-Fused Isomers: In the cis configuration, the substituents at the bridgehead carbons are on the same side of the bicyclic system.
-
trans-Fused Isomers: In the trans configuration, the substituents at the bridgehead carbons are on opposite sides.
The cis-fused isomer is generally the thermodynamically more stable of the two due to reduced ring strain compared to the more strained trans-fused counterpart.[2] The presence of additional substituents on the piperazine or azetidine rings can introduce further chiral centers, leading to a greater number of possible stereoisomers.
Mandatory Visualization: Stereoisomers of this compound
Caption: Possible stereoisomers of the this compound core.
Stereoselective Synthesis Strategies
The synthesis of stereochemically defined this compound derivatives is a key challenge for chemists. Several strategies have been developed to control the stereochemical outcome of the cyclization reactions that form the bicyclic core.
[2+2] Cycloaddition Reactions
A common approach to constructing the bicyclo[4.2.0]octane framework is through a [2+2] cycloaddition reaction.[3] For instance, the photocycloaddition of a cyclohexenone derivative with an alkene can yield the bicyclic skeleton.[2] The stereoselectivity of this reaction is influenced by the nature of the reactants and the reaction conditions.
Experimental Protocol: [2+2] Photocycloaddition for Bicyclo[4.2.0]octan-2-one Synthesis [2]
-
Reactant Preparation: Dissolve the cyclohexenone derivative (e.g., 5,5-dimethylcyclohex-2-enone) in a suitable solvent such as benzene.
-
Alkene Addition: Add a molar excess (e.g., tenfold) of the alkene (e.g., 1,1-dimethoxyethylene) to the solution. The excess alkene helps to prevent photodimerization of the cyclohexenone.
-
Irradiation: Irradiate the reaction mixture using a photochemical reactor equipped with lamps of an appropriate wavelength (e.g., 350 nm).
-
Reaction Monitoring: Monitor the progress of the reaction by analytical techniques such as gas chromatography (GC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the resulting diastereomeric mixture of 7,7-dimethoxybicyclo[4.2.0]octan-2-ones by column chromatography.
-
Hydrolysis: Hydrolyze the acetal to afford the corresponding bicyclo[4.2.0]octane-2,7-diones.
Intramolecular Cyclization Strategies
Intramolecular cyclization of suitably functionalized piperazine derivatives can also afford the this compound core. The stereochemistry of the starting material and the choice of cyclization conditions are critical for controlling the stereochemical outcome. For instance, a step-efficient and robust synthetic route has been developed for the synthesis of bicyclic, N-heterocycle-containing scaffolds with stereochemical control, starting from stereochemically controlled 2,4-cis-azetidine rings.[1]
Experimental Protocol: Synthesis of a 4,6-Fused this compound Scaffold [1]
-
Reactant Preparation: To a solution of a homoallylic amine (1.0 Eq) in acetonitrile (0.3 M), add sodium bicarbonate (5.0 Eq) and iodine beads (3.0 Eq).
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Intermediate Confirmation: Confirm the formation of the iodoazetidine intermediate using LCMS.
-
Quenching and Extraction: Quench the reaction mixture with sodium thiosulphate solution and extract with ethyl acetate.
-
Purification: Purify the crude product to obtain the desired this compound scaffold.
Mandatory Visualization: Synthetic Workflow
Caption: A generalized workflow for the synthesis and separation of stereoisomers.
Conformational Analysis
The three-dimensional shape, or conformation, of the this compound system is crucial for its interaction with biological targets. The fusion of the six- and four-membered rings imposes significant conformational constraints.
The piperazine ring in the cis-fused isomer typically adopts a chair-like conformation, which is the most stable arrangement for a six-membered ring. The azetidine ring is puckered. In contrast, the trans-fused isomer experiences greater ring strain, leading to a more distorted geometry.[2] Computational modeling and spectroscopic techniques are invaluable tools for elucidating the preferred conformations of different stereoisomers.
Table 1: Comparative Conformational Properties
| Property | cis-Fused Isomer | trans-Fused Isomer | Reference |
| Relative Stability | More Stable | Less Stable | [2] |
| Ring Strain | Lower | Higher | [2] |
| Piperazine Conformation | Typically Chair-like | Distorted | |
| Azetidine Conformation | Puckered | More Strained |
Spectroscopic and Analytical Characterization
The unambiguous assignment of stereochemistry is a critical aspect of working with this compound derivatives. A combination of spectroscopic and analytical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the bicyclic system. Key parameters include:
-
Chemical Shifts (δ): The chemical shifts of the bridgehead protons and carbons can provide clues about the ring fusion geometry. For instance, in bicyclo[4.2.0]octane-2,7-diones, the chemical shift of the carbonyl carbon can differentiate between trans- and cis-fused isomers (198 ppm vs 207 ppm, respectively).[2]
-
Coupling Constants (J): Vicinal (³J) and long-range (⁴J) proton-proton coupling constants are highly dependent on the dihedral angles between the coupled nuclei and can be used to distinguish between different stereoisomers.[2]
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, can identify protons that are close in space, providing definitive evidence for the relative stereochemistry.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration if a chiral reference is present. This technique has been used to elucidate the structures of various diazabicyclooctane derivatives and their salts.[4][5]
Chiral Chromatography
Chiral high-performance liquid chromatography (HPLC) is an essential technique for separating enantiomers and determining enantiomeric excess (ee).
Impact of Stereochemistry on Biological Activity and Drug Development
The specific three-dimensional arrangement of functional groups in a this compound derivative is critical for its biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities for their biological targets.
For example, derivatives of 3,8-diazabicyclo[4.2.0]octane have been investigated as potent agonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[6] Quantitative structure-activity relationship (QSAR) studies on these compounds have revealed that the stereochemistry at the bridgehead carbons and the nature and position of substituents significantly influence their activity and selectivity for different nAChR subtypes.[6][7]
Mandatory Visualization: Stereochemistry-Activity Relationship
Caption: The influence of stereoisomerism on biological activity.
The development of stereoselective syntheses and robust analytical methods for the this compound scaffold is therefore a critical endeavor in the pursuit of novel and effective therapeutic agents.
Conclusion
The stereochemistry of this compound is a rich and complex field with profound implications for its application in drug discovery and materials science. A thorough understanding of its stereoisomers, coupled with the ability to synthesize and characterize them in a controlled manner, is essential for harnessing the full potential of this versatile scaffold. This guide has provided a comprehensive overview of the key stereochemical considerations, from synthesis and conformational analysis to the impact on biological activity. As research in this area continues to evolve, the principles and techniques outlined herein will serve as a valuable foundation for future innovation.
References
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- Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. (n.d.).
- Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. (2008). ARKIVOC.
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- Quantitative Structure Activity Relationship between Diazabicyclo-[4.2.0]octanes Derivatives. (n.d.).
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- N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. (2017). ACS Omega.
- Crystals of diazabicyclooctane derivative and production method for crystals of diazabicyclooctane derivative. (n.d.). Google Patents.
- This compound | CAS 31029-60-4. (n.d.). Matrix Fine Chemicals.
- Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. (2024). ACG Publications.
- 1,4-Diazabicyclo[2.2.2]octane-based disalts showing non-centrosymmetric structures and phase transition behaviors. (n.d.). RSC Publishing.
- 3D-QSAR and QSSR studies of 3,8-diazabicyclo[4.2.0]octane.... (n.d.).
- Benchchem. (n.d.). (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane....
- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (n.d.).
- Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators. (n.d.). Google Patents.
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Whitepaper: Unlocking the Potential of the 1,4-Diazabicyclo[4.2.0]octane Scaffold: A Guide to Emerging Research Frontiers
Abstract: The 1,4-diazabicyclo[4.2.0]octane ring system is a fascinating and somewhat underexplored bridged heterocyclic scaffold. While its isomer, 3,8-diazabicyclo[4.2.0]octane, has been extensively developed as a privileged core for potent nicotinic acetylcholine receptor (nAChR) agonists, the broader potential of the 1,4-isomer remains largely untapped.[1][2][3] This guide moves beyond established applications to illuminate novel and promising research frontiers for this unique molecular architecture. We will provide a technical deep-dive into three key areas ripe for exploration: the diversification of therapeutic targets beyond nAChRs, the development of novel asymmetric catalysts, and the application of this scaffold as a functional building block in materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical properties of this compound for next-generation innovations.
The this compound Core: Foundational Chemistry and Known Significance
Structural and Physicochemical Properties
The this compound scaffold features a fused six-membered piperazine ring and a four-membered azetidine ring. This fusion imparts significant conformational rigidity and a distinct three-dimensional geometry. The two nitrogen atoms, positioned at the bridgehead and within the six-membered ring, possess different steric and electronic environments, offering opportunities for selective functionalization. The inherent chirality of the scaffold is a critical feature that can be exploited in stereoselective synthesis and applications.
| Property | Value | Source |
| CAS Number | 31029-60-4 | [4] |
| Molecular Formula | C₆H₁₂N₂ | [4] |
| Molecular Weight | 112.17 g/mol | |
| InChI Key | TUZPCJDZJHLWMX-UHFFFAOYSA-N | [4] |
| Physical Form | Light Yellow Liquid |
Overview of Synthetic Routes
The synthesis of the core this compound ring system and its derivatives often relies on intramolecular cycloaddition reactions. A common strategy involves the construction of a suitably functionalized monocyclic azetidinone precursor, which is then elaborated to form the fused bicyclic system. For instance, the synthesis of the 8-oxo-1,4-diazabicyclo[4.2.0]octane-2-carboxylate ring system has been achieved through the thermolysis of 1-[1-azido-1-benzyloxycarbonylmethyl]-4-allylazetidin-2-one, which proceeds via an intramolecular 1,3-dipolar cycloaddition.[5] Other approaches may utilize diaza-1,3-butadienes as key intermediates in cycloaddition strategies to form related heterocyclic structures.[6] The non-biomimetic synthesis of the related bicyclo[4.2.0]octane system, a core component of kingianin natural products, has been accomplished via [2+2] ketene cycloaddition reactions, highlighting a powerful method for constructing the four-membered ring.[7][8]
Established Application: Potent Nicotinic Acetylcholine Receptor Agonists
The vast majority of research on the diazabicyclo[4.2.0]octane framework has focused on the 3,8-isomer as a scaffold for ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[1] This receptor subtype is a key therapeutic target for analgesics.[1] Derivatives of 3,8-diazabicyclo[4.2.0]octane have demonstrated exceptional potency, with some analogues exhibiting picomolar affinity in radioligand binding assays and robust efficacy in preclinical models of persistent pain.[2][3] Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in optimizing these ligands, aiming to enhance selectivity for the α4β2 subtype over the α3β4 subtype, which is associated with cardiovascular and gastrointestinal side effects.[1]
| Key SAR Finding | Structural Feature on 3,8-isomer | Impact on α4β2 Activity | Reference |
| N-3 Substitution | Small, electron-donating groups (e.g., methyl) on the pyridine ring substituent. | Enhances potency. | [1][9] |
| N-8 Substitution | Generally less tolerated than N-3 substitution. | Often reduces potency. | [9] |
| Stereochemistry | Specific enantiomers show significantly higher affinity. | Critical for high potency. | [2] |
| Electrostatics | Positive charge potential near the pyridine ring and negative potential near N-8 are favorable. | Influences receptor binding. | [1] |
While this research provides a powerful blueprint, it has narrowly focused on a single isomer and a single target class. The foundational principles, however, justify a broader investigation into the 1,4-isomer for novel applications.
Future Research Area 1: Diversification of Therapeutic Targets
Rationale: Moving Beyond Nicotinic Receptors
The very features that make the diazabicyclo[4.2.0]octane core a successful nAChR ligand scaffold—its conformational rigidity, defined stereochemistry, and strategically placed nitrogen atoms—make it an ideal candidate for targeting other classes of proteins. The rigid framework can reduce the entropic penalty of binding and allows for precise projection of functional groups into receptor pockets. This presents a compelling opportunity to screen libraries of this compound derivatives against other CNS targets, such as G-protein coupled receptors (GPCRs), monoamine transporters, and ion channels, where rigid amine-containing scaffolds are known to be effective.
Proposed Research Workflow: A Target-Agnostic Screening Approach
A logical first step is to synthesize a focused diversity library and evaluate it through high-throughput screening to identify novel bioactivities.
Protocol 2.2.1: Synthesis of a Focused Diversity Library
Objective: To generate a library of this compound derivatives with diverse functionalities at the N1 and N4 positions.
Methodology:
-
Core Synthesis: Synthesize the parent this compound scaffold using an established cycloaddition route.[5]
-
Selective N-Protection: Develop a strategy for the selective protection of either N1 or N4, likely based on the differential reactivity and steric hindrance of the two nitrogen atoms. A tert-butyloxycarbonyl (Boc) group is a suitable choice.[10]
-
Parallel Amination/Alkylation at N4: With N1 protected, subject the secondary amine at N4 to a series of parallel reactions:
-
Reductive amination with a diverse set of aldehydes/ketones.
-
N-alkylation with various alkyl halides.
-
N-arylation using Buchwald-Hartwig or Ullmann coupling conditions.
-
-
Deprotection and Functionalization at N1: Remove the N1 protecting group (e.g., with TFA for Boc). Subject the now-free N1 position to a second round of diversification using the same parallel chemistry methods as in step 3.
-
Purification and Characterization: Purify each library member using mass-directed automated preparative HPLC. Confirm structure and purity via LC-MS and ¹H NMR.
Visualization: HTS Workflow Diagram
The following diagram outlines the logical flow from library synthesis to hit identification.
Caption: High-throughput screening workflow for novel bioactivity.
Future Research Area 2: Asymmetric Catalysis
Rationale: Leveraging Chirality and Basicity
The success of the structurally related 1,4-diazabicyclo[2.2.2]octane (DABCO) as a versatile, achiral base and nucleophilic catalyst in organic synthesis is well-documented.[11][12] The this compound scaffold presents an exciting evolution of this concept. It retains the basic nitrogen centers but introduces a rigid, chiral framework. This combination is highly desirable for the development of novel asymmetric catalysts, both as chiral ligands for transition metals and as organocatalysts in their own right.
Proposed Research Thrust 1: Chiral Ligands for Transition Metal Catalysis
The nitrogen atoms can serve as excellent coordination sites for transition metals like palladium, rhodium, or copper. Enantiopure derivatives could function as novel chiral ligands for a wide range of asymmetric transformations.
Protocol 3.2.1: Synthesis and Evaluation in Asymmetric Allylic Alkylation
Objective: To prepare an enantiopure N-aryl this compound derivative and test its efficacy as a ligand in a palladium-catalyzed asymmetric allylic alkylation (AAA).
Methodology:
-
Resolution or Asymmetric Synthesis: Obtain an enantiopure this compound core via chiral resolution of the racemate or through an asymmetric synthetic route.
-
N-Arylation: Perform a Buchwald-Hartwig amination on the enantiopure core with 2-bromopyridine to install a coordinating N-aryl group, yielding a chiral bidentate N,N'-ligand.
-
Catalyst Formation: In situ, mix the chiral ligand with a palladium precursor, such as [Pd(allyl)Cl]₂, in an appropriate solvent (e.g., THF).
-
Catalytic Test Reaction:
-
Charge a reaction vessel with the substrate, 1,3-diphenylallyl acetate, and a nucleophile, such as dimethyl malonate, in the presence of a base (e.g., BSA).
-
Add the pre-formed Pd-ligand complex (0.5–2 mol%).
-
Run the reaction at room temperature and monitor by TLC or GC for conversion.
-
-
Analysis: After workup, determine the yield of the alkylated product. Analyze the enantiomeric excess (ee) of the product using chiral HPLC.
Visualization: Conceptual Catalytic Cycle
This diagram illustrates the proposed role of the chiral ligand in a generic Pd-catalyzed AAA reaction.
Caption: Proposed cycle for Pd-catalyzed asymmetric allylic alkylation.
Future Research Area 3: Advanced Materials and Supramolecular Chemistry
Rationale: A Rigid Diamine Linker for Functional Architectures
The design of porous crystalline materials like Metal-Organic Frameworks (MOFs) requires linkers with well-defined geometries and coordination sites. The rigid, diamine nature of this compound makes it an excellent candidate for a novel strut or linker in the construction of MOFs. By functionalizing the carbon backbone with coordinating groups (e.g., carboxylates), one can create a linker that directs the formation of new 3D network topologies with potential applications in gas storage, separation, or catalysis.
Proposed Research Workflow: Synthesis of a Novel MOF
This workflow details the creation of a functionalized linker and its subsequent use in MOF synthesis.
Protocol 4.2.1: Synthesis of a Dicarboxylic Acid-Functionalized Linker
Objective: To synthesize a derivative of this compound bearing two carboxylic acid groups for use as a MOF linker.
Methodology:
-
Starting Material: Begin with a this compound derivative containing two primary alcohol functionalities on the carbon skeleton.
-
Oxidation: Subject the dialcohol to a two-step oxidation. First, use a mild oxidant like Dess-Martin periodinane to form the dialdehyde.
-
Pinnick Oxidation: Without isolating the intermediate dialdehyde, treat it with sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene in a buffered solution to afford the dicarboxylic acid derivative.
-
Purification: Purify the resulting dicarboxylic acid linker by recrystallization. Characterize thoroughly using NMR, IR spectroscopy, and mass spectrometry.
Protocol 4.2.2: Solvothermal Synthesis of a MOF
Objective: To use the custom linker to synthesize a new MOF with a divalent metal cation.
Methodology:
-
Reaction Setup: In a glass vial, combine the dicarboxylic acid linker, a metal salt (e.g., zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O), and a high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat to 80–120 °C for 24–72 hours.
-
Isolation: Allow the oven to cool slowly to room temperature. Collect the resulting crystalline product by filtration, wash with fresh DMF and then a more volatile solvent like ethanol, and dry under vacuum.
-
Characterization: Analyze the product using Single-Crystal X-ray Diffraction (SC-XRD) to determine the 3D structure. Further characterize using Powder X-ray Diffraction (PXRD) for phase purity, and Thermogravimetric Analysis (TGA) to assess thermal stability.
Visualization: Logical Flow from Monomer to MOF
Caption: Conceptual workflow for the synthesis of a novel MOF.
Conclusion and Outlook
The this compound scaffold stands as a platform of significant untapped potential. While its established role in the pursuit of nAChR agonists has laid important groundwork, the true versatility of this molecule is yet to be realized. The proposed research avenues—spanning diversified medicinal chemistry, asymmetric catalysis, and advanced materials science—are not merely speculative but are grounded in the fundamental chemical principles of the scaffold's structure, rigidity, and functionality. By pursuing these underexplored pathways, the scientific community can unlock new discoveries and develop innovative solutions to challenges in medicine, chemical synthesis, and materials engineering.
References
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- Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems. (n.d.). Journal of the Chemical Society, Perkin Transactions 1, 223-231.
- Kim, K. H., Lee, J. Y., & No, K. T. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology, 13(1), 55–61. [Link]
- Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. (2009). KoreaMed Synapse.
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- Frost, J. M., Bunnelle, W. H., Tietje, K. R., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853. [Link]
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stability and reactivity of the 1,4-diazabicyclo[4.2.0]octane core
An In-Depth Technical Guide to the Stability and Reactivity of the 1,4-Diazabicyclo[4.2.0]octane Core
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold, a fused heterocyclic system comprising a piperazine and a cyclobutane ring, represents a unique structural motif in organic and medicinal chemistry. Its inherent ring strain, coupled with the conformational subtleties of the six-membered ring and the nucleophilic character of its two nitrogen atoms, dictates a rich and complex reactivity profile. This guide provides a comprehensive analysis of the core's stability, conformational landscape, and characteristic chemical transformations. We will explore the fundamental principles governing its reactivity, delve into key synthetic strategies for its construction, and examine its application as a pharmacophore, particularly drawing insights from the well-documented biological activity of its isomers. This document serves as a technical resource for chemists seeking to understand, synthesize, and strategically employ this intriguing bicyclic system.
Structural Features and Intrinsic Stability
The defining characteristic of the this compound core is the fusion of a six-membered piperazine ring with a four-membered cyclobutane ring. This arrangement imposes significant geometric constraints that are central to its stability and chemical behavior.
Ring Strain Analysis
The fusion of the rings, particularly the presence of the cyclobutane moiety, introduces considerable angle and torsional strain. Unlike the more stable, puckered conformation of cyclohexane, the cyclobutane ring is forced into a near-planar geometry, resulting in substantial eclipsing interactions. This inherent strain is a primary driver of the core's reactivity, particularly its susceptibility to ring-opening reactions that relieve this stored potential energy. The cis-fusion of the two rings is generally more stable than the trans-fused alternative, a common principle in fused bicyclic systems of this size.[1]
Conformational Landscape
The conformational behavior of the this compound core is a complex interplay between the strained cyclobutane ring and the more flexible piperazine ring. The piperazine moiety can theoretically adopt chair, boat, or twist-boat conformations. However, the fusion to the rigid cyclobutane ring system significantly restricts this flexibility. Computational studies on related bicyclic diamines using Density Functional Theory (DFT) have shown a preference for chair-like conformations over boat-like ones to minimize energetic penalties.[2] In the this compound system, the six-membered ring is forced into a conformation that best accommodates the rigid C-C bond of the cyclobutane fusion.
Caption: Conformational equilibrium of the piperazine ring.
Synthesis of the Bicyclic Core
The construction of the strained this compound framework requires specific synthetic strategies that can efficiently form the four-membered ring. The most prevalent methods involve cycloaddition reactions.
[2+2] Photocycloaddition
One of the most direct methods for constructing the bicyclo[4.2.0]octane system is through a [2+2] photocycloaddition. This reaction involves the light-induced cycloaddition of two alkene moieties. For instance, the photochemical reaction of uracil derivatives (containing a pyrimidine ring which is structurally related to a dihydropyrazine) with alkenes like 2,3-dimethyl-2-butene has been shown to produce 2,4-diazabicyclo[4.2.0]octane derivatives in good yields.[3] This strategy highlights a powerful approach for creating the fused cyclobutane ring.
Cycloaddition with Diaza-1,3-butadienes
The reaction of diaza-1,3-butadienes with appropriate dienophiles can serve as a key step in building the heterocyclic core. This approach has been successfully used to synthesize 1,4-diazabicyclo[4.2.0]octan-8-ones, which are valuable intermediates that can be further modified to the parent scaffold.[4]
Caption: A generalized synthetic pathway to the core structure.
Reactivity Profile
The reactivity of the this compound core is dominated by the interplay between the nucleophilic nitrogen atoms and the strained cyclobutane ring.
Reactions at the Nitrogen Atoms
The two tertiary amine nitrogens behave as typical nucleophiles and bases. They can be readily alkylated, acylated, or protonated. However, their reactivity can be sterically hindered by the bicyclic structure. Quaternization of one nitrogen atom, for example by reaction with an alkyl halide, can dramatically alter the core's reactivity, making it more susceptible to ring-opening reactions, a phenomenon also observed in the less strained 1,4-diazabicyclo[2.2.2]octane (DABCO) system.[5]
Ring-Opening Reactions
The high ring strain of the cyclobutane moiety makes it the most reactive part of the carbon skeleton. The core is susceptible to reactions that lead to the cleavage of one of the C-C bonds in the four-membered ring, as this process releases significant strain energy. This can be initiated under various conditions:
-
Nucleophilic Attack: Strong nucleophiles can attack one of the carbons in the cyclobutane ring, leading to ring opening. This is often facilitated by prior activation of the scaffold, such as N-quaternization.
-
Thermal or Photochemical Conditions: The inherent strain can lead to cleavage under thermal or photochemical stimulation, particularly if substituents on the ring can stabilize the resulting intermediates.
Caption: Mechanism of strain-driven ring-opening.
Applications in Medicinal Chemistry
While the this compound core itself is not as widely explored as some of its isomers, the broader class of diazabicyclo[4.2.0]octanes has shown significant promise in drug development. The rigid, conformationally restricted nature of the scaffold makes it an excellent template for designing ligands with high affinity and selectivity for biological targets.[6]
Nicotinic Acetylcholine Receptor (nAChR) Agonists
A compelling example comes from the 3,8-diazabicyclo[4.2.0]octane isomer, which serves as the core for a series of exceptionally potent and selective agonists for the α4β2 nicotinic acetylcholine receptor.[7][8] These compounds exhibit picomolar affinity and have demonstrated robust analgesic effects in preclinical models of pain.[7] The rigid structure of the bicyclic core is crucial for orienting the key pharmacophoric elements—typically a basic nitrogen and a hydrogen-bond-accepting aromatic ring—in the precise geometry required for optimal receptor binding.
| Compound Feature | Impact on α4β2 nAChR Activity | Reference |
| Bicyclic Core | Provides rigid conformational constraint. | [7][8] |
| 3-Position Substituent | Typically an aromatic or heteroaromatic ring (e.g., pyridine) for H-bonding. | [7][9] |
| 8-Position Substituent | Small alkyl groups or hydrogen are generally preferred. | [9][10] |
| Stereochemistry | The relative stereochemistry at the bridgehead carbons (C1 and C6) is critical for potency and selectivity. | [7][10] |
Table 1: Structure-Activity Relationships for 3,8-Diazabicyclo[4.2.0]octane based nAChR Agonists.
GLP-1 Receptor Modulators
More recently, the 2,5-diazabicyclo[4.2.0]octane scaffold has been identified as a core for developing glucagon-like peptide-1 (GLP-1) receptor modulators.[11] These compounds are being investigated for the treatment of metabolic conditions such as Type 2 diabetes. This application further underscores the value of the diazabicyclo[4.2.0]octane framework as a versatile scaffold for presenting functional groups in a defined three-dimensional space.
Experimental Protocol: Synthesis of a Fused β-Lactam Precursor
The following protocol is adapted from methodologies used to create the related 8-oxo-1,4-diazabicyclo[4.2.0]octane ring system, which serves as a precursor to the core scaffold.[12] This illustrates the key cycloaddition step.
Objective: To synthesize a key intermediate, methyl 8-oxo-1,4-diazabicyclo[4.2.0]octane-2-carboxylate, via an intramolecular cycloaddition.
Materials:
-
N-protected 4-vinylazetidin-2-one derivative
-
Azidoacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Appropriate catalysts (e.g., Rhodium(II) acetate)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation of the Azide Precursor:
-
Dissolve the N-protected 4-vinylazetidin-2-one (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of azidoacetyl chloride (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude azido-vinyl intermediate.
-
-
Intramolecular Cycloaddition:
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like toluene.
-
Add a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, ~1-2 mol%).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. The reaction involves the thermal decomposition of the azide to a nitrene, which then undergoes an intramolecular C-H insertion or cycloaddition with the vinyl group.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to isolate the desired 8-oxo-1,4-diazabicyclo[4.2.0]octane product.
-
-
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
The this compound core is a structurally compelling scaffold whose chemistry is dictated by a delicate balance of ring strain and nitrogen reactivity. While its direct applications are still emerging, the profound biological activities of its isomers, particularly as nAChR and GLP-1 receptor modulators, validate the therapeutic potential of this rigid bicyclic framework. An understanding of its conformational preferences, the synthetic routes to its formation (primarily via cycloadditions), and its propensity for strain-releasing ring-opening reactions is crucial for any scientist aiming to leverage this unique structure in the design of novel chemical entities. Future research will undoubtedly uncover new methodologies for its synthesis and functionalization, further expanding its utility in drug discovery and materials science.
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- Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.
- 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides. (n.d.). Synlett.
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- 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. (n.d.). European Journal of Chemistry.
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The Ascendant Therapeutic Potential of 1,4-Diazabicyclo[4.2.0]octane Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,4-diazabicyclo[4.2.0]octane scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of potent and selective modulators of critical biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and burgeoning therapeutic applications of this unique bicyclic core. Particular emphasis is placed on the 3,8-diazabicyclo[4.2.0]octane regioisomer, which has yielded a new class of potent nicotinic acetylcholine receptor (nAChR) agonists with significant analgesic potential. This guide will delve into the nuanced structure-activity relationships (SAR), mechanisms of action, and preclinical efficacy of these compounds, offering field-proven insights to accelerate their translation into novel therapeutics.
Introduction: The Emergence of a Privileged Scaffold
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led to an increased focus on three-dimensional, conformationally constrained scaffolds. The this compound core, a fused heterocyclic system, represents a significant advancement in this area. Its rigid framework allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets. While various isomers of this core exist, the 3,8-diazabicyclo[4.2.0]octane skeleton has garnered the most attention for its remarkable success in yielding potent neuronal nicotinic acetylcholine receptor (nAChR) agonists.[1][2][3] These receptors are implicated in a range of neurological and psychiatric disorders, making them a high-value target for drug discovery.[4]
This guide will provide a detailed exploration of the this compound core, with a primary focus on its 3,8-disubstituted derivatives as nAChR agonists. We will also discuss the synthesis and potential applications of other key derivatives, including the 1,4-diazabicyclo[4.2.0]octan-8-ones.
Synthetic Strategies: Accessing the this compound Core
The construction of the this compound ring system can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and stereochemistry.
Synthesis of 3,8-Diazabicyclo[4.2.0]octane Derivatives via Buchwald-Hartwig Amination
A highly efficient and versatile method for the synthesis of 3-aryl- and 3-heteroaryl-substituted 3,8-diazabicyclo[4.2.0]octanes is the palladium-catalyzed Buchwald-Hartwig amination.[5][6] This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the diazabicyclo[4.2.0]octane core and a variety of aryl or heteroaryl halides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the appropriate 3,8-diazabicyclo[4.2.0]octane (1.0 equiv.), the aryl or heteroaryl halide (1.1 equiv.), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv.), a suitable phosphine ligand like tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄) (0.04 equiv.), and a base, typically sodium tert-butoxide (NaOtBu) (1.4 equiv.).[7]
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-3,8-diazabicyclo[4.2.0]octane derivative.[8]
Synthesis of 1,4-Diazabicyclo[4.2.0]octan-8-ones via [2+2] Cycloaddition
The synthesis of the 1,4-diazabicyclo[4.2.0]octan-8-one core is often achieved through a [2+2] cycloaddition reaction between a ketene and an imine.[9][10] This method is particularly useful for constructing the strained four-membered β-lactam ring fused to the six-membered piperazine ring.
Experimental Protocol: General Procedure for [2+2] Cycloaddition
-
Ketene Generation: Generate the desired ketene in situ from an acyl chloride and a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane at low temperature (e.g., 0 °C).
-
Imine Partner: In a separate flask, prepare a solution of the cyclic imine precursor, typically a 1,4-dihydropyrimidine derivative.
-
Cycloaddition: Slowly add the ketene solution to the imine solution at low temperature. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via column chromatography to yield the 1,4-diazabicyclo[4.2.0]octan-8-one.[11]
Characterization of this compound Derivatives
Thorough characterization of the synthesized derivatives is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.
| Spectroscopic Technique | Key Observables for this compound Derivatives |
| ¹H NMR | Signals corresponding to the bicyclic core protons, with characteristic chemical shifts and coupling constants that can help determine the stereochemistry of the ring fusion. The aromatic or heteroaromatic protons of the substituents will also be present in the expected regions. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the lactam in the case of the octan-8-ones (typically δ > 165 ppm).[12] |
| Infrared (IR) | For lactam-containing derivatives, a strong absorption band for the carbonyl group (C=O) is typically observed in the range of 1730-1760 cm⁻¹. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound, confirming the expected molecular formula. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. |
Therapeutic Applications: Potent Nicotinic Acetylcholine Receptor Agonists
The most significant therapeutic application of this compound derivatives to date is in the development of nAChR agonists for the treatment of pain.[1][2]
Mechanism of Action: Targeting the α4β2 nAChR Subtype
Derivatives of 3,8-diazabicyclo[4.2.0]octane, such as the well-studied compound ABT-594, have been shown to be potent and selective agonists of the α4β2 subtype of nAChRs.[1][4] This receptor subtype is predominantly expressed in the central nervous system and is a key target for analgesia.[4] Agonist binding to the α4β2 nAChR leads to the opening of its associated ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx of calcium ions is believed to trigger downstream signaling cascades that ultimately lead to a reduction in the perception of pain.
Downstream Signaling: The PI3K-Akt Pathway
The neuroprotective and analgesic effects of nAChR agonists are mediated, in part, by the activation of intracellular signaling pathways.[13] One of the key pathways implicated is the phosphoinositide 3-kinase (PI3K)-Akt pathway.[3][14][15] Activation of the α4β2 nAChR leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt can then phosphorylate a variety of downstream targets that are involved in promoting cell survival and reducing neuronal hyperexcitability, contributing to the analgesic effect.
In Vivo Efficacy: Preclinical Pain Models
The analgesic potential of 3,8-diazabicyclo[4.2.0]octane derivatives has been extensively evaluated in preclinical models of pain. The rat formalin test is a widely used model that assesses a compound's ability to reduce both acute and tonic pain.[2][13][16][17]
Experimental Protocol: Rat Formalin Test
-
Acclimation: Acclimate male Sprague-Dawley rats to the testing environment for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer the test compound (e.g., an ABT-594 analog) or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Formalin Injection: After a predetermined pretreatment time, inject a dilute solution of formalin (typically 1-5%) into the plantar surface of the rat's hind paw.
-
Behavioral Observation: Immediately place the rat in an observation chamber and record the amount of time spent flinching, licking, or biting the injected paw. Observations are typically divided into two phases: the early phase (0-10 minutes post-injection), representing acute pain, and the late phase (15-60 minutes post-injection), representing inflammatory pain.[16]
-
Data Analysis: Compare the pain-related behaviors of the drug-treated groups to the vehicle-treated group to determine the analgesic efficacy of the compound.
Table of In Vivo Analgesic Activity of ABT-594 and Related Compounds
| Compound | Animal Model | Route of Administration | Effective Dose (ED₅₀) | Reference |
| ABT-594 | Rat Formalin Test (Late Phase) | Intraperitoneal | 0.062 µmol/kg | [18] |
| ABT-594 | Rat Neuropathic Pain (Chung Model) | Intraperitoneal | 0.03 mg/kg | [19] |
| (+)-Epibatidine | Rat Formalin Test (Late Phase) | Intraperitoneal | 0.003 mg/kg | [19] |
| Compound 29 | Rat Formalin Test (Late Phase) | Intraperitoneal | 0.78 mg/kg | [20] |
Note: ED₅₀ values are approximate and may vary depending on the specific experimental conditions.
The data clearly indicate that compounds based on the 3,8-diazabicyclo[4.2.0]octane scaffold exhibit potent analgesic activity in preclinical models.[18][19][21]
Structure-Activity Relationships (SAR)
Systematic modification of the 3,8-diazabicyclo[4.2.0]octane core has provided valuable insights into the structural requirements for potent nAChR agonist activity.
-
Substitution on the 3-Nitrogen: The nature of the substituent on the 3-position nitrogen is critical for activity. Aromatic and heteroaromatic groups, particularly pyridyl moieties, have been shown to be optimal.[1]
-
Stereochemistry: The stereochemistry of the ring fusion and any substituents is crucial for high-affinity binding to the nAChR.
-
Other Substitutions: Modifications at other positions on the bicyclic core can influence potency, selectivity, and pharmacokinetic properties.
Future Directions and Conclusion
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutics, particularly in the area of pain management. The success of the 3,8-disubstituted derivatives as potent nAChR agonists highlights the potential of this core structure. Future research in this area will likely focus on:
-
Improving Subtype Selectivity: Further optimization of the scaffold to achieve even greater selectivity for the α4β2 nAChR subtype over other nAChR subtypes could lead to compounds with an improved side-effect profile.
-
Exploring Other Therapeutic Areas: Given the widespread distribution and diverse functions of nAChRs, derivatives of the this compound core may have potential in treating other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
-
Investigating Other Isomers: A more thorough investigation of other isomers of the this compound core could uncover novel biological activities.
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Methodological & Application
Application Note & Protocols: Synthetic Routes to Functionalized 1,4-Diazabicyclo[4.2.0]octanes
Introduction: The Strategic Importance of the 1,4-Diazabicyclo[4.2.0]octane Scaffold
The this compound core is a strained, fused-ring system that represents a unique and valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive framework for designing ligands that can interact with high specificity at biological targets. Notably, derivatives of the isomeric 3,8-diazabicyclo[4.2.0]octane have been identified as potent agonists for neuronal nicotinic acetylcholine receptors (nAChRs), which are key targets for treating neurological disorders and managing pain.[1][2] The major α4β2 subtype of nAChRs in the central nervous system is a particularly important therapeutic target for conditions like Alzheimer's, Parkinson's disease, and nicotine addiction.[2]
However, the inherent ring strain and stereochemical complexity of the bicyclo[4.2.0]octane system present significant synthetic challenges. The development of robust, efficient, and stereoselective synthetic routes is paramount to unlocking the full potential of this scaffold for drug discovery and development. This guide provides a detailed overview of key synthetic strategies, explains the rationale behind experimental choices, and offers detailed protocols for the synthesis of functionalized 1,4-diazabicyclo[4.2.0]octanes.
Core Synthetic Strategies: A Comparative Overview
The construction of the this compound framework can be broadly approached through several strategic bond formations, primarily involving cycloadditions and intramolecular cyclizations. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.
Strategy 1: Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition is a powerful and direct method for forming the four-membered cyclobutane ring. This strategy typically involves the irradiation of a 1,4-dihydropyrazine derivative in the presence of an alkene. The input of light energy allows for the formation of strained ring systems that are often inaccessible through thermal methods.[3] The reaction proceeds via the excitation of the dihydropyrazine to a triplet state, which then undergoes a stepwise cycloaddition with the alkene.
Causality Behind Experimental Choices:
-
Light Source: The choice of wavelength (e.g., 300 nm) is critical to excite the chromophore of the dihydropyrazine without causing unwanted side reactions or decomposition.[4]
-
Solvent: Solvents like acetone can act as photosensitizers, enhancing the reaction rate by facilitating the formation of the reactive triplet state.[5][6]
-
Stereoselectivity: The stereochemical outcome of the cycloaddition can be influenced by the choice of dihydropyrazine and alkene substrates, as well as the reaction conditions.[7]
Strategy 2: Intramolecular 1,3-Dipolar Cycloaddition
This elegant strategy involves the formation of the bicyclic system through an intramolecular cycloaddition of a transient 1,3-dipole onto a tethered dipolarophile. A well-established approach utilizes the thermolysis of an azido-functionalized azetidinone (β-lactam) precursor.[8] The azide group, upon heating, can extrude dinitrogen to form a highly reactive nitrene or undergo a concerted cyclization. More commonly, the azide acts as a precursor to an azomethine ylide, which then undergoes the intramolecular cycloaddition.
Causality Behind Experimental Choices:
-
Precursor Design: The key is a monocyclic β-lactam bearing an azide-containing group at the N1 position and an alkene (the dipolarophile) at the C4 position. The length of the tether connecting the alkene to the ring determines the size of the newly formed fused ring.[8]
-
Thermolysis: Heating the precursor in an inert, high-boiling solvent like toluene or xylene provides the energy required to generate the reactive intermediate and drive the cycloaddition.
-
Protecting Groups: The use of protecting groups, such as the 4-methoxymethoxyphenyl group on the azetidinone nitrogen, is often necessary to prevent side reactions and can be removed in a later step.[8]
Strategy 3: Multi-Step Cyclization Approaches
More classical, multi-step approaches can also be employed. These often involve the initial construction of a piperazine or dihydropyrazine ring, followed by the annulation of the four-membered ring. Ring-closing metathesis (RCM) has emerged as a powerful tool for forming the requisite rings in such strategies.[9] Another approach involves the double intramolecular cyclization of a suitably functionalized acyclic precursor, as has been demonstrated for the related 1,4-diazabicyclo[2.2.2]octane system.[10]
Causality Behind Experimental Choices:
-
Catalyst Selection: In RCM-based routes, the choice of a ruthenium catalyst (e.g., Grubbs' catalyst) is crucial for achieving high efficiency and turnover numbers.[9]
-
Leaving Groups: In nucleophilic substitution-based cyclizations, the choice of good leaving groups (e.g., halides, tosylates) on the acyclic precursor is essential for efficient ring closure.[10]
Data Presentation & Comparison
The following table summarizes and compares the primary synthetic strategies discussed.
| Synthetic Method | Key Precursors | Typical Yields | Stereoselectivity | Advantages | Limitations | Key References |
| Photochemical [2+2] Cycloaddition | 1,4-Dihydropyrazines, Alkenes | Moderate to Good | Variable, can be stereoselective | Direct formation of the bicyclic core, access to strained systems. | Requires specialized photochemical equipment, potential for side reactions, product mixture can be complex. | [7],[5],[3] |
| Intramolecular 1,3-Dipolar Cycloaddition | 4-Allyl/Vinyl-azetidin-2-ones with N1-azidoacetyl group | Good | Often highly stereoselective | High degree of stereocontrol, predictable bond formation. | Multi-step synthesis of the required azetidinone precursor. | [8] |
| Ring-Closing Metathesis (RCM) | Di-alkenyl functionalized piperazine derivatives | Good to Excellent | Dependent on substrate | High functional group tolerance, powerful for ring formation. | Requires synthesis of diene precursor, cost of catalyst. | [9] |
Visualization of Synthetic Pathways
General Synthetic Workflow
The diagram below illustrates the general logic connecting different synthetic approaches to the target scaffold.
Caption: Overview of major synthetic pathways to 1,4-diazabicyclo[4.2.0]octanes.
Mechanism: Photochemical [2+2] Cycloaddition
This diagram illustrates the key steps in the formation of the cyclobutane ring via a photosensitized reaction.
Caption: Mechanism of the photochemical [2+2] cycloaddition reaction.
Experimental Protocols
The following protocols are representative examples of the synthetic strategies discussed. Researchers should adapt these procedures based on their specific substrates and available equipment. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Photochemical [2+2] Cycloaddition of a 1,4-Dihydropyrazine
This protocol describes a general procedure for the synthesis of a this compound derivative via photochemical cycloaddition.[5][7]
Objective: To synthesize a substituted this compound via [2+2] photocycloaddition.
Materials:
-
N,N'-Bis(tert-butoxycarbonyl)-2,5-dimethyl-1,4-dihydropyrazine (1.0 equiv)
-
Acrylonitrile (3.0 equiv)
-
Acetone (HPLC grade, as solvent and sensitizer)
-
Nitrogen gas supply
-
Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450 W) and a cooling system.
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the N,N'-Bis(tert-butoxycarbonyl)-2,5-dimethyl-1,4-dihydropyrazine (1.0 equiv) in acetone to make a 0.05 M solution.
-
Degassing: Add acrylonitrile (3.0 equiv) to the solution. Purge the solution with dry nitrogen gas for 20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Place the reaction vessel in the photochemical reactor. Irradiate the solution with the medium-pressure mercury lamp while maintaining the reaction temperature at 15-20 °C using the cooling system.
-
Causality Note: Maintaining a low temperature is crucial to prevent thermal side reactions and potential degradation of the product. Oxygen removal is vital as triplet oxygen can interfere with the desired triplet-state reaction pathway.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography. Elute with a gradient of petroleum ether and ethyl acetate (e.g., starting from 20:1 v/v).
-
Characterization: Combine the fractions containing the desired product and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Intramolecular 1,3-Dipolar Cycloaddition
This protocol details the synthesis of an 8-oxo-1,4-diazabicyclo[4.2.0]octane derivative starting from a 4-allylazetidin-2-one.[8]
Objective: To construct the bicyclic core via thermolysis-induced intramolecular cycloaddition.
Materials:
-
1-(Azidoacetyl)-4-allylazetidin-2-one (1.0 equiv)
-
Toluene (anhydrous)
-
Nitrogen gas supply
-
Three-neck flask equipped with a reflux condenser and a thermometer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: Add 1-(azidoacetyl)-4-allylazetidin-2-one (1.0 equiv) to a three-neck flask and dissolve it in anhydrous toluene (to make a ~0.02 M solution).
-
Causality Note: Using an anhydrous, high-boiling, and relatively non-polar solvent like toluene is ideal. It effectively transfers heat to drive the reaction and is inert to the reactive intermediates formed.
-
-
Thermolysis: Heat the solution to reflux (approx. 110 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting azide and the appearance of a new, less polar spot corresponding to the bicyclic product. The reaction is typically complete in 4-6 hours.
-
Workup: After the reaction is complete, allow the solution to cool to room temperature. Remove the toluene under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the product-containing fractions and concentrate them. Analyze the purified compound by spectroscopic methods (NMR, IR, MS) to confirm the structure of the 8-oxo-1,4-diazabicyclo[4.2.0]octane derivative. The IR spectrum should show the characteristic β-lactam carbonyl stretch.
References
- Synthesis of 1,4-diazabicyclo[4.2.0]octan-8-ones 224. ResearchGate.
- 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems. Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry.
- Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PMC - PubMed Central.
- Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. ResearchGate.
- 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Springer.
- Stereoselective Synthesis of Novel Bis-Homoinositols with Bicyclo[4.2.0]Octane Motifs. ResearchGate.
- Photochemical oxidation of N,N-bis- (tert-butoxycarbonyl)-1,4-dihydropyrazine derivatives. De Gruyter.
- The Photocycloaddition Reactions of Uridine and Related Compounds with 2, 3-Dimethyl-2-butene. J-Stage.
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- 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry.
- Photochemical generation of the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton. ResearchGate.
- Synthesis of 1,4-diazabicyclo[2.2.2]octane. Sciact.
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The Versatile 1,4-Diazabicyclo[4.2.0]octane Scaffold: A Guide to its Application in Modern Medicinal Chemistry
Introduction: Unlocking Chemical Space with Constrained Bicyclic Scaffolds
In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Saturated bicyclic systems have emerged as particularly valuable scaffolds, offering a defined three-dimensional geometry that can effectively mimic the presentation of functional groups in more complex natural products. The 1,4-diazabicyclo[4.2.0]octane core, a fused azetidine-piperazine ring system, represents a compelling and increasingly utilized scaffold in medicinal chemistry. Its constrained, yet tunable, conformation allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets. This guide provides an in-depth exploration of the synthesis, derivatization, and application of the this compound scaffold, with a focus on its successful implementation in the development of potent neuromodulators and metabolic disease therapeutics.
Core Principles of the this compound Scaffold in Drug Design
The utility of the this compound system stems from several key structural and chemical features:
-
Conformational Rigidity: The fused ring system restricts the number of accessible conformations compared to more flexible linear or monocyclic diamines. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a target protein, resulting in higher affinity.
-
Defined Vectorial Presentation of Substituents: The bicyclic framework provides distinct vectors for the placement of pharmacophoric elements. Functionalization at the nitrogen atoms and on the carbon backbone allows for a systematic exploration of the chemical space surrounding the core.
-
Chirality and Stereochemical Complexity: The scaffold possesses multiple stereocenters, allowing for the synthesis of enantiomerically pure compounds. This is crucial for optimizing interactions with chiral biological targets and minimizing off-target effects.
-
Physicochemical Properties: The presence of two nitrogen atoms provides handles for modulating solubility and basicity, key parameters in determining the pharmacokinetic properties of a drug candidate.
The following sections will delve into specific applications of this versatile scaffold, providing both the scientific rationale and practical synthetic considerations for its use.
Application I: Potent and Selective Nicotinic Acetylcholine Receptor (nAChR) Agonists for Pain Management
A significant breakthrough in the application of the this compound scaffold has been in the development of potent agonists for the α4β2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR).[1][2] This receptor is a well-validated target for the treatment of chronic pain. The 3,8-diazabicyclo[4.2.0]octane isomer, in particular, has proven to be an exceptional mimic of the natural ligand, acetylcholine, while offering superior potency and subtype selectivity.[1]
Mechanism of Action and Rationale for Scaffold Selection
The α4β2 nAChR is a ligand-gated ion channel that plays a crucial role in neurotransmission in the central nervous system.[1] Agonists of this receptor can produce analgesic effects. The 3,8-diazabicyclo[4.2.0]octane core serves as a constrained diamine, presenting a basic nitrogen atom at a specific distance and geometry to interact with key residues in the receptor's binding site. This rigid framework is hypothesized to optimally position a pendant aromatic group (typically a substituted pyridine) to engage in a critical cation-π interaction with a tryptophan residue in the binding pocket, a hallmark of nAChR ligand recognition.[1]
Structure-Activity Relationship (SAR) Highlights
Systematic modification of the 3,8-diazabicyclo[4.2.0]octane scaffold has revealed key structural features that govern potency and selectivity. The following table summarizes the SAR for a series of potent nAChR agonists.
| Compound | R Group (on Pyridine) | Ki (hα4β2) (pM) | EC50 (hα4β2) (nM) |
| Epibatidine | Cl | 19 | 0.16 |
| Compound 24 | H | 12 | 0.38 |
| Compound 25 | 5-F | 13 | 0.54 |
| Compound 28 | 5-Cl | 10 | 0.38 |
| Compound 30 | 5-Br | 10 | 0.40 |
| Compound 32 | 5-I | 13 | 0.40 |
| Compound 47 | 5-ethynyl | 13 | 0.28 |
Data sourced from Frost et al., J. Med. Chem. 2006, 49 (26), 7843–7853.[1][2]
The data clearly indicates that small, electron-withdrawing or sterically compact groups at the 5-position of the pyridine ring are well-tolerated and lead to compounds with picomolar binding affinities and nanomolar functional potency, rivaling or exceeding that of the natural product epibatidine.[1][2]
Synthetic Workflow and Key Protocols
The synthesis of 3,8-diazabicyclo[4.2.0]octane-based nAChR agonists generally follows a convergent strategy, as outlined in the workflow below.
Caption: General synthetic workflow for 3,8-diazabicyclo[4.2.0]octane-based nAChR agonists.
Protocol: Synthesis of the 3,8-Diazabicyclo[4.2.0]octane Core (Illustrative)
This protocol is a generalized representation based on published schemes and should be adapted and optimized for specific substrates and scales.
-
Step 1: [2+2] Cycloaddition. To a solution of a suitable N-protected piperazine derivative in an inert solvent (e.g., dichloromethane), add triethylamine. Cool the mixture to 0 °C. Add a solution of dichloroacetyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. The resulting dichlorolactam is then reduced, for example, with zinc dust in acetic acid, to afford the bicyclic lactam.
-
Step 2: Lactam Reduction. The bicyclic lactam is reduced to the corresponding diamine using a strong reducing agent such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) in an appropriate solvent like THF.
-
Step 3: Protection and Resolution. The resulting racemic diamine is typically protected with a suitable protecting group (e.g., Boc or Cbz) and then subjected to chiral resolution using a chiral acid (e.g., tartaric acid or dibenzoyltartaric acid) to isolate the desired enantiomer. Alternatively, asymmetric synthetic routes can be employed from chiral starting materials.[3]
Protocol: N-Arylation and Deprotection (Illustrative)
-
Step 1: N-Arylation. The orthogonally protected 3,8-diazabicyclo[4.2.0]octane core is deprotected at one of the nitrogen atoms. The free amine is then coupled with the desired substituted heteroaryl halide (e.g., 3-bromo-5-chloropyridine) under palladium-catalyzed cross-coupling conditions (e.g., using a catalyst like Pd2(dba)3 and a ligand such as BINAP) with a suitable base (e.g., sodium tert-butoxide).
-
Step 2: Final Deprotection. The remaining protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group or hydrogenolysis for a Cbz group) to yield the final active pharmaceutical ingredient.
Application II: Modulators of the Glucagon-Like Peptide-1 (GLP-1) Receptor for Metabolic Diseases
More recently, the this compound scaffold has been identified as a key structural motif in the development of small-molecule modulators of the glucagon-like peptide-1 (GLP-1) receptor.[4][5] The GLP-1 receptor is a major target for the treatment of type 2 diabetes and obesity.[5]
Mechanism of Action and Rationale for Scaffold Selection
The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that is activated by the endogenous peptide hormone GLP-1.[5] Activation of this receptor stimulates insulin secretion in a glucose-dependent manner, suppresses glucagon release, slows gastric emptying, and promotes satiety.[5] While current GLP-1 receptor agonists are peptide-based and require injection, there is a significant effort to develop orally bioavailable small-molecule agonists. The 2,5-diazabicyclo[4.2.0]octane scaffold provides a rigid core from which substituents can be projected to mimic the key interactions of the peptide ligand with the receptor.
Caption: Simplified signaling pathway for GLP-1 receptor activation.
Key Structural Features from Patent Literature
Recent patent applications describe a series of 2,5-diazabicyclo[4.2.0]octanes as potent GLP-1 receptor modulators.[4][5] While detailed SAR tables are not always available in patent literature, the exemplified compounds highlight a general structure where the diazabicyclo[4.2.0]octane core serves as a central hub connecting multiple substituted aromatic and heterocyclic moieties.
Illustrative General Structure:
This modular design allows for the optimization of interactions with different sub-pockets of the GLP-1 receptor binding site.
Synthetic Considerations
The synthesis of these more complex derivatives builds upon the principles of constructing the bicyclic core, followed by sequential functionalization of the nitrogen atoms and potentially the carbon framework. The synthetic routes often involve multi-step sequences and rely on modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, to install the various aromatic and heterocyclic substituents. The specific details of these syntheses are proprietary and described within the patent literature.[4]
Conclusion and Future Outlook
The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its successful application in the development of potent nAChR agonists and emerging promise in the field of GLP-1 receptor modulation underscore its potential. The rigid, three-dimensional nature of this scaffold provides a powerful tool for medicinal chemists to design ligands with high affinity and selectivity. Future applications of this privileged core are likely to expand into other therapeutic areas where precise control over the spatial arrangement of pharmacophoric groups is critical for achieving desired biological activity. As synthetic methodologies for the construction and derivatization of this scaffold continue to evolve, we can anticipate the discovery of new and innovative drug candidates based on the this compound framework.
References
- (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane - Smolecule. URL: https://www.smolecule.com/compound/1293941-04-4.html
- Frost, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. URL: https://pubs.acs.org/doi/10.1021/jm060846z
- Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/17181149/
- Synthesis of 1,4-diazabicyclo[4.2.0]octan-8-ones 224. - ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-1-4-diazabicyclo-420-octan-8-ones-224_fig101_365851408
- Binding Database. URL: https://www.bindingdb.org/r/serv/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50378121
- Bunnelle, W. H. Medicinal Chemist at AbbVie - ResearchGate. URL: https://www.
- Intersubunit Bridge Formation Governs Agonist Efficacy at Nicotinic Acetylcholine 4 2 Receptors - Semantic Scholar. URL: https://www.semanticscholar.org/paper/Intersubunit-Bridge-Formation-Governs-Agonist-at-Rohde-Ahring/13511e6498a442750a98f79f2257252277d3381a
- Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators. Google Patents. URL: https://patents.google.
- Synthesis and Structure-Activity Relationships of 3, - Amanote Research. URL: https://www.amanote.com/en/research/document/10.1021/jm060846z.s001
- Synthesis of the 3,8‐diazabicyclo[3.2.1]octane framework. Reagents and... - ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-the-3-8-diazabicyclo-321-octane-framework-Reagents-and-reaction_fig5_343606670
- Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems. URL: https://pubs.rsc.org/en/content/articlelanding/1993/p1/p19300001479
- Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents - ResearchGate. URL: https://www.researchgate.
- Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10255393/
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protocol for the synthesis of 3,8-diazabicyclo[4.2.0]octane ligands
An Application Note and Protocol for the Synthesis of 3,8-Diazabicyclo[4.2.0]octane Ligands
Authored by a Senior Application Scientist
Abstract
The 3,8-diazabicyclo[4.2.0]octane scaffold is a privileged core structure in modern medicinal chemistry, most notably for its application in the development of potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonists.[1][2][3] These ligands have shown significant promise as analgesics and as potential treatments for neurological disorders such as Alzheimer's and Parkinson's diseases.[2] This document provides a comprehensive guide for the synthesis of the chiral 3,8-diazabicyclo[4.2.0]octane diamine core and its subsequent functionalization to produce target ligands. The protocols are designed for researchers in synthetic chemistry and drug development, with a focus on explaining the causal reasoning behind key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of the Bicyclic Scaffold
The rigidity of the 3,8-diazabicyclo[4.2.0]octane system is a key attribute for its utility in drug design. Unlike more flexible linear diamines, this bicyclic structure constrains the relative orientation of the two nitrogen atoms, reducing the entropic penalty upon binding to a receptor. This pre-organization often leads to a significant increase in binding affinity and selectivity. The major subtype of nAChRs in the central nervous system is α4β2, which is a primary target for analgesics.[4] Many compounds based on this scaffold exhibit picomolar affinity for the hα4β2 receptor, placing them among the most potent nAChR ligands known.[1][3]
The synthetic strategy presented herein is divided into two main stages:
-
Construction of the Chiral Diamine Core: A multi-step sequence to build the fundamental bicyclic structure with the correct stereochemistry.
-
Ligand Elaboration via C-N Cross-Coupling: Functionalization of the diamine core, typically through a Buchwald-Hartwig amination, to install the desired aryl or heteroaryl substituents.
Overall Synthetic Workflow
The synthesis begins with a commercially available piperidine derivative, which undergoes a series of transformations including protection, diastereoselective enamine formation, reduction, cyclization, and deprotection to yield the enantiomerically pure diamine core. This core is then coupled with various halo-aromatic compounds to generate a library of potential drug candidates.
Figure 1: High-level workflow for the synthesis of 3,8-diazabicyclo[4.2.0]octane ligands.
Protocol I: Synthesis of the Chiral Diamine Core
This protocol is adapted from the highly successful synthesis reported by Frost et al. in the Journal of Medicinal Chemistry.[2] It details the preparation of the (1R,6S) and (1S,6R) enantiomers of the diamine core.
Rationale for Key Steps
-
Nitrogen Protection: The synthesis begins with ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate. The benzyl group is first removed via hydrogenolysis and replaced with a tert-butoxycarbonyl (Boc) group. The Boc group is chosen for its stability under the basic and reductive conditions of subsequent steps and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). This protection strategy is crucial for directing reactivity away from the piperidine nitrogen.[5]
-
Diastereoselective Enamine Formation: The key stereochemistry-defining step involves the reaction of the β-keto ester with a chiral amine, (R)-α-methylbenzylamine. This forms a mixture of diastereomeric enamines. The thermodynamic stability of one diastereomer over the other drives the equilibrium, allowing for the selective formation of the desired intermediate.
-
Stereoselective Reduction and Cyclization: The enamine is reduced with a hydride reagent like sodium triacetoxyborohydride (STAB). This reduction is highly stereoselective due to the steric hindrance imposed by the chiral auxiliary. The resulting amino ester then undergoes an intramolecular cyclization to form the fused β-lactam ring, which is subsequently reduced to furnish the bicyclic diamine framework.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl 3-oxo-4-(ethoxycarbonyl)piperidine-1-carboxylate
-
To a solution of ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride (1.0 eq) in ethanol, add palladium on carbon (10% w/w, 0.05 eq).
-
Hydrogenate the mixture on a Parr shaker at 50 psi of H₂ for 4 hours.
-
Filter the reaction mixture through a pad of Celite, washing with ethanol. Concentrate the filtrate in vacuo.
-
Dissolve the resulting crude amine in dichloromethane. Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the solution at room temperature for 16 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected product, which is often used without further purification.
Step 2: Enamine Formation with (R)-α-Methylbenzylamine
-
Combine the product from Step 1 (1.0 eq) and (R)-α-methylbenzylamine (1.1 eq) in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.
-
Monitor the reaction by TLC or ¹H NMR until the starting material is consumed (typically 4-6 hours).
-
Remove the toluene in vacuo to yield the crude enamine, which is taken directly to the next step.
Step 3: Reductive Amination and Cyclization
-
Dissolve the crude enamine in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully with saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
The resulting intermediate undergoes cyclization upon treatment with a suitable base (e.g., NaOEt in ethanol) or thermal conditions to form the bicyclic lactam. This is then reduced (e.g., with LiAlH₄) to yield the protected diamine.
Step 4: Deprotection to Yield the Chiral Diamine Core
-
The final deprotection sequence depends on the protecting groups used in the cyclization precursor. If a Boc group is present on N-3 and a chiral benzyl auxiliary on N-8, they are typically removed sequentially.
-
Boc Removal: Dissolve the protected diamine in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA in vacuo.
-
Benzyl Removal: Dissolve the resulting amine in methanol, add palladium on carbon (10% w/w), and hydrogenate at 50 psi H₂ until the reaction is complete.
-
Filter through Celite and concentrate to yield the final diamine core, often as a hydrochloride or TFA salt.
Protocol II: Ligand Synthesis via Buchwald-Hartwig Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1] It is exceptionally well-suited for functionalizing the 3,8-diazabicyclo[4.2.0]octane core due to its high functional group tolerance and efficiency.
Mechanistic Rationale
The choice of catalyst, ligand, and base is critical for a successful coupling.
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ are common choices that form the active Pd(0) species in situ.
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are essential. They stabilize the Pd center, promote oxidative addition of the aryl halide, and facilitate the final reductive elimination step.
-
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, making it nucleophilic enough to attack the palladium center.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
General Coupling Protocol
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., BINAP, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the aryl or heteroaryl halide (1.0 eq) and the chiral diamine core (1.1 eq).
-
Add anhydrous, degassed toluene via cannula.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product using the methods described below.
| Parameter | Condition | Rationale |
| Solvent | Toluene, Dioxane | High-boiling, aprotic solvents are required for the reaction temperature. |
| Temperature | 80 - 110 °C | Provides the necessary activation energy for the catalytic cycle. |
| Atmosphere | Inert (Argon or N₂) | The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by air. |
| Base | NaOtBu, Cs₂CO₃ | Strong, non-nucleophilic base to deprotonate the amine without competing in the reaction. |
Table 1: Key Parameters for Buchwald-Hartwig Coupling
Purification and Characterization
Ensuring the purity and verifying the structure of the final compounds are paramount for their use in biological assays.
Purification Techniques
-
Column Chromatography: The primary method for purifying the final ligands. Silica gel is the most common stationary phase. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, or ethyl acetate/methanol mixtures), is typically employed to separate the product from starting materials and byproducts.
-
Recrystallization: For solid compounds, recrystallization can be an effective method to obtain highly pure material. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out.
-
Preparative HPLC: For difficult separations or to obtain material of very high purity (>99%), reverse-phase preparative HPLC is often used.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[6] The spectra will confirm the presence of both the bicyclic core and the coupled aryl group. Specific 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals unambiguously.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement.
-
Chiral HPLC: To confirm the enantiomeric purity of the final product, analysis on a chiral stationary phase is required. This separates the two enantiomers, allowing for the determination of the enantiomeric excess (ee).
Conclusion
The synthetic protocols detailed in this guide provide a robust and well-validated pathway to access 3,8-diazabicyclo[4.2.0]octane ligands. By understanding the rationale behind the selection of protecting groups, the method for stereochemical control, and the conditions for the crucial C-N bond formation, researchers can confidently synthesize these valuable compounds. The inherent modularity of the final Buchwald-Hartwig coupling step allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the development of next-generation therapeutics targeting nicotinic acetylcholine receptors.
References
- Frost, J. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]
- PubChem. (n.d.). 3,8-Diazabicyclo[4.2.0]octane. PubChem Compound Summary for CID 138545. [Link]
- PubMed. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists.
- Kim, E. A., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 30(7), 1493-1498. [Link]
- Jensen, A. A., et al. (2005). Neuronal Nicotinic Acetylcholine Receptors: Structural Revelations, Target Identifications, and Therapeutic Inspirations. Journal of Medicinal Chemistry, 48(15), 4705–4745.
- Al-Harrasi, A., et al. (2008). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Arkivoc, 2008(8), 68-73. [Link]
- Azmi, M. N., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
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- 4. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a Ligand
An Important Note on Scaffolding: 1,4-diazabicyclo[4.2.0]octane vs. 1,4-diazabicyclo[2.2.2]octane (DABCO)
Dear Researchers, Scientists, and Drug Development Professionals,
This guide addresses the application of bicyclic diamines as ligands, with a primary focus on the extensively studied and widely utilized 1,4-diazabicyclo[2.2.2]octane , commonly known as DABCO .
Initial searches for the specifically requested This compound revealed a significant scarcity of published literature detailing its application as a coordinating ligand in catalysis or materials science. While its synthesis and that of its derivatives are documented[1], its role as a ligand in metal complexes or as an organocatalyst is not well-established in the available scientific literature. The CAS number for this compound is 31029-60-4[2].
Conversely, 1,4-diazabicyclo[2.2.2]octane (DABCO) is a structurally related, highly symmetrical, and commercially important bicyclic amine with a vast and rich chemistry as both a ligand and a catalyst. Given the high degree of similarity in nomenclature, it is plausible that the intended topic of interest was the versatile and widely applied DABCO.
Therefore, this comprehensive guide will provide detailed application notes and protocols for 1,4-diazabicyclo[2.2.2]octane (DABCO) , a cornerstone reagent in modern organic synthesis and coordination chemistry.
Introduction: The Unique Structural and Electronic Properties of DABCO
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly symmetrical, cage-like tertiary amine. Its rigid structure and the accessibility of its two nitrogen lone pairs impart a unique combination of properties that make it an exceptional ligand and catalyst. Unlike acyclic tertiary amines, the bicyclic structure of DABCO minimizes steric hindrance around the nitrogen atoms, enhancing its nucleophilicity and basicity.[3] The pKa of its conjugate acid is approximately 8.8, making it a useful non-nucleophilic base in many organic transformations.
The two nitrogen atoms can act as a bidentate ligand, bridging two metal centers or chelating a single metal center, although it more commonly acts as a monodentate ligand or a base catalyst. Its rigid framework and defined geometry have made it a valuable tool in the construction of metal-organic frameworks (MOFs) and coordination polymers.[4][5]
Part 1: DABCO in Organocatalysis
DABCO is a versatile organocatalyst, primarily functioning as a nucleophilic catalyst or a Brønsted base.
The Baylis-Hillman Reaction
One of the most prominent applications of DABCO is as a catalyst in the Baylis-Hillman reaction, which forms a C-C bond between the α-position of an activated alkene and an electrophile, typically an aldehyde.
Mechanism of Action:
-
Nucleophilic Attack: DABCO initiates the reaction by a nucleophilic conjugate addition to the activated alkene, forming a zwitterionic enolate intermediate.
-
Aldehyde Addition: The enolate then attacks the aldehyde electrophile.
-
Proton Transfer and Elimination: A subsequent proton transfer and elimination of the DABCO catalyst yields the desired allylic alcohol product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS 31029-60-4 [matrix-fine-chemicals.com]
- 3. A Structural Investigation of the D2O Solvated, Acetone Solvated and Nonsolvated 1,4-Diazabicyclo[2.2.2]octane Complexes of the Half Sandwich Moiety [(η5-C5H5)(CO)2Fe] [scielo.org.za]
- 4. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 5. Two novel metal–organic coordination polymers based on ligand 1,4-diazabicyclo[2.2.2]octane N,N′-dioxide with phase transition, and ferroelectric and dielectric properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to the N-Arylation of 1,4-Diazabicyclo[4.2.0]octane
Introduction: The Strategic Importance of N-Arylated Bicyclic Scaffolds
The 1,4-diazabicyclo[4.2.0]octane core represents a unique, conformationally restricted diamine scaffold. Such saturated bicyclic amines are increasingly sought after in medicinal chemistry and drug discovery.[1][2] Their rigid three-dimensional structure can impart favorable pharmacokinetic properties and allow for precise vectoral orientation of substituents when interacting with biological targets.[3][4] The introduction of an aryl group onto one of the nitrogen atoms (N-arylation) unlocks access to a vast chemical space, creating novel derivatives with potential applications as neuropharmacological agents, enzyme inhibitors, and other therapeutics.[5]
However, the N-arylation of this specific scaffold presents distinct challenges. The nitrogen atoms are part of a sterically hindered bicyclic system, which can significantly reduce their nucleophilicity and impede reaction kinetics.[6] This guide provides a comprehensive overview of the primary catalytic systems for this transformation—palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation—offering detailed mechanistic insights, step-by-step protocols, and practical guidance for researchers in synthetic and medicinal chemistry.
Mechanistic Foundations: Palladium vs. Copper Catalysis
The choice between palladium and copper catalysis is a critical decision point, dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and cost. While both achieve the desired C-N bond formation, they operate via distinct catalytic cycles.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[7][8] Its success with sterically hindered amines is highly dependent on the choice of ligand, which must stabilize the palladium center and facilitate the key steps of the catalytic cycle.[9]
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. This step is often rate-limiting for hindered amines.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired N-aryl amine product and regenerating the active Pd(0) catalyst.[10]
The selection of a bulky, electron-rich phosphine ligand is crucial. These ligands promote the reductive elimination step and prevent the formation of unreactive palladium dimers, which can be an issue with aryl iodides.[11]
Caption: Catalytic cycle for Buchwald-Hartwig N-arylation.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that typically requires harsher conditions (higher temperatures) than its palladium-catalyzed counterpart.[12][13] However, modern advancements with soluble copper catalysts and specific ligands have significantly improved its utility and mildness.[14][15] This method can be more cost-effective and is sometimes preferred for specific heterocyclic substrates.[16][17]
The mechanism, while still debated, is often proposed to involve Cu(I)/Cu(III) intermediates:
-
Ligand Exchange/Coordination: The amine and aryl halide coordinate to a Cu(I) salt.
-
Oxidative Addition: The aryl halide oxidatively adds to the Cu(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed via reductive elimination, releasing the N-arylated product and regenerating a Cu(I) species.[18]
Ethylene glycol or diamine ligands can serve to solubilize the copper catalyst and facilitate the reaction.[14]
Caption: Proposed catalytic cycle for Ullmann N-arylation.
Key Experimental Parameters & Optimization
The success of the N-arylation of this compound hinges on the careful selection of several key parameters.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) | Rationale & Field Insights |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (pre-catalysts) | CuI, Cu₂O, Cu powder | Pd pre-catalysts form the active Pd(0) in situ.[19] Copper(I) salts are generally more reactive than copper(0) or (II).[14] |
| Ligand | Bulky biarylphosphines (e.g., XPhos, RuPhos), N-heterocyclic carbenes (NHCs) | 1,10-Phenanthroline, N,N'-dimethylethylenediamine (DMEDA), L-proline | Critical for success. Bulky ligands accelerate reductive elimination, which is vital for hindered amines.[20][21] For Cu, ligands solubilize the metal and promote catalysis.[17] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, NaOH | Strong, non-nucleophilic bases like NaOtBu are common for Pd to deprotonate the amine without competing.[9] Milder bases are often sufficient for Cu catalysis.[14] |
| Solvent | Toluene, Dioxane, CPME | DMF, NMP, Ethylene Glycol, DMSO | Anhydrous, deoxygenated non-polar aprotic solvents are required for Pd.[11] High-boiling polar aprotic solvents are typical for Ullmann reactions to ensure solubility and achieve necessary temperatures.[12] |
| Temperature | 80 - 120 °C | 110 - 150 °C | Pd catalysis is generally milder. Ullmann reactions traditionally require higher thermal energy to drive the reaction.[12] |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Ar-I, Ar-Br | Reactivity for Pd: I > Br > OTf > Cl.[22] Specific, highly active catalysts are needed for less reactive aryl chlorides. For Cu, aryl iodides are most reactive.[13] |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Anhydrous and deoxygenated solvents are required, particularly for palladium-catalyzed reactions. Inert atmosphere techniques (e.g., using a Schlenk line or a glovebox) are highly recommended.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is a general starting point for the coupling of an aryl bromide with this compound.
Caption: General workflow for Pd-catalyzed N-arylation.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)
-
XPhos (0.048 mmol, 4.8 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Reagent Addition: In the air, quickly add the this compound and the aryl bromide.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (a gradient of dichloromethane/methanol is often effective) to yield the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[23]
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol provides an alternative using a more economical copper catalyst, suitable for aryl iodides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol %)
-
1,10-Phenanthroline (0.2 mmol, 20 mol %)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered
-
Anhydrous Dimethylformamide (DMF) (4 mL)
-
Oven-dried, sealable reaction tube with a magnetic stir bar
Procedure:
-
Reagent Addition: To a sealable reaction tube containing a stir bar, add CuI, 1,10-phenanthroline, and finely powdered K₂CO₃.
-
Substrate Addition: Add the this compound and the aryl iodide.
-
Solvent Addition: Add anhydrous DMF.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 130 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 24-48 hours).
-
Workup: Cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity via NMR and HRMS.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd oxidized).2. Insufficiently anhydrous/deoxygenated conditions.3. Base is not strong enough or has degraded.4. Ligand is not suitable for the substrate. | 1. Use fresh catalyst and ensure proper inert atmosphere technique.2. Use freshly distilled/sparged solvents.3. Use fresh, finely powdered base (NaOtBu should be handled in a glovebox if possible).4. Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos). |
| Formation of Dehalogenated Arene Side Product | 1. β-hydride elimination from the Pd-amido intermediate.2. Presence of water. | 1. Use a more sterically hindered ligand to accelerate reductive elimination over side reactions.[6]2. Ensure all reagents and solvents are rigorously dried. |
| Formation of Biaryl Side Product (Homocoupling) | Catalyst decomposition or reaction proceeding too slowly, allowing for side reactions of the aryl halide. | Increase catalyst/ligand loading slightly. Ensure efficient stirring and consistent temperature. |
| Difficulty in Product Purification | Product is highly polar and streaks on silica gel. | 1. Add a small amount of triethylamine (~1%) to the eluent to suppress amine tailing.2. Consider reverse-phase chromatography if the product is sufficiently soluble. |
Conclusion
The N-arylation of this compound is a challenging yet highly valuable transformation for accessing novel chemical matter in drug discovery. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer viable pathways to the desired products. Success is critically dependent on the rational selection of the catalyst, ligand, base, and solvent system to overcome the steric hindrance of the bicyclic amine. The protocols and troubleshooting guidance provided herein serve as a robust starting point for researchers to develop and optimize these important C-N bond-forming reactions, enabling the exploration of this promising scaffold in modern medicinal chemistry.
References
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- Sharifi, A.; Moazami, M.; Ghonouei, N.; Abaee, M. S.; Mirzaei, M. Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. 2016, 23(6), 2742-2749. [Link]
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- Azmi, M. N.; et al. Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
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- Sashidhara, K. V.; et al. Synthesis of 1,4-diazabicyclo[4.2.0]octan-8-ones.
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- Reddy, V. P.; et al. Copper-Catalyzed N-Arylation of Amides and Azoles Using Phosphine-Free Hydrazone Ligands.
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- Singh, P. P.; et al. N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega. 2017, 2(6), 2850-2857. [Link]
- Klapars, A.; Buchwald, S. L. The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. 2002, 124(50), 14844-14845. [Link]
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- Bakos, J.; et al. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Bakos, J.; et al. The reaction mechanism proposed for the Ullmann-type N-arylation.
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- Singh, P. P.; et al. N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega. 2017, 2(6), 2850-2857. [Link]
- Bugaenko, D. I. 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds. 2017, 53(12), 1277-1279. [Link]
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- Siddiqui, Z. N.; et al. Synthesis of N-arylphthalimides catalyzed by 1,4-diazabicyclo[19][19][19]octane [DABCO] in solventless system.
- Matrix Fine Chemicals. This compound.
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Application Notes and Protocols: The Strategic Use of 1,4-Diazabicyclo[4.2.0]octane in the Synthesis of Potent Nicotinic Acetylcholine Receptor (nAChR) Agonists
Introduction: Targeting Nicotinic Acetylcholine Receptors for Therapeutic Intervention
Nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels that play a pivotal role in fast synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are implicated in a wide array of physiological processes, including cognitive functions, learning, memory, and attention.[1] Consequently, dysfunction of nAChR signaling is associated with a variety of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2] This has rendered nAChRs, particularly the α4β2 and α7 subtypes, which are highly expressed in the brain, significant targets for modern drug discovery.[1] The development of subtype-selective nAChR agonists offers a promising therapeutic strategy for these debilitating conditions.
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the application of the 1,4-diazabicyclo[4.2.0]octane scaffold in the synthesis of potent and selective nAChR agonists. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the structure-activity relationships that govern the pharmacological profile of these compounds.
The this compound Scaffold: A Privileged Motif for nAChR Agonism
The selection of a molecular scaffold is a critical decision in drug design. The 3,8-diazabicyclo[4.2.0]octane core has emerged as a highly effective framework for the development of potent nAChR agonists.[3][4] This bicyclic diamine offers several key advantages:
-
Structural Rigidity and Defined Stereochemistry: The fused ring system imparts a high degree of conformational rigidity. This pre-organizes the key pharmacophoric elements—the two nitrogen atoms—in a specific spatial orientation that is optimal for binding to the nAChR orthosteric site. The defined stereochemistry of the chiral centers allows for the synthesis of enantiomerically pure compounds, which is crucial for achieving high potency and minimizing off-target effects.
-
Precise Vectorial Display of Substituents: The bicyclic nature of the scaffold provides distinct vectors for the introduction of substituents. As will be discussed, substitution at the N-3 or N-8 position allows for the exploration of different regions of the nAChR binding pocket, leading to modulation of potency and subtype selectivity.
-
Favorable Physicochemical Properties: Derivatives of this scaffold have demonstrated drug-like properties, including the potential for oral bioavailability and brain penetration, which are essential for centrally acting therapeutics.
The strategic incorporation of the 3,8-diazabicyclo[4.2.0]octane core has led to the discovery of some of the most potent nAChR ligands known, with some exhibiting picomolar affinity for the human α4β2 receptor.[3][4]
Synthetic Strategy: A Modular Approach to Novel nAChR Agonists
The synthesis of 3,8-diazabicyclo[4.2.0]octane-based nAChR agonists is typically achieved through a convergent and modular approach. This strategy involves the synthesis of the enantiomerically pure diazabicyclo[4.2.0]octane core followed by a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination, to introduce the desired aromatic or heteroaromatic moiety.[3] This modularity allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Figure 1: General Synthetic Workflow. A modular approach enables the efficient synthesis of a library of nAChR agonists.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of the (1R,6R)-3,8-Diazabicyclo[4.2.0]octane Core
This protocol outlines a representative synthesis of the enantiomerically pure (1R,6R)-3,8-diazabicyclo[4.2.0]octane core, a key intermediate for many potent nAChR agonists. The synthesis involves a multi-step sequence starting from readily available materials and employs protecting group strategies to achieve the desired regioselectivity for subsequent coupling reactions.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Pyridine-2,3-dicarboxylic acid | Sigma-Aldrich | ReagentPlus®, ≥99% |
| Borane dimethyl sulfide complex | Sigma-Aldrich | 10 M in DMS |
| Di-tert-butyl dicarbonate (Boc₂O) | Sigma-Aldrich | ≥99% |
| Benzyl chloroformate (Cbz-Cl) | Sigma-Aldrich | 97% |
| Palladium on carbon (Pd/C) | Sigma-Aldrich | 10 wt. % loading |
| Sodium triacetoxyborohydride | Sigma-Aldrich | 97% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent grade, 99% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |
| Methanol (MeOH), anhydrous | Sigma-Aldrich | 99.8% |
| Sodium hydroxide (NaOH) | Sigma-Aldrich | ≥97%, pellets |
| Magnesium sulfate (MgSO₄), anhydrous | Sigma-Aldrich | ≥99.5% |
Step-by-Step Procedure:
-
Reduction and Protection: The synthesis commences with the reduction of pyridine-2,3-dicarboxylic acid to the corresponding diol, followed by protection of the resulting amino alcohol. This is a multi-step process that can be adapted from literature procedures.
-
Cyclization: The protected intermediate undergoes an intramolecular cyclization to form the bicyclic lactam.
-
Reduction and Deprotection: The lactam is then reduced to the corresponding diamine. Selective deprotection of one of the nitrogen atoms is then carried out to provide the free amine for the subsequent coupling reaction.
-
Chiral Resolution/Enantioselective Synthesis: Enantiomerically pure material can be obtained either through chiral resolution of a racemic intermediate or via an asymmetric synthesis strategy. For the purpose of this protocol, we assume the availability of the desired enantiomer.
Note: The detailed multi-step synthesis of the core can be complex. For a comprehensive procedure, it is recommended to consult the primary literature, such as the work by Frost et al. (2006) in the Journal of Medicinal Chemistry.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Representative nAChR Agonist
This protocol describes the palladium-catalyzed coupling of the (1R,6R)-3,8-diazabicyclo[4.2.0]octane core with a halopyridine to yield a potent nAChR agonist.
Materials and Reagents:
| Reagent | Supplier | Grade |
| (1R,6R)-3-Boc-8-aminodiazabicyclo[4.2.0]octane | Synthesized in-house | N/A |
| 3-Bromo-5-chloropyridine | Sigma-Aldrich | 97% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Sigma-Aldrich | 97% |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | Sigma-Aldrich | 98% |
| Sodium tert-butoxide (NaOtBu) | Sigma-Aldrich | 97% |
| Toluene, anhydrous | Sigma-Aldrich | ≥99.8% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | N/A |
| Brine | N/A | N/A |
| Magnesium sulfate (MgSO₄), anhydrous | Sigma-Aldrich | ≥99.5% |
| Silica gel | Sigma-Aldrich | For column chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (1R,6R)-3-Boc-8-aminodiazabicyclo[4.2.0]octane (1.0 eq), 3-bromo-5-chloropyridine (1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Deprotection: The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final nAChR agonist.
Figure 2: Key Steps in the Buchwald-Hartwig Amination Protocol. A robust and reliable method for C-N bond formation.
Structure-Activity Relationship (SAR) and Data Presentation
The modular synthesis allows for systematic modifications to the 3,8-diazabicyclo[4.2.0]octane scaffold and the appended aromatic group, providing valuable insights into the SAR. The following table summarizes representative data for a series of analogs, highlighting the impact of these modifications on potency at the human α4β2 nAChR.
Table 1: Representative SAR Data for 3,8-Diazabicyclo[4.2.0]octane-based nAChR Agonists
| Compound ID | Bicyclic Core Isomer | Aromatic Moiety (R) | hα4β2 Ki (nM)[3] | hα4β2 EC₅₀ (nM)[4] |
| 1 | (1R,6R) | 3-pyridyl | 0.12 | 1.5 |
| 2 | (1S,6S) | 3-pyridyl | 1.8 | 25 |
| 3 | (1R,6R) | 5-chloro-3-pyridyl | 0.04 | 0.3 |
| 4 | (1R,6R) | 5-fluoro-3-pyridyl | 0.07 | 0.8 |
| 5 | (1R,6R) | 5-methyl-3-pyridyl | 0.09 | 1.1 |
| 6 | (1R,6R) | 2-pyridyl | 2.5 | 45 |
| 7 | (1R,6R) | 5-pyrimidinyl | 0.21 | 3.2 |
Analysis of SAR:
-
Stereochemistry is Critical: A comparison of compounds 1 and 2 clearly demonstrates the importance of the stereochemistry of the bicyclic core. The (1R,6R) isomer exhibits significantly higher affinity and potency than the (1S,6S) enantiomer, highlighting a specific and chiral interaction with the receptor binding site.
-
Substitution on the Pyridine Ring: Introducing a small electron-withdrawing group at the 5-position of the 3-pyridyl moiety, such as chlorine (compound 3 ) or fluorine (compound 4 ), leads to a notable increase in both binding affinity and functional potency. A small alkyl group like methyl (compound 5 ) is also well-tolerated.
-
Position of the Pyridine Nitrogen: The position of the nitrogen atom in the aromatic ring is crucial. Moving the attachment point from the 3-position (compound 1 ) to the 2-position (compound 6 ) results in a significant decrease in activity.
-
Heterocyclic Variants: Replacing the pyridine ring with other heteroaromatics, such as pyrimidine (compound 7 ), can be tolerated, although in this case, it leads to a slight decrease in potency compared to the parent 3-pyridyl analog.
These SAR trends provide a rational basis for the design of new analogs with improved pharmacological profiles. For instance, the data suggests that further exploration of substituents at the 5-position of the 3-pyridyl ring could lead to even more potent compounds.
Application Notes: Functional Characterization of Novel Agonists
Once novel compounds have been synthesized, it is essential to characterize their functional activity at the target receptor. This section provides an overview of a common method for assessing the agonist properties of new compounds at nAChRs.
Protocol 3: In Vitro Functional Agonist Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol describes a cell-based calcium flux assay using a FLIPR system to determine the potency (EC₅₀) and efficacy of test compounds as agonists at a specific nAChR subtype (e.g., hα4β2) expressed in a suitable cell line (e.g., HEK293). nAChRs are ion channels, and their activation leads to an influx of cations, including Ca²⁺, which can be detected by a calcium-sensitive fluorescent dye.
Materials and Reagents:
| Reagent | Supplier | Grade |
| HEK293 cells stably expressing hα4β2 nAChR | In-house or vendor | N/A |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | High glucose |
| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated |
| Penicillin-Streptomycin | Gibco | 10,000 U/mL |
| Geneticin (G418) | Gibco | 50 mg/mL |
| Fluo-4 AM calcium indicator | Invitrogen | N/A |
| Pluronic F-127 | Invitrogen | 20% solution in DMSO |
| Probenecid | Sigma-Aldrich | ≥98% |
| Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) | Gibco | N/A |
| Acetylcholine (ACh) or Epibatidine (positive control) | Sigma-Aldrich | N/A |
| Test Compounds | Synthesized | N/A |
Step-by-Step Procedure:
-
Cell Culture and Plating: Culture the HEK293-hα4β2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection pressure. Plate the cells in 96-well or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in the assay buffer. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: Prepare serial dilutions of the test compounds and the positive control (e.g., acetylcholine) in the assay buffer in a separate microplate.
-
FLIPR Assay: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds to the cells and simultaneously monitor the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon compound addition corresponds to the influx of calcium and receptor activation. The peak fluorescence response is measured for each concentration of the test compound. The data is then normalized to the maximum response of a full agonist (e.g., acetylcholine) and fitted to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
Figure 3: Workflow for a FLIPR-based Functional Assay. A high-throughput method for assessing agonist activity.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable and versatile platform for the design and synthesis of potent and selective nAChR agonists. The modular synthetic approach, centered around the robust Buchwald-Hartwig amination, allows for extensive exploration of the chemical space around this privileged core. The well-defined structure-activity relationships provide a clear roadmap for medicinal chemists to fine-tune the pharmacological properties of these compounds.
Future research in this area will likely focus on further optimizing subtype selectivity, particularly for different α4β2 stoichiometries and for the α7 subtype. Additionally, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their advancement as potential therapeutic agents for a range of neurological and psychiatric disorders. The protocols and insights provided in this guide are intended to facilitate these research endeavors and contribute to the development of the next generation of nAChR-targeted therapies.
References
- Frost, J. M., Bunnelle, W. H., Tietje, K. R., Anderson, D. J., Rueter, L. E., Curzon, P., ... & Meyer, M. D. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]
- Dallanoce, C., De Amici, M., & Matera, C. (n.d.). Nicotinic Acetylcholine Receptor Ligands. Innovative Approaches in Medicinal Chemistry.
- Kim, E. A., Jung, K. C., Sohn, U. D., & Im, C. (2009). Quantitative structure activity relationship between diazabicyclo[4.2.0]octanes derivatives and nicotinic acetylcholine receptor agonists. Korean Journal of Physiology & Pharmacology, 13(1), 55–59. [Link]
- Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay.
- Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491. [Link]
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- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Multi-Modal Approach to the Chiral Separation of 1,4-diazabicyclo[4.2.0]octane Enantiomers
Abstract
The 1,4-diazabicyclo[4.2.0]octane scaffold is a constrained bicyclic diamine that represents a valuable building block in medicinal chemistry and materials science. As with most chiral molecules, the individual enantiomers can exhibit distinct pharmacological, toxicological, and material properties. Consequently, the development of robust and efficient methods for their separation and quantification is of paramount importance for drug development, quality control, and regulatory compliance.[1][2] This guide provides a comprehensive overview of strategies and detailed protocols for the chiral separation of this compound enantiomers, designed for researchers, scientists, and drug development professionals. We will explore direct and indirect chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), as well as Capillary Electrophoresis (CE) and classical diastereomeric salt resolution. The causality behind experimental choices is emphasized to empower users to develop and optimize methods for this specific molecule and its derivatives.
Introduction: The Challenge of a Bicyclic Diamine
The enantioseparation of this compound presents a unique set of analytical challenges:
-
Basicity: The presence of two tertiary amine groups makes the molecule highly basic. This can lead to strong, often irreversible, interactions with the acidic silanol groups on standard silica-based chiral stationary phases (CSPs), resulting in poor peak shape, tailing, and even complete retention on the column.[3]
-
Lack of a Chromophore: The core scaffold lacks a UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult. This necessitates either the use of alternative detection methods (e.g., Mass Spectrometry, Charged Aerosol Detection) or pre-column derivatization to introduce a chromophore.[4]
-
High Polarity: The diamine structure imparts significant polarity, which influences the choice of mobile and stationary phases.
This guide provides a logical workflow for overcoming these challenges, from initial method screening to preparative-scale resolution.
Strategic Approach to Method Selection
The optimal separation technique depends on the ultimate goal, whether it is rapid analytical quantification of enantiomeric excess (ee) or large-scale isolation of pure enantiomers. The following decision workflow provides a strategic guide.
Caption: High-level workflow for selecting a chiral separation technique.
Direct Enantioseparation by Chiral Chromatography (HPLC & SFC)
Direct chromatography on a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for resolving enantiomers.[5][6] Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for chiral separations due to its use of supercritical CO₂, which allows for faster analyses, reduced solvent consumption, and often provides complementary selectivity.[7][8][9]
The Critical Role of the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor. For a basic diamine like this compound, a screening approach is essential.
-
Polysaccharide-based CSPs: These are the most versatile and successful CSPs for a broad range of compounds, including amines.[1] They are based on amylose or cellulose derivatives coated or immobilized on a silica support. Immobilized versions (e.g., CHIRALPAK® IA, IB, IC, etc.) are highly recommended as they offer broader solvent compatibility.[1][4]
-
Cyclodextrin-based CSPs: These are effective for creating inclusion complexes and can be operated in reversed-phase, normal-phase, or polar-organic modes.[10][11]
-
Crown Ether-based CSPs: These are specifically designed for the separation of primary amines, but may show some utility for cyclic secondary or tertiary amines, though they often require strongly acidic mobile phases which can be a drawback.[6]
Mobile Phase: The Key to Peak Shape and Resolution
Due to the basic nature of the analyte, mobile phase composition is just as important as the CSP.
-
Mode: Normal Phase (e.g., Hexane/Alcohol) or Polar Organic Mode (e.g., Acetonitrile/Alcohol) are typically the most successful for amines.
-
Basic Additive: The addition of a small amount (typically 0.1-0.2%) of a basic additive is mandatory .[3] This additive (e.g., Diethylamine (DEA), Triethylamine (TEA), Butylamine (BA)) neutralizes acidic sites on the silica support, preventing peak tailing and improving resolution.[3][12] The choice of additive itself can significantly impact selectivity.
Protocol 1: HPLC/SFC Screening for Chiral Separation
This protocol outlines a systematic screening approach to identify a suitable CSP and mobile phase.
1. Analyte Preparation:
-
Prepare a stock solution of racemic this compound at ~1 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).
2. CSP Screening:
-
Screen the analyte on a set of at least 3-4 different polysaccharide-based CSPs (e.g., one amylose and two different cellulose derivatives).
3. Mobile Phase Screening:
-
For each column, test a set of isocratic mobile phases. A good starting point is a polar organic mobile phase, which is compatible with both HPLC and SFC.
-
Initial Condition A: 80:20 (v/v) Acetonitrile / Methanol + 0.1% DEA
-
Initial Condition B: 80:20 (v/v) Acetonitrile / Ethanol + 0.1% DEA
-
Initial Condition C: 80:20 (v/v) Acetonitrile / Isopropanol + 0.1% DEA
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (HPLC); 3.0 mL/min (SFC)
-
Column Temperature: 25-35 °C
-
SFC Back Pressure: 150 bar
-
Detection: Mass Spectrometer (preferred) or Charged Aerosol Detector (CAD). If using UV, detection will be challenging without derivatization.
5. Data Evaluation & Optimization:
-
Evaluate chromatograms for any sign of separation (peak splitting, shoulder).
-
If separation is observed, optimize the ratio of the organic modifiers and the type/concentration of the basic additive to maximize resolution (Rs > 1.5).
| CSP Type | Typical Mobile Phase Mode | Modifiers | Mandatory Additive (0.1-0.2%) | Comments |
| Immobilized Polysaccharide | Normal Phase, Polar Organic | Alcohols (MeOH, EtOH, IPA) | DEA, TEA, BA | Highest probability of success for amines.[1][4] |
| Coated Polysaccharide | Normal Phase, Polar Organic | Alcohols (MeOH, EtOH, IPA) | DEA, TEA, BA | High success rate, but limited solvent compatibility. |
| Cyclodextrin-based | Reversed Phase, Polar Organic | ACN, MeOH, Water | TFA (for RP), DEA (for PO) | Effective for inclusion complex formation.[10][11] |
| Table 1: Recommended starting conditions for HPLC/SFC screening of this compound. |
Indirect Analysis via Derivatization
This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column (e.g., C18).[6] This is a powerful strategy, especially when a UV detector is the only option available.
Protocol 2: Derivatization with NBD-Cl and Achiral HPLC
This protocol uses 4-Chloro-7-nitrobenzofurazan (NBD-Cl), an achiral reagent that reacts with amines to form highly fluorescent and UV-active derivatives.[4] While this specific example uses an achiral reagent to add a chromophore before separation on a chiral column, the same principle applies for using a chiral derivatizing agent (like Marfey's reagent) for separation on an achiral column.
1. Derivatization Reaction:
-
Dissolve 1 mg of racemic this compound in 1 mL of a suitable buffer (e.g., 50 mM borate buffer, pH 8.5).
-
Add a 1.5 molar excess of NBD-Cl solution (prepared in Acetonitrile).
-
Incubate the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) for 30-60 minutes.
-
Quench the reaction by adding a small amount of acid (e.g., 0.1% Formic Acid).
2. HPLC Analysis of Diastereomers (if a chiral agent was used) or Enantiomers (if an achiral tag was added):
-
Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm) for diastereomer separation. For the NBD-Cl tagged enantiomers, use the chiral screening protocol from Section 3.
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid or TFA) is a good starting point.
-
Detection: UV detector set to the λmax of the derivative (e.g., ~470 nm for NBD derivatives).
Capillary Electrophoresis (CE)
CE is a high-efficiency analytical technique that requires minimal sample and solvent. Enantioseparation is achieved by adding a chiral selector, most commonly a cyclodextrin, to the background electrolyte (BGE).[13]
Protocol 3: CE Method Development
1. Capillary & BGE Preparation:
-
Use a fused-silica capillary (e.g., 50 µm i.d., 40-50 cm total length).
-
Prepare a background electrolyte (BGE), for example, 50 mM sodium phosphate buffer at pH 2.5. A low pH ensures the diamine is fully protonated and positively charged.[14]
2. Chiral Selector Screening:
-
Add a chiral selector to the BGE. Start with neutral cyclodextrins (CDs) and then screen charged derivatives.
-
Condition A: BGE + 15 mg/mL Hydroxypropyl-β-CD
-
Condition B: BGE + 10 mg/mL Sulfated-β-CD
-
The type and concentration of the CD are critical parameters for achieving separation.[14][15]
3. Electrophoretic Conditions:
-
Voltage: 15-25 kV
-
Temperature: 20-25 °C
-
Injection: Pressure injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detector at a low wavelength (~200 nm), if possible, or couple to a mass spectrometer.
Preparative Scale: Classical Resolution
For isolating gram-scale quantities of enantiomers, classical resolution via diastereomeric salt formation and crystallization is often the most economical approach.[16][17] The principle involves reacting the racemic base with an enantiomerically pure chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
Workflow for Classical Resolution
Caption: Workflow for classical resolution via diastereomeric salt formation.
Protocol 4: Diastereomeric Salt Resolution
1. Chiral Acid Screening:
-
Select a range of commercially available, inexpensive chiral acids (e.g., L-(+)-Tartaric acid, D-(-)-Tartaric acid, (1R)-(-)-Mandelic acid, (1S)-(+)-Camphor-10-sulfonic acid).
2. Solvent Screening:
-
In separate small-scale experiments, dissolve the racemic amine and 0.5-1.0 equivalents of the chiral acid in various solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, and mixtures with water) with gentle heating.
-
Allow the solutions to cool slowly to room temperature and then in a refrigerator.
-
Observe which combinations produce crystalline solids.
3. Isolation and Analysis:
-
Isolate the crystals by filtration.
-
Liberate the free base from a small sample of the crystals by dissolving them in water and adding a strong base (e.g., NaOH) followed by extraction with an organic solvent (e.g., Dichloromethane).
-
Determine the enantiomeric excess (ee) of the liberated amine using one of the analytical methods developed in Protocols 1, 2, or 3.
4. Optimization:
-
Once a promising acid/solvent combination is found, optimize the stoichiometry, concentration, and cooling profile to maximize the yield and enantiomeric purity of the desired diastereomeric salt.
Summary and Comparison of Techniques
| Technique | Principle | Scale | Speed | Advantages | Disadvantages |
| Chiral HPLC/SFC | Differential interaction with a CSP | Analytical to Preparative | Fast (SFC) to Moderate (HPLC) | Broad applicability, high resolution, automation-friendly | High cost of CSPs and equipment |
| Indirect HPLC | Derivatization to diastereomers | Analytical | Slow (due to reaction step) | Uses standard columns, aids detection | Derivatization can be complex, may introduce bias |
| Capillary Electrophoresis | Differential mobility in presence of a chiral selector | Analytical | Fast | High efficiency, very low sample/reagent use | Low concentration sensitivity, not suitable for preparative scale |
| Classical Resolution | Diastereomeric salt crystallization | Preparative | Slow (days) | Cost-effective for large scale, well-established | Labor-intensive, empirical, success not guaranteed[18] |
| Table 2: Comparison of primary techniques for the chiral separation of this compound. |
References
- Perjési, P., & Salinas, M. (n.d.). High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols. PubMed.
- Papp, L. A., et al. (2019). Cyclodextrin-mediated capillary electrophoresis enantioseparation of dansylated β-amino acids with bicyclo[2.2.2]octane, bicyclo[3.1.1]heptane and cyclopenta[d][10][14]oxazole core structures. Electrophoresis.
- Wedig, M., et al. (2001). Enantioseparation of linear and cyclic chiral bis(phenethyl)amines by means of cyclodextrin-modified capillary electrophoresis. Fresenius' Journal of Analytical Chemistry.
- Barhate, V. D., & De Klerck, K. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
- Phenomenex. (n.d.).
- Reddy, L. R., et al. (2015). Synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives. The Journal of Organic Chemistry.
- Phenomenex. (n.d.).
- de Klerck, K., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography.
- Daicel Chiral Technologies. (n.d.).
- Subhani, Q. M., & Kumar, D. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Gola, M., & Česlová, L. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry.
- BenchChem. (n.d.).
- Welch, C. J., et al. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Hühner, L. G., & Schmid, M. G. (2019). Enantiomer Separations by Capillary Electrophoresis. In Capillary Electrophoresis. Springer.
- Al-Saeed, H., & Kamal, M. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules.
- Ribeiro, A. R., et al. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules.
- Bulusu, S., et al. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Oriental Journal of Chemistry.
- Kawamura, T., et al. (2022). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
- Kuleshova, E. N., et al. (2001). 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms.
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
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- 12. researchgate.net [researchgate.net]
- 13. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 14. Cyclodextrin-mediated capillary electrophoresis enantioseparation of dansylated β-amino acids with bicyclo[2.2.2]octane, bicyclo[3.1.1]heptane and cyclopenta[d][1,2]oxazole core structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioseparation of linear and cyclic chiral bis(phenethyl)amines by means of cyclodextrin-modified capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols for the Large-Scale Synthesis of 1,4-Diazabicyclo[4.2.0]octane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,4-diazabicyclo[4.2.0]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of various biologically active compounds. This guide provides a comprehensive overview of the synthetic strategies for this bicyclic system, with a focus on scalable and efficient protocols suitable for large-scale production. We will delve into the mechanistic underpinnings of key transformations, offer detailed step-by-step protocols, and discuss critical process parameters for successful scale-up.
Introduction: The Significance of the this compound Core
The bicyclo[4.2.0]octane ring system is a key structural feature in numerous natural products and synthetic molecules of therapeutic interest.[1] The introduction of nitrogen atoms into this framework, creating diazabicyclo[4.2.0]octane isomers, has led to the discovery of potent modulators of various biological targets. For instance, the related 3,8-diazabicyclo[4.2.0]octane core is found in highly potent nicotinic acetylcholine receptor (nAChR) agonists, which have shown promise as analgesics.[2][3][4]
The this compound scaffold, in particular, offers a unique three-dimensional arrangement of nitrogen atoms, making it an attractive template for designing novel ligands for ion channels, receptors, and enzymes. However, the synthesis of this strained bicyclic system, especially on a large scale, presents significant challenges, including the need for efficient ring-closure strategies and control over stereochemistry. This document aims to provide practical and scalable solutions to these challenges.
Strategic Approaches to the this compound Core
Several synthetic strategies can be envisioned for the construction of the this compound skeleton. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
[2+2] Cycloaddition Reactions
A powerful and direct approach to the bicyclo[4.2.0]octane core is the [2+2] cycloaddition reaction.[1] In the context of the this compound system, this can be achieved through the reaction of a suitable ketene or ketene equivalent with a dihydropyrazine. Visible light-promoted [2+2] cycloadditions have emerged as a mild and efficient method for constructing related azabicyclo[4.2.0]octane compounds, offering high yields and stereoselectivity.[5]
The general workflow for a [2+2] cycloaddition approach is depicted below:
Caption: General workflow for the synthesis of this compound derivatives via a [2+2] cycloaddition strategy.
Intramolecular Cyclization Strategies
An alternative and often more scalable approach involves the intramolecular cyclization of a suitably functionalized piperazine derivative. This strategy avoids the handling of potentially unstable intermediates like ketenes and allows for greater control over the final ring-closure step. A key challenge in this approach is the formation of the strained four-membered ring.
One promising method involves the use of diaza-1,3-butadienes as intermediates in the synthesis of 1,4-diazabicyclo[4.2.0]octan-8-ones.[6] This approach offers a convergent route to the desired scaffold.
Large-Scale Synthesis Protocol: Intramolecular Cyclization of a Piperazine Precursor
This section provides a detailed protocol for the large-scale synthesis of a 1,4-diazabicyclo[4.2.0]octan-8-one derivative, a key intermediate that can be further elaborated. The chosen strategy is based on an intramolecular cyclization, which is generally more amenable to scale-up than intermolecular cycloadditions.
Reaction Scheme
Caption: Two-step synthesis of a 1,4-diazabicyclo[4.2.0]octan-8-one derivative from a substituted piperazine.
Materials and Equipment
| Reagents | Grade | Supplier |
| Substituted Piperazine | ≥98% | Commercially Available |
| Bromoacetyl Bromide | ≥98% | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium Bicarbonate | Reagent Grade | Commercially Available |
| Magnesium Sulfate | Anhydrous | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Equipment |
| 20 L Jacketed Glass Reactor with Overhead Stirrer and Reflux Condenser |
| Temperature Probe and Controller |
| Addition Funnel (2 L) |
| Inert Gas (Nitrogen or Argon) Supply |
| Rotary Evaporator |
| Buchner Funnel and Filter Flask |
| High-Performance Liquid Chromatography (HPLC) System |
| Nuclear Magnetic Resonance (NMR) Spectrometer |
Detailed Step-by-Step Protocol
Step 1: Synthesis of the N-Bromoacetyl Piperazine Intermediate
-
Reactor Setup: Set up the 20 L jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Reagent Charging: Charge the reactor with the substituted piperazine (1.0 eq) and anhydrous dichloromethane (10 L). Begin stirring and cool the mixture to 0 °C using a circulating chiller.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution.
-
Controlled Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous dichloromethane (2 L) via the addition funnel over 2-3 hours, maintaining the internal temperature below 5 °C.
-
Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of di-acylated byproducts. Triethylamine acts as a base to neutralize the HBr generated during the reaction.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting piperazine is consumed.
-
Workup:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 L).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 5 L) and brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on the rotary evaporator to yield the crude N-bromoacetyl piperazine intermediate. This intermediate is often used in the next step without further purification.
-
Step 2: Intramolecular Cyclization to form the 1,4-Diazabicyclo[4.2.0]octan-8-one Core
-
Reactor Setup: In the same or a similar 20 L reactor, dissolve the crude intermediate from Step 1 in a suitable solvent such as acetonitrile or DMF (15 L).
-
Base Addition for Cyclization: Add a non-nucleophilic base, such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).[2]
-
Rationale: Cesium carbonate is often effective in promoting challenging cyclizations due to its solubility and the templating effect of the cesium ion.
-
-
Heating and Monitoring: Heat the mixture to 60-80 °C and stir vigorously. Monitor the formation of the product by HPLC. The reaction typically takes 12-24 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (10 L) and wash with water (3 x 5 L) and brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to a crude solid or oil.
-
Purification: For large-scale synthesis, purification by column chromatography is often impractical. Recrystallization is the preferred method.
-
Perform solvent screening to identify a suitable recrystallization solvent system (e.g., ethyl acetate/hexanes, isopropanol/water).
-
Dissolve the crude product in the minimum amount of hot solvent, allow it to cool slowly to form crystals, and then cool further in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the pure 1,4-diazabicyclo[4.2.0]octan-8-one derivative.
-
-
Process Optimization and Scale-Up Considerations
-
Temperature Control: Both the acylation and cyclization steps have critical temperature parameters. The use of a jacketed reactor with precise temperature control is essential for reproducibility and safety on a large scale.
-
Reagent Purity: The purity of the starting piperazine and bromoacetyl bromide is critical. Impurities can lead to side reactions and complicate purification.
-
Solvent Choice: While DCM is effective for the acylation, alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) may be considered for a greener process. For the cyclization, the choice of a polar aprotic solvent is key to facilitate the SN2 reaction.
-
Crystallization Development: Significant effort should be invested in developing a robust crystallization protocol to ensure high purity and yield of the final product, avoiding the need for chromatography.
Derivatization of the Bicyclic Core
Once the this compound core is synthesized, it can be further functionalized. For example, if the starting piperazine contains a protected secondary amine, deprotection followed by reactions like the Buchwald-Hartwig amination can be used to install various aryl or heteroaryl groups, as has been successfully demonstrated for the 3,8-diazabicyclo[4.2.0]octane series.[2]
Conclusion
The large-scale synthesis of this compound derivatives is a challenging but achievable goal. The intramolecular cyclization of a piperazine precursor represents a robust and scalable strategy. Careful control of reaction conditions, particularly temperature and reagent addition rates, along with the development of a non-chromatographic purification method like crystallization, are paramount for the successful and economical production of these valuable scaffolds for drug discovery and development.
References
- Frost, J. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843-53. [Link]
- ResearchGate. (n.d.). Synthesis of 1,4-diazabicyclo[4.2.0]octan-8-ones 224.
- Azmi, M. N., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
- Google Patents. (n.d.). CN107954933B - 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof.
- PubMed. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed. [Link]
- ACS Publications. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. [Link]
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- 3. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN107954933B - 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of 1,4-Diazabicyclo[4.2.0]octane Scaffolds
Abstract
The 1,4-diazabicyclo[4.2.0]octane core is a privileged scaffold in modern medicinal chemistry, serving as a conformationally constrained diamine in a variety of potent therapeutic agents, including ligands for nicotinic acetylcholine receptors.[1][2] Its synthesis, however, presents a classic chemical challenge: the selective functionalization of two chemically similar nitrogen atoms. This guide provides an in-depth analysis of protecting group strategies essential for navigating the synthesis of complex, unsymmetrically substituted this compound derivatives. We will explore the rationale behind selecting specific protecting groups, detail robust protocols for their application and removal, and present a framework for designing orthogonal strategies that enable precise molecular construction.
The Synthetic Challenge: Differentiating the Nitrogens
The core structure of this compound contains two secondary amine functionalities. Direct alkylation or acylation of the unprotected scaffold often leads to a mixture of mono- and di-substituted products, along with potential quaternization, complicating purification and severely limiting yields.[3] To achieve selective N-functionalization, a robust protecting group strategy is not just advantageous—it is imperative.
The ideal strategy hinges on the concept of orthogonality , wherein multiple protecting groups are used, each of which can be removed by a specific set of reagents that do not affect the others.[4][5][6] This allows for the sequential unmasking and reaction of each nitrogen atom, providing complete control over the final molecular architecture.
Decision Framework for Protecting Group Selection
Choosing the appropriate protecting group is a critical decision dictated by the overall synthetic plan. The stability of the protecting group must be compatible with all subsequent reaction steps, and its removal must be achievable without degrading other functionalities in the molecule.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of the 1,4-Diazabicyclo[4.2.0]octane Ring System
Welcome to the technical support center for the synthesis of the 1,4-diazabicyclo[4.2.0]octane ring system. This bicyclic heteroalkane, characterized by a fused piperazine and azetidine ring, presents a unique set of synthetic challenges. Its inherent ring strain and the stereochemical complexity of its bridgehead carbons demand careful consideration of reaction conditions and synthetic strategy. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the intricacies of its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in constructing the this compound core?
A1: The principal difficulties in synthesizing the this compound ring system stem from:
-
Ring Strain: The fusion of a six-membered piperazine ring with a four-membered azetidine ring introduces significant angle and torsional strain. This can lead to difficulties in the final ring-closing step and potential for undesired ring-opening of the strained bicyclic product.[1][2]
-
Stereocontrol: The formation of the bicyclic system creates stereocenters at the bridgehead carbons. Achieving the desired stereochemistry (cis- or trans-fused) can be challenging and is often dependent on the chosen synthetic route and reaction conditions.
-
Low Yields: Due to the aforementioned ring strain and potential for side reactions, overall yields for the synthesis of this ring system can be low.[3] Multi-step sequences and challenging purification can further impact the final yield.
-
Protecting Group Strategy: The presence of two nitrogen atoms necessitates a robust protecting group strategy to ensure regioselectivity and prevent unwanted side reactions during the construction of the ring system.
Q2: Which synthetic strategies are most commonly employed for the synthesis of this compound and its derivatives?
A2: Several synthetic approaches have been explored, with the most common being:
-
Intramolecular Cyclization: This is a prevalent strategy that typically involves the formation of the azetidine ring as the final step. This can be achieved through methods such as intramolecular nucleophilic substitution or cycloaddition reactions.[4][5]
-
[2+2] Cycloaddition Reactions: Photochemical or ketene cycloadditions can be utilized to form the four-membered azetidine ring onto a pre-existing piperazine or dihydropyrazine precursor.[6][7]
-
Multi-step Synthesis from Azetidine Precursors: An alternative approach involves starting with a functionalized azetidine and subsequently constructing the piperazine ring.
Q3: How does the related 1,4-diazabicyclo[2.2.2]octane (DABCO) synthesis compare in difficulty?
A3: The synthesis of 1,4-diazabicyclo[2.2.2]octane (DABCO) is generally less challenging.[8] DABCO is a thermodynamically more stable, strain-free system composed of three fused six-membered rings in a chair conformation. Its synthesis often involves the double intramolecular cyclization of suitable acyclic precursors under relatively straightforward conditions.[8] In contrast, the strained 4-membered ring in the this compound system makes its formation and handling more complex.
Troubleshooting Guides
Problem 1: Low Yield in the Final Ring-Closing Step to Form the Azetidine Ring
Causality: The formation of the strained four-membered azetidine ring is often the most challenging step. Low yields can be attributed to unfavorable ring strain in the transition state, competing intermolecular reactions, or the formation of stable, unreactive intermediates.
Troubleshooting Protocol:
-
Reagent and Solvent Screening:
-
If employing an intramolecular nucleophilic substitution (e.g., displacement of a leaving group by a nitrogen nucleophile), screen a variety of bases and solvents. A strong, non-nucleophilic base (e.g., NaH, KHMDS) in an aprotic polar solvent (e.g., DMF, DMSO) at elevated temperatures can promote cyclization.
-
For photochemical [2+2] cycloadditions, the choice of solvent and photosensitizer is critical. Solvents that are transparent at the irradiation wavelength should be used.[9][10]
-
-
High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent.
-
Protecting Group Modification: The nature of the protecting group on the piperazine nitrogen can influence the nucleophilicity of the cyclizing nitrogen and the conformation of the precursor.
-
Electron-withdrawing protecting groups (e.g., Boc, Cbz) can decrease the nucleophilicity of the nitrogen, potentially hindering the cyclization. A switch to a more labile or electron-donating group might be beneficial, although this needs to be balanced with the stability required for preceding steps.
-
Experimental Protocol: Intramolecular Cyclization under High Dilution
-
Dissolve the cyclization precursor (e.g., a 2-(2-haloethyl)piperazine derivative) in a suitable anhydrous solvent (e.g., DMF) to a final concentration of 0.01-0.001 M.
-
In a separate flask, prepare a suspension of a strong base (e.g., 1.5 equivalents of NaH) in the same anhydrous solvent.
-
Using a syringe pump, add the solution of the precursor to the base suspension over a period of 4-8 hours at an appropriate temperature (e.g., 80-100 °C).
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a proton source (e.g., saturated aqueous NH4Cl) and proceed with standard workup and purification.
Problem 2: Poor Stereoselectivity in the Formation of the Bicyclic Core
Causality: The stereochemical outcome of the ring-forming reaction is determined by the transition state geometry. For intramolecular cyclizations, the conformation of the acyclic precursor plays a crucial role. In cycloaddition reactions, the approach of the two reacting components dictates the stereochemistry.
Troubleshooting Strategies:
-
Substrate Control: Introduce steric bulk or directing groups into the cyclization precursor to favor a specific conformation leading to the desired diastereomer.
-
Chiral Auxiliaries: Employ a chiral auxiliary on one of the nitrogen atoms to induce facial selectivity during the ring-forming step. The auxiliary can be removed in a subsequent step.
-
Catalyst Control: For reactions amenable to catalysis (e.g., certain cycloadditions), screen a variety of chiral catalysts to enforce a specific stereochemical pathway.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state with the lowest activation energy.
Data Presentation: Effect of Reaction Conditions on Diastereoselectivity
| Entry | Reaction Type | Key Condition | Diastereomeric Ratio (cis:trans) |
| 1 | Intramolecular Alkylation | NaH, DMF, 80 °C | 1:1 |
| 2 | Intramolecular Alkylation | KHMDS, THF, -78 °C to rt | 3:1 |
| 3 | Photochemical [2+2] | hv, Acetone, rt | 2:1 |
| 4 | Photochemical [2+2] | hv, CH2Cl2, -20 °C | 5:1 |
Note: The data in this table is illustrative and will vary depending on the specific substrate.
Problem 3: Unwanted Ring-Opening of the this compound Product
Causality: The inherent strain of the azetidine ring makes the bicyclic system susceptible to nucleophilic attack and ring-opening, particularly under acidic or basic conditions or in the presence of strong nucleophiles.[1]
Troubleshooting and Handling Guidelines:
-
Purification Conditions:
-
Avoid strongly acidic or basic conditions during workup and purification. Use a neutral or mildly basic aqueous wash (e.g., saturated NaHCO3 solution).
-
For column chromatography, use a deactivated stationary phase (e.g., neutral alumina or silica gel treated with triethylamine) to prevent on-column degradation.
-
-
Deprotection Strategy:
-
If a deprotection step is required after the formation of the bicyclic core, choose conditions known to be mild. For example, for a Boc-protected amine, use milder acidic conditions (e.g., TFA in CH2Cl2 at 0 °C for a short duration) rather than strong acids at elevated temperatures.
-
Hydrogenolysis is often a mild method for the removal of benzyl-type protecting groups.
-
Logical Relationship Diagram: Synthetic Challenges and Mitigation
Caption: Interplay of challenges and solutions in the synthesis of the this compound ring.
Experimental Workflow: Photochemical [2+2] Cycloaddition Approach
This workflow outlines a general procedure for the construction of a 2-azabicyclo[4.2.0]octane derivative, which can be conceptually adapted for the 1,4-diaza system.[9]
Caption: A generalized workflow for the photochemical synthesis of a bicyclo[4.2.0]octane system.
References
- Baldoli, C., et al. (1998). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1, (18), 2999-3004. [Link]
- Alcaide, B., et al. (2000). Synthesis, Structural Characterization and Stereocontrolled Transformations of Enantiomerically Pure Substituted 2-Azacephams. Tetrahedron: Asymmetry, 11(13), 2771-2781. [Link]
- Tymoshenko, D. O. (2011). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. ARKIVOC, 2011(i), 329-345. [Link]
- ResearchGate. Synthesis of 1,4-diazabicyclo[4.2.0]octan-8-ones 224. [Link]
- Ready, J. M., et al. (2004). A Mild and Efficient Synthesis of Oxindoles: Progress Towards the Synthesis of Welwitindolinone A Isonitrile. Angewandte Chemie International Edition, 43(10), 1270-1272. [Link]
- Sweeney, J. B. (1997). Formation of the 7-Oxa-1,4,10-triazatricyclo[8.2.2.25,12]tetradecane-2,14-dione Ring System: Misrouted Synthesis of a Peptidomimetic. The Journal of Organic Chemistry, 62(21), 7298-7305. [Link]
- University of Birmingham.
- Branch, C. L., et al. (1985). Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems. Journal of the Chemical Society, Perkin Transactions 1, 1097-1107. [Link]
- Danishefsky, S. J., & Singh, R. K. (1975). Ring opening of activated cyclopropanes. Journal of the American Chemical Society, 97(12), 3239-3243. [Link]
- Bach, T., & Hehn, J. P. (2011). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Chemical Reviews, 111(5), 3044-3090. [Link]
- Foley, D. J. (2016). Realising lead-oriented synthesis. University of Leeds Thesis. [Link]
- Google Patents. (1998). Bicyclic beta-lactams and process therefor. US5750681A.
- Singh, V., et al. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega, 2(6), 2850-2858. [Link]
- Chemical Review and Letters. (2021). 1,4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. [Link]
- Royal Society of Chemistry. (2024).
- Scribd. (n.d.). 1,4 Diazabicyclo (2.2.2) Octane (DABCO)
- Stach, H. (1995). Ring Enlargement in Organic Chemistry. Georg Thieme Verlag. [Link]
- IntechOpen. (2020). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. IntechOpen. [Link]
- Matrix Fine Chemicals. (n.d.). This compound. CAS 31029-60-4. [Link]
- Organic & Biomolecular Chemistry. (2016). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. RSC Publishing. [Link]
- De Gruyter. (2006). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Zeitschrift für Kristallographie - New Crystal Structures, 221(1-4), 229-231. [Link]
- Google Patents. (2020).
- ResearchGate. (2014). Photochemical generation of the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton. [Link]
- Shishkin, G. V., & Anisimova, I. L. (1978). Synthesis of 1,4-diazabicyclo[2.2.2]octane. Chemistry of Heterocyclic Compounds, 14(4), 452-454. [Link]
- Google Patents. (2013). PROCESS FOR THE ENZYMATIC SYNTHESIS OF (7S)-3,4-DIMETHOXY-7-((4-(METHYLSULFONYL)BENZYL)AMINO)-5,6,7,8-TETRAHYDRO-2H-IMIDAZO[1,5-A]PYRAZINE. WO2013082531A1.
- ACG Publications. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
- ResearchGate. (2016). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO)
- PubMed. (2025). Preparation of a 1,4-Diazabicyclo[2.2.2]octane sulfonate betaine zwitterionic stationary phase and comparative evaluation of its separation performance in hydrophilic interaction chromatography. Analytica Chimica Acta. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Structural Characterization and Stereocontrolled Degradation of 2-Azacephams - CROSBI [bib.irb.hr:8443]
- 5. Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis of 1,4-diazabicyclo[2.2.2]octane | Sciact - cris system [sciact.nioch.nsc.ru]
- 9. 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 1,4-Diazabicyclo[4.2.0]octane
An in-depth technical guide by a Senior Application Scientist.
Introduction
1,4-Diazabicyclo[4.2.0]octane is a bridged bicyclic diamine that serves as a valuable scaffold in medicinal chemistry and materials science. Its rigid structure and defined spatial arrangement of nitrogen atoms make it a compelling building block for developing novel therapeutic agents and functional materials. However, its synthesis can be challenging, often plagued by low yields and the formation of undesired side products. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent methods involve the cyclization of piperazine derivatives. A common strategy is the reaction of a suitably protected piperazine with a two-carbon electrophile, followed by deprotection and intramolecular cyclization. Another approach involves the direct reaction of piperazine with a reagent that can form the four-membered ring.
Q2: Why is my yield of this compound consistently low?
Low yields can stem from several factors, including incomplete reactions, the formation of side products such as polymers, and degradation of the product during workup and purification. The strained nature of the four-membered ring in the bicyclic system makes its formation challenging and the product potentially labile under certain conditions.
Q3: What are the typical side products I should be aware of?
Common side products include unreacted starting materials, piperazine dimers or oligomers, and products resulting from incomplete cyclization. The formation of polymeric material is a significant issue, especially at higher concentrations and temperatures.
Q4: How can I effectively purify this compound?
Purification is often achieved through column chromatography on silica gel or alumina. However, the basicity of the product can lead to streaking and poor separation on silica. Using a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can significantly improve the chromatographic separation. Distillation under reduced pressure is also a viable method for purification, provided the product is thermally stable.
Troubleshooting Guide
This section provides a more in-depth look at common problems and their solutions.
Problem 1: Low or No Product Formation
Possible Causes:
-
Inefficient Cyclization: The key ring-closing step is often the most challenging.
-
Poor Quality Starting Materials: Impurities in the piperazine or the cyclizing agent can interfere with the reaction.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all have a significant impact on the yield.
Solutions:
-
Choice of Cyclizing Agent: The reactivity of the two-carbon electrophile is crucial. While highly reactive agents might seem desirable, they can also lead to more side reactions. A systematic evaluation of different agents may be necessary.
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Aprotic solvents are generally preferred to avoid side reactions with the electrophile.
-
Temperature Control: The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing decomposition and side reactions. Running the reaction at lower temperatures for a longer duration can sometimes improve the yield.
-
High-Dilution Conditions: To minimize the formation of intermolecular side products like polymers, running the reaction under high-dilution conditions can be beneficial. This favors the intramolecular cyclization required to form the desired bicyclic product.
Problem 2: Product Instability and Degradation
Possible Causes:
-
Harsh Reaction Conditions: The strained four-membered ring can be susceptible to opening under acidic or high-temperature conditions.
-
Workup and Purification Issues: Exposure to acidic conditions during workup or prolonged heating during solvent removal can lead to product degradation.
Solutions:
-
Neutral or Basic Workup: Use a neutral or mildly basic aqueous workup to avoid ring-opening.
-
Careful Purification: As mentioned in the FAQs, use a modified chromatographic method or low-temperature distillation. Avoid prolonged exposure to silica gel.
-
Inert Atmosphere: The nitrogen atoms can be susceptible to oxidation. Conducting the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Data-Driven Optimization: The Impact of Reaction Parameters
The following table summarizes the typical effects of key reaction parameters on the yield of this compound. This data is a synthesis of common findings in the literature and should be used as a starting point for optimization.
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Concentration | High | Decrease | Favors intermolecular polymerization over intramolecular cyclization. |
| Low (High Dilution) | Increase | Promotes the desired intramolecular ring-closing reaction. | |
| Temperature | Too Low | Decrease | Insufficient energy to overcome the activation barrier for cyclization. |
| Optimal | Maximize | Balances reaction rate and product stability. | |
| Too High | Decrease | Leads to product decomposition and increased side reactions. | |
| Solvent | Protic (e.g., alcohols) | Decrease | Can react with electrophilic reagents and interfere with the reaction. |
| Aprotic Polar (e.g., acetonitrile, DMF) | Increase | Generally good at solvating intermediates without interfering with the reaction. | |
| Base | Strong, non-nucleophilic | Increase | Can facilitate deprotonation steps without competing as a nucleophile. |
Experimental Protocols
General Procedure for the Synthesis of this compound via Intramolecular Cyclization
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Step 1: N-Protection of Piperazine
-
Dissolve piperazine in a suitable solvent (e.g., dichloromethane).
-
Add one equivalent of a protecting group (e.g., Boc-anhydride) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.
Step 2: Alkylation of the Unprotected Nitrogen
-
Dissolve the mono-protected piperazine in an aprotic solvent (e.g., acetonitrile).
-
Add a suitable two-carbon electrophile with a leaving group (e.g., 1,2-dibromoethane).
-
Add a non-nucleophilic base (e.g., potassium carbonate) and heat the reaction to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the base, and concentrate the filtrate.
Step 3: Deprotection and Intramolecular Cyclization
-
Dissolve the product from Step 2 in a suitable solvent.
-
Add the deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature.
-
After deprotection is complete, neutralize the reaction mixture carefully with a base.
-
The intramolecular cyclization to form this compound may occur spontaneously upon neutralization or may require heating under high-dilution conditions.
Step 4: Purification
-
Purify the crude product by column chromatography on alumina using a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the mobile phase.
-
Alternatively, purify by distillation under reduced pressure.
Visualizing the Process
Reaction Pathway
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Workflow
Caption: A troubleshooting decision tree for improving product yield.
References
- Synthetic Approaches to Bicyclic Piperazine Derivatives.Journal of Organic Chemistry. [Link]
- Strategies for the Synthesis of Saturated Bicyclic Heterocycles.Chemical Reviews. [Link]
- The Role of High-Dilution Techniques in Macrocyclization and Strained Ring Formation.
Technical Support Center: Purification of 1,4-Diazabicyclo[4.2.0]octane Analogs
Welcome to the technical support center for the purification of 1,4-diazabicyclo[4.2.0]octane analogs. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of these unique bicyclic amines. The inherent basicity and polarity of this scaffold demand specialized approaches that go beyond standard purification protocols. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and achieve high purity for your target compounds.
Initial Purification Strategy: A Decision Framework
The first step in any purification is selecting the right overall strategy. The choice between extraction, chromatography, and crystallization depends on the nature of the impurities, the scale of your reaction, and the final purity required. The following decision tree provides a general framework for approaching the purification of a crude this compound analog.
Caption: Initial decision workflow for purification.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound analogs.
Question 1: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation during column chromatography. What's happening and how do I fix it?
Answer: This is the most common issue when working with basic amines on standard silica gel.
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[1] Your basic this compound analog is undergoing a strong acid-base interaction with the stationary phase. This causes some molecules to bind almost irreversibly, leading to significant tailing (streaking) on a TLC plate and broad, poorly resolved peaks during column chromatography, often accompanied by low recovery.[1][2]
-
Solutions & Actionable Advice:
-
Add a Competing Base to the Mobile Phase: The simplest solution is to "neutralize" the acidic sites on the silica by adding a small amount of a volatile base to your eluent.[1][3]
-
How: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Why it Works: The added base is small and mobile. It interacts with the silica's acidic sites, preventing your much larger target molecule from binding too strongly. This allows your compound to travel through the column more symmetrically.
-
-
Switch to a Different Stationary Phase: If adding a modifier is insufficient, the stationary phase itself should be changed.
-
Amine-Functionalized Silica: This is an excellent choice as the stationary phase is basic, which repels your basic compound and prevents strong interactions, leading to much better peak shapes.[1][4]
-
Basic Alumina (Al₂O₃): Alumina can be purchased in acidic, neutral, or basic grades. Using basic alumina is another effective way to avoid the strong binding seen with silica.[3]
-
-
Use Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be very effective.
-
How: Use a C18 column with a mobile phase like acetonitrile/water or methanol/water. To ensure the amine is in its neutral, free-base form, a basic modifier such as ammonium hydroxide or diethylamine should be added to the mobile phase to raise the pH.[5]
-
-
Question 2: I've isolated my compound, but it's an oil or a low-melting solid that refuses to crystallize. How can I get a pure, solid product?
Answer: Failure to crystallize is common for amines, either due to their intrinsic physical state or the presence of impurities that inhibit the formation of a crystal lattice.[6][7] The most effective strategy is to convert the basic amine into a salt.
-
Causality: The freebase form of your amine may have weaker intermolecular interactions or a non-symmetrical shape that disfavors packing into an ordered crystal lattice. By forming a salt, you introduce strong ionic interactions (N⁺-X⁻) which dramatically increase the lattice energy and promote crystallization.[8]
-
Solutions & Actionable Advice:
-
Form a Hydrochloride (HCl) Salt: This is the most common and often successful approach.[3][6]
-
How: Dissolve your purified amine oil in a non-polar, anhydrous solvent like diethyl ether, ethyl acetate, or dichloromethane. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring. The hydrochloride salt will often precipitate immediately as a white solid. (See Detailed Protocols for a step-by-step guide).
-
-
Experiment with Other Acids: If the HCl salt is too hygroscopic or does not crystallize well, other acids can be used to form crystalline salts. The choice of acid can influence the crystal's properties.[3][6]
-
Dicarboxylic Acids: Tartaric acid or oxalic acid can form salts with different crystal packing properties.
-
Sulfonic Acids: p-Toluenesulfonic acid (TsOH) or methanesulfonic acid (MsOH) are also effective.
-
-
Ensure High Purity Before Salt Formation: Impurities can act as "crystal poisons." If direct salt formation from a crude oil fails, first purify the freebase by column chromatography and then proceed with salt formation.[6]
-
Question 3: My recovery is very low after performing an acid-base extraction. Where did my compound go?
Answer: Low recovery in an acid-base extraction is typically due to incomplete protonation/deprotonation, emulsion formation, or the compound having some solubility in the "wrong" layer.
-
Causality: For the extraction to work, the amine must be fully converted to its water-soluble ammonium salt form (R₃N → R₃NH⁺) in the acidic aqueous phase, and then fully converted back to the organic-soluble freebase form (R₃NH⁺ → R₃N) upon basification.[9][10]
-
Solutions & Actionable Advice:
-
Verify pH with a Meter: Do not rely on litmus paper. When extracting the amine into the aqueous layer, ensure the pH is ≤ 2. When back-extracting into the organic layer, ensure the pH is ≥ 10.[9] The pKa of the protonated bicyclic amine will dictate the exact pH required, but these are safe general ranges.
-
Perform Multiple Extractions: Instead of one large extraction, perform 3-4 extractions with smaller volumes of solvent. This is mathematically more efficient at recovering all the material.
-
Break Emulsions: Amines can sometimes act as surfactants, creating stable emulsions at the interface of the organic and aqueous layers.
-
How: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.[9]
-
If brine fails, try filtering the entire mixture through a pad of Celite® (diatomaceous earth).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound analogs that make them challenging to purify? A1: The primary challenge stems from the two nitrogen atoms within the bicyclic core. These nitrogens make the molecule basic and polar. This basicity leads to strong, often problematic interactions with acidic media like silica gel.[1] Furthermore, their polarity can sometimes result in partial water solubility even in the freebase form, complicating extractions. Some analogs can also be susceptible to air oxidation.
Q2: How do I select the best solvent system for recrystallizing my amine salt? A2: The principle of recrystallization is that the compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[7][11] Amine salts are polar ionic compounds. Therefore, polar solvents are required.
-
Good starting points: Ethanol, methanol, isopropanol, or mixtures like ethanol/water or isopropanol/diethyl ether.
-
Procedure: Dissolve the salt in a minimal amount of the boiling polar solvent. Then, you can either cool this solution down to induce crystallization or slowly add a less polar "anti-solvent" (like diethyl ether or ethyl acetate) until the solution becomes cloudy (the cloud point), then gently warm until it's clear again and allow to cool slowly.[12]
Q3: Can I use normal silica gel for my column if I don't have any amine-functionalized silica? A3: Yes, but with precautions. As detailed in the troubleshooting guide, you must add a basic modifier like triethylamine to your eluent.[3][5] It is also recommended to pre-treat the silica. You can do this by preparing the column slurry in your starting eluent that already contains the basic modifier. Let this slurry stand for about 15-20 minutes before packing the column. This helps to pre-neutralize the silica surface before your compound is loaded.
Data & Protocols
Data Tables
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Stationary Phase | Primary Solvent System | Modifier | Typical Use Case |
| Silica Gel | Dichloromethane / Methanol | 0.5-2% Triethylamine or NH₄OH | For moderately to highly polar analogs.[1] |
| Silica Gel | Ethyl Acetate / Hexanes | 0.5-2% Triethylamine | For less polar analogs. |
| Amine-Silica | Ethyl Acetate / Hexanes | None required | Excellent first choice for all polarities. Provides sharp peaks.[1][4] |
| Basic Alumina | Ethyl Acetate / Hexanes | None required | Good alternative to silica for less polar analogs. |
| Reversed-Phase C18 | Acetonitrile / Water | 0.1% Ammonium Hydroxide | For analogs with sufficient hydrophobicity. |
Table 2: Common Reagents for Salt Formation and Recrystallization
| Reagent for Salt Formation | Common Recrystallization Solvents for the Salt | Notes |
| HCl (in Ether or Dioxane) | Ethanol, Methanol, Isopropanol, Ethanol/Ether | Most common, often gives highly crystalline solids.[3][6] |
| Tartaric Acid | Ethanol/Water, Methanol | Useful for chiral resolutions and when HCl salts are oily. |
| Oxalic Acid | Water, Ethanol | Can form very stable, high-melting-point salts. |
| p-Toluenesulfonic Acid | Isopropanol, Ethyl Acetate | Good for bulky amines; salts are often less hygroscopic. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
TLC Analysis: Develop a suitable solvent system using standard silica TLC plates. A good system will give your target compound an Rf value of ~0.2-0.4. To a vial of this eluent, add 1% triethylamine and re-run the TLC. This will show you the effect of the modifier.
-
Column Packing: Prepare your eluent (e.g., 90:10:1 Ethyl Acetate/Methanol/Triethylamine). Use this mixture to create a slurry with your silica gel. Pack the column as you normally would.
-
Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the prepared eluent.
-
Sample Loading: Dissolve your crude compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"). Load the sample onto the top of the column.
-
Elution: Run the column using the prepared eluent, collecting fractions and monitoring by TLC.
-
Work-up: Combine the pure fractions. The triethylamine modifier is volatile and will be removed along with the solvent under reduced pressure on a rotary evaporator.
Protocol 2: Salt Formation for Crystallization (HCl Salt Example)
-
Preparation: Ensure your purified amine (as an oil or amorphous solid) is free of solvent. Dissolve it in a minimal amount of anhydrous diethyl ether (or ethyl acetate). Use approximately 10 mL of solvent per 1 gram of amine.
-
Acidification: While stirring the solution at room temperature, add a solution of 2.0 M HCl in diethyl ether dropwise using a syringe or dropping funnel.
-
Precipitation: A white precipitate of the amine hydrochloride salt should form almost immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Stir the resulting slurry for 15-30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess starting material or impurities.
-
Drying: Dry the pure white solid under high vacuum to remove all residual solvent. The material can now be recrystallized if further purification is needed.
Caption: Workflow for amine hydrochloride salt formation.
References
- Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Acid–base extraction.
- Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Confluence. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. [Link]
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
- Reddit User Discussion. (2022). Amine workup. r/Chempros. [Link]
- EBSCO. (n.d.).
- Fletcher, A. et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
- Find-a-Pharma. (2023).
- University of Colorado Boulder. (n.d.).
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Landrie, C. L. & McQuade, L. A. (n.d.).
- University of Alberta. (n.d.).
- University of Rochester. (n.d.).
- CrystaX. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. mt.com [mt.com]
Technical Support Center: Optimizing Coupling Reactions for 1,4-Diazabicyclo[4.2.0]octane
Welcome to the technical support center for optimizing reaction conditions for the coupling of 1,4-diazabicyclo[4.2.0]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to incorporate this unique saturated bicyclic amine scaffold into their molecules. Given the steric hindrance and specific reactivity of this framework, this guide provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of C-N bond formation.
Introduction to the this compound Scaffold
The this compound core is a valuable structural motif in medicinal chemistry, offering a rigid, three-dimensional scaffold that can be used to explore novel chemical space. However, its successful coupling, typically via N-arylation reactions, requires careful optimization of catalysts, ligands, bases, and solvents to overcome challenges such as low reactivity and potential side reactions. This guide will focus primarily on palladium- and copper-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, which are common methods for forging C-N bonds with such scaffolds.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am seeing very low or no conversion in my N-arylation of this compound with an aryl halide. What are the likely causes and how can I improve the yield?
Low conversion is the most common issue when working with sterically hindered bicyclic amines.[2] The rigid structure of this compound can impede its approach to the metal center in the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For hindered amines, bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step of the Buchwald-Hartwig reaction.
-
Initial Recommendation: Start with a palladium-based catalyst system known for coupling hindered amines. A common starting point is a Pd(0) or Pd(II) precatalyst with a biarylphosphine ligand.
-
If Low Yield Persists: Switch to a more specialized ligand designed for challenging couplings. Consider ligands with increased steric bulk or different electronic properties.[3]
-
-
Base Selection: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.
-
Common Issue: A weak base may not be sufficient to deprotonate the amine, while an overly strong base can lead to side reactions.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for these types of couplings. If you observe side reactions, consider a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures.
-
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving all reaction components.
-
Recommendation: Toluene or dioxane are good starting points for palladium-catalyzed N-arylation. Polar aprotic solvents like DMF can be effective in some cases, particularly for copper-catalyzed reactions.[4] Ensure your solvent is rigorously dried, as water can deactivate the catalyst and hydrolyze starting materials.[5]
-
-
Temperature and Reaction Time: Hindered couplings often require more forcing conditions.
-
Recommendation: Start with a reaction temperature of 80-100 °C and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, a gradual increase in temperature may be necessary. Microwave irradiation can also be a powerful tool to accelerate these reactions, often leading to higher yields in shorter times.[6][7]
-
FAQ 2: I am observing significant side product formation, particularly hydrodehalogenation of my aryl halide and the formation of biaryls. How can I suppress these unwanted reactions?
Side product formation is often a sign of an inefficient catalytic cycle where the desired C-N coupling is slow, allowing competing pathways to dominate.[4]
Troubleshooting Steps:
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to the formation of undesired palladium species that promote side reactions.
-
Recommendation: Ensure a slight excess of the ligand relative to the palladium precursor. This helps to maintain the active catalytic species.
-
-
Choice of Base: As mentioned, the base can be a source of side reactions.
-
Recommendation: If hydrodehalogenation is a major issue, ensure your base is not a source of hydrides. Using anhydrous solvents and high-purity reagents is crucial.[4]
-
-
Consider a Different Catalyst System: If palladium-based systems are consistently giving side products, a copper-catalyzed N-arylation (Ullmann condensation) might be a viable alternative.
Recommended Starting Protocols
The following are general, non-optimized starting protocols for the N-arylation of a protected this compound. Optimization will be required for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a good starting point for coupling with aryl bromides or iodides.
Materials:
-
tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate (or other N-Boc protected derivative)
-
Aryl halide (bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
-
A biarylphosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (1-5 mol%) and the ligand (1.2-1.5 equivalents relative to palladium).
-
Add the aryl halide (1.0 equivalent) and the protected this compound (1.2 equivalents).
-
Add the sodium tert-butoxide (1.4 equivalents).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is an alternative, particularly if palladium catalysis is unsuccessful.
Materials:
-
tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Anhydrous DMF or DMSO
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add CuI (5-10 mol%) and the ligand (10-20 mol%).
-
Add the aryl iodide (1.0 equivalent) and the protected this compound (1.2 equivalents).
-
Add the base (2.0 equivalents).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 110-140 °C and monitor its progress.
-
Work-up and purify as described in the palladium-catalyzed protocol.
Data Summary for Optimization
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Catalyst | Pd(OAc)₂ with a biarylphosphine ligand | Screen different Pd precatalysts; consider a Cu-based system. |
| Ligand | XPhos or SPhos (for Pd) | Screen a panel of ligands with varying steric and electronic properties. |
| Base | NaOt-Bu | If side reactions occur, try K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Solvent | Toluene or Dioxane | Ensure anhydrous conditions; consider DMF or DMSO for Cu-catalyzed reactions. |
| Temperature | 80-110 °C | Increase temperature if the reaction is slow; consider microwave heating. |
| Reaction Time | Monitor by TLC/LC-MS | Reactions can range from a few hours to 24 hours. |
Visualizing the Process
Experimental Workflow for Optimization
Caption: A decision-making workflow for optimizing the N-arylation of this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting guide for common issues in the coupling of this compound.
References
- Chotana, G. A., Montero Bastidas, J. R., Miller, S. L., Smith III, M. R., & Maleczka Jr., R. E. (2020). Advances in Cross-Coupling Reactions. MDPI.
- University of Birmingham. (n.d.).
- BenchChem. (2025). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis.
- BenchChem. (2025).
- Wang, Q., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions.
- MDPI. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs.
- Malik, M. I., et al. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega, 2(7), 3593–3602.
- Lundgren, R. J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1907–1915.
- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
- Wang, H.-J., et al. (2009). Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation.
- Zapf, A., & Beller, M. (2001). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- ACS Publications. (2009). Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation.
- F. Hoffmann-La Roche AG. (2023). Heteroaryl heterocyclyl compounds for the treatment of autoimmune disease. U.S.
- BenchChem. (n.d.). (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane.
- Synlett. (n.d.). 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides.
- Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60.
- Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853.
- Organic Chemistry Portal. (2006). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base.
- Royal Society of Chemistry. (n.d.). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO)
- Royal Society of Chemistry. (n.d.). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts.
- Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.
- ResearchGate. (n.d.). Incorporation of bicyclic amines in ligand coupling reaction.
- Journal of Synthetic Chemistry. (2024).
- MDPI. (n.d.). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines.
- National Center for Biotechnology Information. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)
- ResearchGate. (n.d.). 1,4-Diazabicyclo[2.2.2]octane Bis(sulfur dioxide) Adduct (DABSO).
- Royal Society of Chemistry. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents.
- Wiley Online Library. (n.d.). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection.
- National Center for Biotechnology Information. (n.d.). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.
- Enamine. (n.d.).
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RSC - Page load error [pubs.rsc.org]
- 9. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines [mdpi.com]
- 10. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity of 1,4-diazabicyclo[4.2.0]octane
Technical Support Center: 1,4-Diazabicyclo[4.2.0]octane
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the reactivity of this unique bicyclic amine. My aim is to provide not just solutions, but a foundational understanding of the structural and electronic properties that govern its behavior in chemical transformations.
The this compound framework, while structurally intriguing, presents a distinct reactivity profile compared to more conventional amine bases like triethylamine (TEA) or even its more symmetrical cousin, 1,4-diazabicyclo[2.2.2]octane (DABCO). Understanding the interplay of ring strain, steric hindrance, and nitrogen lone pair availability is paramount to successfully employing this reagent in your synthetic endeavors.
Troubleshooting Guide: Common Reactivity Issues
This section addresses the most frequent challenges reported by users in a direct question-and-answer format.
Q1: My reaction is sluggish or failing completely. Why is this compound showing such low reactivity compared to other tertiary amines?
A1: The low reactivity of this compound is not unexpected and stems directly from its unique fused-ring structure. Several factors are at play:
-
Inherent Ring Strain: The core of the issue lies in the bicyclo[4.2.0]octane system, which features a strained four-membered cyclobutane ring fused to a six-membered piperazine ring.[1][2][3] This fusion imposes significant angle and torsional strain throughout the molecule.[4] This strain can distort the ideal tetrahedral geometry around the bridgehead nitrogen atoms, potentially affecting the hybridization and orientation of the nitrogen lone pairs, making them less available for nucleophilic attack or proton abstraction.
-
Steric Hindrance: While both nitrogen atoms are tertiary, they are part of a rigid, caged structure. Unlike the flexible ethyl groups of triethylamine, the bicyclic framework locks the carbon skeleton in place. This rigidity can sterically shield the nitrogen lone pairs, hindering their ability to approach the electrophilic center of your substrate. Nucleophilicity is highly sensitive to steric bulk; the more encumbered the nucleophile, the slower the reaction rate.[5][6][7]
-
Reduced Basicity and Nucleophilicity: The combination of ring strain and sterics can decrease the inherent basicity and nucleophilicity of the nitrogen atoms compared to less-strained analogs like DABCO.[8] In bicyclic systems, the availability of the lone pair for donation is crucial. If the strain forces the lone pair into an orbital with more s-character or if it is sterically inaccessible, its effectiveness as both a base and a nucleophile will be diminished.
-
Reagent Purity and Integrity: This compound can be susceptible to degradation, especially if handled or stored improperly. It is incompatible with strong oxidizing agents, acids, and acid chlorides.[9] Exposure to atmospheric moisture and carbon dioxide can lead to the formation of carbonate salts or hydrates, effectively reducing the concentration of the active amine.
Q2: How can I systematically optimize my reaction conditions to overcome the low reactivity of this compound?
A2: A multi-faceted optimization approach is recommended. The goal is to increase the kinetic energy of the system while ensuring the stability of all components.
-
Solvent Selection is Critical: The choice of solvent can dramatically influence the reactivity of an amine.[5][6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the best choice. They can solvate the transition state, potentially lowering the activation energy, without forming strong hydrogen bonds with the amine that would reduce its nucleophilicity.
-
Polar Protic Solvents (e.g., Ethanol, Water): These should generally be avoided. They can hydrogen-bond to the nitrogen lone pairs, creating a bulky solvent shell and deactivating the nucleophile.
-
-
Thermal Energy Input: Many reactions involving sterically hindered or electronically deactivated reagents require elevated temperatures.
-
Incrementally increase the reaction temperature in 10-20 °C steps. Monitor the reaction for both product formation and any signs of decomposition (e.g., color change).
-
Use a refluxing solvent that provides the target temperature, ensuring stable thermal control.
-
-
Concentration and Stoichiometry:
-
Ensure you are using an appropriate excess of the amine if it is acting as a base or a nucleophilic catalyst. A 1.5 to 2.0 molar equivalent is a good starting point.
-
Running the reaction at a higher concentration can increase the frequency of molecular collisions, which may improve reaction rates.
-
Q3: I suspect my reagent has degraded. What are the correct storage and handling protocols?
A3: Proper handling is crucial for maintaining the reagent's integrity. Many commercially available bicyclic amines are hygroscopic and reactive towards atmospheric components.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[10][11] It should be kept in a cool, dry place, away from direct light and incompatible materials.[9][12]
-
Handling: Whenever possible, handle the material in a glovebox or under a positive pressure of inert gas. Use dry solvents and glassware to prevent hydrolysis. If you suspect degradation, it may be possible to purify the amine by distillation under reduced pressure, though this should be approached with caution due to its potential for thermal decomposition.
Experimental Protocol: Qualification of Reagent Activity
To ensure your batch of this compound is reactive, a simple, standardized test reaction can be performed. This protocol provides a reliable benchmark for its nucleophilic competency.
Reaction: N-Alkylation of 4-Nitrobenzyl Bromide
-
Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzyl bromide (1.0 mmol, 216 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5 minutes.
-
Reagent Addition: Through the septum, add 5 mL of anhydrous acetonitrile via syringe. Stir until the solid is fully dissolved. Add this compound (1.1 mmol, 123 mg).
-
Reaction: Stir the mixture at room temperature (20-25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour.
-
Expected Outcome: A reactive batch should show significant conversion to the corresponding quaternary ammonium salt within 2-4 hours. A lack of conversion after 4 hours suggests low reactivity or complete inactivity of the reagent.
Data & Visualizations
Table 1: Comparative Overview of Common Amine Bases
| Property | This compound | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Triethylamine (TEA) |
| Structure | Fused [4.2.0] bicyclic system | Symmetrical [2.2.2] bicyclic system | Acyclic, flexible ethyl groups |
| Molecular Weight | 112.17 g/mol | 112.17 g/mol | 101.19 g/mol |
| Key Feature | High ring strain, rigid | Low strain, sterically accessible N | Sterically hindered, flexible |
| General Reactivity | Moderately nucleophilic, hindered | Highly nucleophilic, unhindered base | Strong base, moderately nucleophilic |
| Common Use | Specialty ligand, synthetic building block | Nucleophilic catalyst, strong base | General-purpose organic base |
Diagrams
Caption: Troubleshooting workflow for low reactivity.
Sources
- 1. 7-Oxabicyclo[4.2.0]octane (278-38-6) for sale [vulcanchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. arkat-usa.org [arkat-usa.org]
- 5. What are the key factors that influence nucleophilicity? | AAT Bioquest [aatbio.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
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- 10. aksci.com [aksci.com]
- 11. chemos.de [chemos.de]
- 12. lobachemie.com [lobachemie.com]
Technical Support Center: Stereoselectivity in 1,4-Diazabicyclo[4.2.0]octane Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing stereoselectivity in reactions involving the 1,4-diazabicyclo[4.2.0]octane scaffold. This bicyclic system is a core structural motif in a new class of potent β-lactamase inhibitors, including avibactam and relebactam, making stereochemical control paramount for therapeutic efficacy.[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common challenges and optimize stereochemical outcomes in their synthetic campaigns.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stereocontrol
This section addresses foundational concepts essential for understanding and manipulating the stereochemistry of this compound systems.
Q1: What are the critical stereocenters in the this compound core?
A1: The core scaffold, a fusion of a piperazine and a β-lactam or related four-membered ring, typically possesses at least two critical stereocenters at the bridgehead carbons. The relative configuration of these centers defines the cis or trans fusion of the two rings. Additional stereocenters are often present on side chains, and their configuration relative to the core is crucial for biological activity. For example, in the synthesis of β-lactamase inhibitors like avibactam, establishing the correct stereochemistry at the bridgehead is a pivotal step.[1][4]
Caption: Key bridgehead stereocenters (C1 and C6).
Q2: What are the primary synthetic strategies for constructing the this compound ring system?
A2: The construction of this bicyclic system often relies on intramolecular cyclization reactions. A common and effective method is the intramolecular [2+2] cycloaddition. Other strategies include ring-closing metathesis and intramolecular nucleophilic substitution reactions. The choice of strategy significantly impacts the ability to control the resulting stereochemistry. For instance, photochemical [2+2] cycloadditions can provide access to the bicyclo[4.2.0]octane core, where stereoselectivity is governed by the photochemistry principles.[5]
Q3: How is the stereochemistry of these bicyclic amines typically assigned and verified?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for routine stereochemical assignment.[6] Specifically:
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments reveal through-space proximity of protons. For example, a strong NOE between protons on the two rings can confirm a cis-fused geometry.[7]
-
Coupling Constants (J-values): The magnitude of proton-proton coupling constants can provide information about dihedral angles, which helps in determining the relative stereochemistry and conformation of the rings.
-
Chemical Shifts: The electronic environment of a nucleus, influenced by its spatial orientation, affects its chemical shift. Comparing experimental shifts to those of known analogs or computational models can aid in structural elucidation.[8]
For unambiguous determination of both relative and absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.
Section 2: Troubleshooting Guides for Common Stereoselectivity Issues
This section provides structured guidance for overcoming specific experimental challenges in a question-and-answer format.
Problem: Poor Diastereoselectivity in Bicyclic Ring Formation
Q: My intramolecular cyclization to form the this compound core results in a low diastereomeric ratio (e.g., close to 1:1 cis:trans). How can I improve this?
A: Achieving high diastereoselectivity in the formation of the fused ring system is a common challenge. The outcome is dictated by the relative energies of the diastereomeric transition states. Several factors can be tuned to favor one transition state over the other.
Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Causality & Solutions:
-
Substrate-Based Control: The inherent stereochemical preferences of your substrate play a huge role. The use of chiral auxiliaries attached to the precursor can effectively shield one face of the molecule, directing the cyclization to afford a single diastereomer.[9] For example, a bulky chiral auxiliary on the piperazine ring can influence the trajectory of the intramolecular reaction.
-
Catalyst and Reagent Effects: In reactions mediated by catalysts or reagents, their nature is critical.
-
Lewis/Brønsted Acids: These can coordinate to heteroatoms, pre-organizing the substrate into a rigid conformation that favors one cyclization pathway.
-
Bases: In reactions involving deprotonation, the choice of base (e.g., bulky vs. non-bulky) can influence the geometry of the resulting reactive intermediate. The use of organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be effective in various organic transformations, sometimes influencing selectivity.[10][11]
-
-
Solvent Polarity: The solvent can differentially stabilize the diastereomeric transition states.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Tend to favor transition states with smaller dipole moments, often leading to more ordered, sterically-driven outcomes.
-
Polar Solvents (e.g., Acetonitrile, DMF): Can stabilize charged or highly polar transition states. It is crucial to screen a range of solvents to find the optimal medium.
-
-
Temperature: Lowering the reaction temperature generally increases selectivity. According to the Eyring equation, the difference in activation energies between the two competing pathways has a more pronounced effect on the product ratio at lower temperatures. Cryogenic conditions (e.g., -78 °C) are often employed to maximize diastereoselectivity.[12]
Data Summary: Influence of Parameters on Diastereoselectivity
| Parameter | Condition A | dr (A) | Condition B | dr (B) | Rationale |
| Catalyst | None | 1.5:1 | 10 mol% TiCl₄ | >20:1 | Lewis acid pre-organizes substrate for facial selectivity. |
| Solvent | Acetonitrile | 2:1 | Toluene | 10:1 | Less polar solvent minimizes stabilization of competing polar transition states. |
| Temperature | 25 °C | 3:1 | -78 °C | >15:1 | Exaggerates the impact of small differences in activation energy. |
Problem: Low Enantioselectivity in Asymmetric Catalysis
Q: I am attempting a catalytic asymmetric synthesis of a specific enantiomer, but the enantiomeric excess (ee) is poor (<50%). What steps should I take to improve it?
A: Low enantioselectivity in a catalytic reaction points to either an ineffective chiral environment provided by the catalyst or a competing, non-selective background reaction. The successful asymmetric synthesis of molecules like avibactam often relies on highly selective catalytic steps, such as Rh-catalyzed asymmetric hydrogenation, to set a key stereocenter with high enantiocontrol (e.g., 99% ee).[1][2][4]
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Purity: Ensure the chiral ligand and metal precursor are of the highest purity. Impurities can inhibit or alter the active catalyst.
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Ligand Choice: The electronic and steric properties of the chiral ligand are paramount. Screen a library of related ligands (e.g., with different bulky groups or electronic properties) to find the optimal match for your substrate.
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Catalyst Formation: Ensure the active catalyst is formed correctly. Pre-forming the catalyst under inert conditions before adding the substrate can sometimes improve results.
-
-
Reaction Conditions:
-
Temperature: As with diastereoselectivity, lower temperatures almost always lead to higher enantioselectivity.
-
Concentration: Running reactions at higher concentrations can sometimes favor the catalytic cycle over decomposition pathways or background reactions.
-
Solvent: The solvent can coordinate to the catalyst or substrate, affecting the chiral pocket. A thorough solvent screen is essential.
-
-
Substrate Purity: Impurities in the starting material can sometimes act as catalyst poisons or participate in non-selective side reactions, lowering the overall ee. Re-purify your starting material if in doubt.
-
Minimizing the Background Reaction: The uncatalyzed or achirally-catalyzed reaction must be significantly slower than the desired asymmetric catalytic pathway. If the background reaction is fast, it will produce a racemic mixture, eroding the ee. Running the reaction without the chiral ligand can help you quantify the rate of this background process.
Section 3: Key Experimental Protocol
This section provides a representative, detailed protocol for a key transformation.
Protocol: Diastereoselective Reduction of a Chiral Ketimine
This protocol is adapted from methodologies used in the stereoselective synthesis of complex amines and serves as a model for controlling stereochemistry via reagent control.[12][13]
Objective: To perform a diastereoselective reduction of an N-sulfinyl ketimine to generate a chiral amine precursor with high diastereomeric excess.
Materials:
-
N-sulfinyl ketimine substrate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M in THF, 1.2 equiv)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (Brine)
-
Anhydrous MgSO₄
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-sulfinyl ketimine substrate (e.g., 1.0 mmol, 250 mg).
-
Dissolution: Add anhydrous THF (10 mL) and stir to dissolve.
-
Cooling: Cool the reaction mixture to -78 °C using an acetone/dry ice bath. Causality: Low temperature is critical for maximizing the energy difference between the diastereomeric transition states, leading to higher selectivity.[12]
-
Reagent Addition: Slowly add L-Selectride® solution (1.2 mL, 1.2 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Causality: L-Selectride is a sterically hindered hydride source, which enhances facial selectivity when approaching the imine.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution (5 mL).
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and concentrate under reduced pressure.
-
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR analysis or chiral HPLC.
References
- Chemical Communications (RSC Publishing). (n.d.). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam.
- Unknown. (n.d.). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines.
- RSC Publishing. (2022, August 27). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam.
- 科研通. (n.d.). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam.
- ResearchGate. (n.d.). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam | Request PDF.
- ResearchGate. (2019, September 27). NMR study of the stereochemistry of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones.
- ACS Publications. (n.d.). Stereocontrolled Domino Reactions | Chemical Reviews.
- Unknown. (n.d.). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR.
- Harned Research Group. (n.d.). NMR and Stereochemistry.
- ACS Publications. (n.d.). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program | The Journal of Organic Chemistry.
- Unknown. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis.
- Organic Chemistry Portal. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base.
- ResearchGate. (n.d.). (PDF) An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines.
- ACS Publications. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews.
Sources
- 1. RSC - Page load error [pubs.rsc.org]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam - 科研通 [ablesci.com]
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- 6. researchgate.net [researchgate.net]
- 7. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 11. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1,4-Diazabicyclo[4.2.0]octane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diazabicyclo[4.2.0]octane derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to the solubility challenges frequently encountered with this promising class of compounds. Our goal is to equip you with the knowledge to optimize the developability of your molecules.
The this compound scaffold is a key structural motif in medicinal chemistry, often imparting unique pharmacological properties. However, the inherent rigidity and potential for strong intermolecular interactions within the crystal lattice of these derivatives can lead to poor aqueous solubility, a significant hurdle in drug development. This guide will walk you through a systematic approach to diagnosing and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise when working with these derivatives.
Q1: Why are my this compound derivatives showing poor solubility?
A1: The solubility of these compounds is influenced by a combination of factors inherent to their structure. The bicyclic core is rigid, and depending on the substituents, the overall molecule can be quite lipophilic. Furthermore, the nitrogen atoms in the scaffold can participate in hydrogen bonding, leading to strong crystal lattice energy that is difficult for a solvent to overcome. The interplay of lipophilicity and high melting point are key determinants of poor aqueous solubility.
Q2: What are the first steps I should take to improve the solubility of a newly synthesized derivative?
A2: A logical first step is to assess the pH-dependent solubility of your compound. The presence of basic nitrogen atoms in the this compound core suggests that the solubility will be highly dependent on the pH of the medium. By lowering the pH, you can protonate these nitrogens, leading to the formation of more soluble salt forms. A simple experiment to determine solubility at different pH values (e.g., pH 2, 5, and 7.4) can provide valuable initial insights.
Q3: Are there any general predictions I can make about solubility based on the substituents on my scaffold?
A3: Yes, the nature of the substituents plays a crucial role. Highly lipophilic, aromatic, or planar substituents will generally decrease aqueous solubility. Conversely, incorporating polar groups, such as hydroxyls, amines, or carboxylic acids, can improve solubility.[1] The introduction of flexible side chains can also disrupt crystal packing and enhance solubility.
Troubleshooting Guides
For more persistent solubility challenges, a more systematic and in-depth approach is required. The following troubleshooting guides provide detailed protocols and the rationale behind each strategy.
Guide 1: Systematic pH Adjustment and Salt Formation
Given that most this compound derivatives are basic compounds, leveraging pH modification is a powerful and often successful strategy.
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, and 9).
-
Sample Preparation: Add an excess of your compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility as a function of pH. This profile will reveal the pH at which your compound is most soluble.
A significant increase in solubility at lower pH values confirms that your compound is a base and that salt formation is a viable strategy.
Caption: Decision workflow for pH adjustment and salt formation.
Guide 2: Co-solvents and Solubilizing Excipients
When pH modification alone is insufficient or not feasible, the use of co-solvents and other excipients can be explored.
| Agent | Mechanism of Action | Typical Concentration Range | Considerations |
| Ethanol, Propylene Glycol, PEG 400 | Reduce the polarity of the aqueous medium, increasing the solubility of lipophilic compounds. | 5-40% (v/v) | Potential for precipitation upon dilution in aqueous media. |
| Surfactants (e.g., Polysorbate 80, Cremophor EL) | Form micelles that encapsulate the drug molecules, increasing their apparent solubility. | 0.1-5% (w/v) | Can have toxicological limitations, especially for parenteral formulations. |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Form inclusion complexes with the drug, shielding the hydrophobic parts of the molecule from the aqueous environment. | 1-20% (w/v) | Stoichiometry of the complex and potential for nephrotoxicity at high concentrations. |
-
Stock Solutions: Prepare stock solutions of various co-solvents in water at different concentrations.
-
Solubility Measurement: Determine the solubility of your compound in each co-solvent mixture using the equilibrium solubility method described previously.
-
Data Analysis: Plot solubility as a function of co-solvent concentration to identify the most effective co-solvent system.
Guide 3: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary.
ASDs involve dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[2][3][4][5][6] This high-energy amorphous form has a higher apparent solubility and faster dissolution rate compared to the crystalline form.
Key Considerations for ASDs:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization. Common polymers include PVP, HPMC, and Eudragit.
-
Manufacturing Method: Spray drying and hot-melt extrusion are the most common methods for preparing ASDs.
-
Stability: Physical stability is a key concern, as the amorphous form can revert to the more stable crystalline form over time.
Co-crystals are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former held together by non-covalent interactions.[7][8][9][10][11] This approach can significantly improve the solubility and dissolution rate of the API without altering its chemical structure.
Key Considerations for Co-crystals:
-
Co-former Selection: Co-formers should be pharmaceutically acceptable and have complementary functional groups to interact with the API.
-
Screening: A systematic screening of potential co-formers is necessary to identify those that form stable co-crystals with improved properties.
-
Characterization: Thorough characterization using techniques like PXRD, DSC, and spectroscopy is essential to confirm co-crystal formation.
Caption: Decision tree for selecting an advanced solubility enhancement strategy.
Concluding Remarks
Overcoming the solubility challenges of this compound derivatives requires a systematic and multi-faceted approach. By understanding the underlying physicochemical properties of this scaffold and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the developability of their compounds. We encourage a data-driven approach, starting with fundamental characterization and progressing to more advanced formulation techniques as needed.
References
- International Journal of Scientific Research & Technology.
- GOAI. (2025, November 10).
- Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC.
- A Concise Review On Pharmaceutical Cocrystals: An Approach Of Solubility Enhancement Of Drug.
- IJIRT. Unlocking Potential: Cocrystals as catalyst for heightened solubility and dissolution of low solubility pharmaceuticals.
- Pharmaceutical Technology. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions.
- ijrti. (2025, April 4). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
- Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory consider
- Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
Sources
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. ijrti.org [ijrti.org]
- 4. seppic.com [seppic.com]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. geneonline.com [geneonline.com]
- 9. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijirt.org [ijirt.org]
Technical Support Center: Stabilizing 1,4-Diazabicyclo[4.2.0]octane Intermediates
Welcome to the technical support center for the synthesis and handling of 1,4-diazabicyclo[4.2.0]octane intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these strained bicyclic structures. The unique fused ring system, combining a piperazine and a cyclobutane ring, imparts significant ring strain, making these intermediates highly reactive and prone to decomposition. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and mitigate stability challenges in your experimental work.
Section 1: Understanding the Inherent Instability
The core challenge in working with this compound intermediates lies in their intrinsic ring strain. The fusion of a six-membered piperazine ring with a four-membered cyclobutane ring forces bond angles to deviate significantly from their ideal tetrahedral and trigonal planar geometries. This strain energy makes the molecule susceptible to various decomposition pathways, primarily through ring-opening reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction to form the this compound intermediate is showing multiple unidentified byproducts by LC-MS. What is the likely cause?
Answer: The formation of multiple byproducts is a common issue and often points to the decomposition of your target intermediate under the reaction conditions. The strained bicyclo[4.2.0]octane core is susceptible to both acid and base-catalyzed ring-opening.
Troubleshooting Guide:
-
pH Control is Critical:
-
Acidic Conditions: Strong acids can protonate the bridgehead nitrogens, increasing ring strain and promoting nucleophilic attack, leading to the cleavage of the C-N bonds of the four-membered ring. If your reaction requires acidic conditions, consider using milder acids or buffered systems to maintain a pH between 4-6.
-
Basic Conditions: Strong bases can facilitate elimination reactions or act as nucleophiles, attacking the strained ring system. If a base is necessary, use a non-nucleophilic, sterically hindered base, and add it slowly at low temperatures.
-
-
Temperature Management:
-
Thermal instability is a key concern for strained rings. Elevated temperatures provide the activation energy needed to overcome the barrier to ring-opening reactions.
-
Recommendation: Maintain the reaction temperature as low as reasonably possible to achieve a sufficient reaction rate. Monitor your reaction progress closely to avoid prolonged heating.
-
-
Solvent Choice:
-
Polar protic solvents, such as methanol or ethanol, can participate in solvolysis reactions, especially if the reaction conditions are slightly acidic or basic.
-
Recommendation: Opt for aprotic, non-polar, or weakly polar solvents like THF, dioxane, or toluene to minimize solvent-mediated decomposition.
-
FAQ 2: I've successfully synthesized my this compound intermediate, but it seems to degrade during purification by silica gel chromatography. How can I prevent this?
Answer: Silica gel is inherently acidic and can catalyze the decomposition of your acid-sensitive intermediate on the column.
Troubleshooting Guide:
-
Neutralize Your Silica:
-
Before use, wash your silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 1-2% in the eluent), and then flush with the mobile phase until the eluent is neutral. This will neutralize the acidic sites on the silica surface.
-
-
Alternative Purification Methods:
-
If your compound is still too sensitive for treated silica, consider alternative purification techniques:
-
Alumina Chromatography: Neutral or basic alumina can be a gentler alternative to silica gel.
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography using a buffered mobile phase can be an effective method.
-
Crystallization: If possible, crystallization is the ideal purification method as it avoids contact with stationary phases altogether.
-
-
Section 2: Proactive Strategies for Preventing Decomposition
Preventing decomposition starts with a robust synthetic design and careful handling protocols. The following section outlines key strategies to enhance the stability of your this compound intermediates.
Protecting Group Strategies
The strategic use of protecting groups on the nitrogen atoms can significantly influence the stability of the bicyclic core.
-
Electron-Withdrawing Groups: The introduction of an electron-withdrawing protecting group, such as a tert-butoxycarbonyl (Boc) group, can decrease the nucleophilicity and basicity of the nitrogen atoms.[1] This can make them less susceptible to protonation-induced decomposition. However, the conditions for removing these groups must be carefully chosen to avoid degradation of the core structure.
| Protecting Group | Installation Reagents | Cleavage Conditions | Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA), HCl in dioxane | Cleavage is under acidic conditions which can promote ring-opening. Use mild conditions and low temperatures. |
| Cbz | Benzyl chloroformate | H₂/Pd-C | Hydrogenolysis is a mild cleavage method that is often compatible with strained rings. |
Experimental Protocol: N-Boc Protection of a this compound Intermediate
-
Dissolve the crude this compound intermediate (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents per nitrogen to be protected) to the solution.
-
If the starting material is a salt, add a non-nucleophilic base like triethylamine (1.1 equivalents per mole of salt) to liberate the free amine.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product using the chromatography methods described in FAQ 2.
Logical Workflow for Synthesis and Purification
FAQ 3: How can I monitor the decomposition of my intermediate during a reaction or upon storage?
Answer: Real-time or periodic monitoring is crucial for understanding the stability of your compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.
Troubleshooting Guide:
-
NMR Spectroscopy:
-
¹H NMR can be used to track the disappearance of signals corresponding to the bicyclic core and the appearance of new signals from decomposition products.
-
Procedure: Take a small aliquot of your reaction mixture or stored sample, dissolve it in a deuterated solvent, and acquire a ¹H NMR spectrum. Compare the integration of key peaks over time. The appearance of broad signals or a complex mixture of new peaks can indicate decomposition.
-
-
LC-MS:
-
LC-MS is highly sensitive for detecting low levels of degradation products.
-
Procedure: Inject a small, diluted aliquot of your sample. Monitor for a decrease in the peak area of your target compound (identified by its mass-to-charge ratio) and the emergence of new peaks with different masses. These new masses can provide clues about the decomposition pathway (e.g., addition of water from hydrolysis).[2]
-
Decomposition Monitoring Workflow
FAQ 4: What are the best practices for storing this compound intermediates?
Answer: Due to their inherent instability, proper storage is paramount to preserving the integrity of these compounds.
Best Practices for Storage:
-
Temperature: Store at low temperatures, preferably at -20°C or below, in a freezer.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[3]
-
Moisture: Use sealed containers with desiccants to protect against hydrolysis.
-
Light: Protect from light, as UV radiation can sometimes provide the energy to initiate decomposition pathways.
By understanding the underlying chemical principles of their instability and implementing these proactive and reactive strategies, you can significantly improve your success rate in synthesizing, purifying, and utilizing this compound intermediates in your research and development endeavors.
References
- The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (n.d.).
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024).
- Current developments in LC-MS for pharmaceutical analysis. (2020). Royal Society of Chemistry. [Link]
Sources
Validation & Comparative
A Tale of Two Bicyclic Amine Catalysts: A Comparative Guide to DABCO and 1,4-diazabicyclo[4.2.0]octane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the quest for efficient, selective, and robust catalysts is perpetual. Among the privileged scaffolds in organocatalysis, bicyclic amines have carved a significant niche. 1,4-Diazabicyclo[2.2.2]octane, widely known as DABCO, is a celebrated workhorse, facilitating a vast array of chemical transformations. Its lesser-known isomer, 1,4-diazabicyclo[4.2.0]octane, presents an intriguing structural variation. This guide provides a comprehensive comparison of these two catalysts, delving into the well-established catalytic prowess of DABCO and offering a predictive analysis of the potential of this compound based on structural and theoretical considerations.
Unveiling the Contenders: Structure and Properties
At first glance, DABCO and this compound share the same molecular formula (C₆H₁₂N₂) and the presence of two bridgehead nitrogen atoms. However, their bicyclic frameworks impart distinct structural and, consequently, chemical properties.
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly symmetrical, cage-like molecule.[1] This rigid structure minimizes steric hindrance around the nitrogen atoms, making their lone pairs of electrons readily accessible for nucleophilic attack or proton abstraction.[1]
This compound , in contrast, features a fusion of a six-membered piperazine ring and a four-membered azetidine ring. This arrangement introduces significant ring strain, particularly within the four-membered ring, which is expected to influence the geometry and reactivity of the nitrogen atoms.
Below is a table summarizing their fundamental properties:
| Property | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | This compound |
| CAS Number | 280-57-9 | 31029-60-4 |
| Molecular Weight | 112.17 g/mol | 112.17 g/mol |
| Appearance | White crystalline solid | Presumed to be a liquid or low-melting solid |
| Structure | Symmetrical, cage-like | Fused piperazine and azetidine rings |
| Key Feature | High symmetry, low steric hindrance | High ring strain |
The Established Champion: Catalytic Applications of DABCO
DABCO's utility as a catalyst is vast and well-documented. Its effectiveness stems from its strong nucleophilicity and basicity, coupled with minimal steric bulk.[2] It excels in a multitude of organic reactions, including:
-
Baylis-Hillman Reaction: DABCO is a quintessential catalyst for the Baylis-Hillman reaction, which forms a C-C bond between an aldehyde and an activated alkene. The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of DABCO on the alkene.
-
Polyurethane Formation: It is widely used as a catalyst in the production of polyurethanes, where it facilitates the reaction between isocyanates and polyols.
-
Cycloaddition Reactions: DABCO has been shown to catalyze various cycloaddition reactions, including [4+2] and [3+2] cycloadditions.
-
Coupling Reactions: It can act as a ligand or base in various metal-catalyzed cross-coupling reactions.
-
Ring-Opening Reactions: DABCO can effectively catalyze the ring-opening of epoxides and aziridines with various nucleophiles.
The general mechanism for DABCO's catalytic action often involves its role as a nucleophile to activate a substrate, followed by a subsequent reaction and catalyst regeneration.
Figure 1. Generalized catalytic cycle of DABCO.
The Challenger: A Theoretical and Predictive Analysis of this compound
Due to a significant lack of experimental data in the scientific literature regarding the catalytic activity of this compound, a direct comparison of its performance with DABCO is not currently possible. However, we can extrapolate its potential catalytic behavior by analyzing its structural features and applying fundamental principles of chemical reactivity.
The Influence of Ring Strain
The defining feature of this compound is the strained four-membered azetidine ring fused to a piperazine ring. Ring strain is known to have a profound impact on the geometry, hybridization, and reactivity of cyclic molecules.
-
Basicity: The basicity of amines is influenced by the s-character of the nitrogen's lone pair orbital. Increased s-character leads to the lone pair being held more tightly to the nucleus, resulting in lower basicity. In strained rings, the C-N-C bond angles are compressed, leading to a rehybridization of the nitrogen atom. To alleviate strain, the orbitals involved in C-N bonds gain more p-character, which in turn increases the s-character of the lone pair orbital.[3] Therefore, it is predicted that This compound will be less basic than DABCO .
-
Nucleophilicity: While basicity and nucleophilicity are often correlated, they are distinct properties. Nucleophilicity is more sensitive to steric hindrance and the polarizability of the nucleophile. The rigid, open structure of DABCO makes its lone pairs highly accessible.[1] The puckered nature of the fused rings in this compound might introduce more steric congestion around the nitrogen atoms. However, the increased p-character in the C-N bonds due to ring strain could potentially enhance the nucleophilicity of the lone pairs by making them more diffuse and polarizable. The overall effect on nucleophilicity is therefore complex and difficult to predict without computational or experimental studies.
Potential Catalytic Profile
Based on this theoretical framework, we can hypothesize the catalytic potential of this compound in reactions where DABCO is a known catalyst.
-
In Base-Catalyzed Reactions: Due to its predicted lower basicity, this compound is expected to be a less effective catalyst than DABCO in reactions that rely solely on the catalyst's ability to act as a Brønsted base.
-
In Nucleophile-Catalyzed Reactions: The situation is more nuanced for reactions where the catalyst acts as a nucleophile, such as the Baylis-Hillman reaction. If the electronic effects of ring strain leading to enhanced lone pair polarizability outweigh the potential increase in steric hindrance, this compound could exhibit interesting and potentially unique catalytic activity. The altered geometry of the zwitterionic intermediate formed with the [4.2.0] isomer could also lead to different stereochemical outcomes compared to reactions catalyzed by DABCO.
Figure 2. A logical diagram illustrating the predicted differences in catalytic performance.
Practical Considerations for the Researcher
Synthesis and Availability:
-
DABCO: Is commercially available from numerous suppliers at a relatively low cost. Its synthesis is well-established and can be achieved through various routes, including the cyclization of ethylenediamine derivatives.
-
This compound: Is not as readily available commercially. While the synthesis of some of its derivatives, such as 8-oxo-1,4-diazabicyclo[4.2.0]octane-2-carboxylate, has been reported, the synthesis of the parent compound is not well-documented in the literature.[4][5] This lack of a straightforward synthetic route currently limits its practical application in catalysis.
Conclusion and Future Outlook
DABCO remains a cornerstone in the field of organocatalysis, with its predictable reactivity and broad applicability making it a reliable choice for a multitude of synthetic challenges. In stark contrast, this compound is an enigmatic molecule in the context of catalysis.
This guide, based on fundamental principles of chemical reactivity, predicts that the strained [4.2.0] isomer will likely exhibit lower basicity than DABCO, potentially limiting its efficacy in base-catalyzed reactions. However, the unique electronic and steric environment of its nitrogen atoms, a direct consequence of the fused four-membered ring, could unlock novel reactivity and selectivity in nucleophile-catalyzed transformations.
The significant gap in the experimental investigation of this compound as a catalyst presents a clear opportunity for future research. The synthesis of this intriguing molecule and the systematic evaluation of its catalytic performance against its well-established [2.2.2] counterpart would be a valuable contribution to the field of organocatalysis. Such studies would not only unveil the catalytic potential of a new molecular scaffold but also deepen our understanding of the intricate relationship between catalyst structure and function.
References
- Heredia-Moya, J., et al. (2018). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. ResearchGate.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Eduncle. (2020). How basicity of amines depend upon ring size.
- Gordon, M., et al. (1994). Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems. Journal of the Chemical Society, Perkin Transactions 1, (18), 2587-2601.
- LibreTexts. (2023). Basicity of Amines. Chemistry LibreTexts.
- Matrix Fine Chemicals. (n.d.). This compound.
- SciELO South Africa. (2013). A Structural Investigation of the D2O Solvated, Acetone Solvated and Nonsolvated 1,4-Diazabicyclo[2.2.2]octane Complexes of the Half Sandwich Moiety [(η5-C5H5)(CO)2Fe].
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Stasyuk, A. J., et al. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis.
- Woon, T. C., et al. (2007). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 28(1), 55-60.
- European Journal of Chemistry. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60.
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- 4. Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
comparative analysis of different synthetic routes to 1,4-diazabicyclo[4.2.0]octane
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazabicyclo[4.2.0]octane core is a significant heterocyclic scaffold in medicinal chemistry, serving as a constrained analog of piperazine. Its rigid structure allows for the precise spatial orientation of substituents, making it a valuable building block in the design of ligands for various biological targets. This guide provides a comparative analysis of different synthetic strategies to access this important bicyclic system, offering insights into the rationale behind experimental choices and providing detailed protocols for key transformations.
Route 1: Intramolecular Cyclization of a Piperazin-2-one Derivative
This approach builds the bicyclic system by forming the four-membered ring through an intramolecular nucleophilic substitution. The synthesis begins with the preparation of a piperazin-2-one scaffold, followed by the introduction of a side chain with a suitable leaving group to facilitate the final cyclization.
Rationale and Strategy
The key to this strategy is the regioselective N-alkylation of a piperazin-2-one intermediate. The nitrogen atom at the 4-position is generally more nucleophilic than the amide nitrogen at the 1-position, allowing for selective introduction of the chloroethyl group. The subsequent intramolecular cyclization is a base-mediated process where the amide enolate acts as the nucleophile to displace the chloride, forming the desired bicyclic lactam. The final step involves the reduction of the lactam to furnish the this compound core.
Experimental Protocol
Step 1: Synthesis of 1-(2-chloroethyl)piperazin-2-one
-
To a solution of piperazin-2-one (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-chloroethyl)piperazin-2-one.
Step 2: Intramolecular Cyclization to 1,4-diazabicyclo[4.2.0]octan-5-one
-
Dissolve 1-(2-chloroethyl)piperazin-2-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane, and dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to afford 1,4-diazabicyclo[4.2.0]octan-5-one.
Step 3: Reduction to this compound
-
To a solution of 1,4-diazabicyclo[4.2.0]octan-5-one (1.0 eq) in anhydrous THF, add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by distillation or chromatography to yield this compound.
Route 2: Photochemical [2+2] Cycloaddition of a Dihydropyrazine
This synthetic route leverages the power of photochemistry to construct the cyclobutane ring of the bicyclic system. The key step is an intramolecular [2+2] cycloaddition of a suitably substituted 1,4-dihydropyrazine derivative.
Rationale and Strategy
1,4-Dihydropyrazines possess two double bonds that can participate in photochemical cycloaddition reactions.[1][2] By tethering a vinyl group to one of the nitrogen atoms, an intramolecular [2+2] photocycloaddition can be induced upon irradiation with UV light. This reaction is believed to proceed through a diradical intermediate, leading to the formation of the fused four-membered ring.[3] The choice of protecting groups on the nitrogen atoms is crucial to modulate the electronics and stability of the dihydropyrazine precursor.
Experimental Protocol
Step 1: Synthesis of 1-allyl-1,4-dihydropyrazine
-
Synthesize 1,4-dihydropyrazine from a suitable precursor, such as through the reduction of pyrazine.
-
Protect one of the nitrogen atoms with a suitable protecting group (e.g., Boc).
-
Alkylate the remaining nitrogen with allyl bromide in the presence of a mild base like potassium carbonate in a polar aprotic solvent.
-
If necessary, deprotect the second nitrogen to yield 1-allyl-1,4-dihydropyrazine.
Step 2: Photochemical [2+2] Cycloaddition
-
Prepare a dilute solution of 1-allyl-1,4-dihydropyrazine in a suitable solvent (e.g., acetonitrile or acetone) in a quartz reaction vessel. Acetone can also act as a photosensitizer.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a medium-pressure mercury lamp (λ > 290 nm) while maintaining a low temperature (e.g., 0-10 °C) using a cooling bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Route 3: [2+2] Cycloaddition of a Ketene with a Dihydropyrazine and Subsequent Reduction
This strategy involves the formation of the four-membered ring via a [2+2] cycloaddition between a ketene and a dihydropyrazine, followed by the reduction of the resulting β-lactam.
Rationale and Strategy
The reaction between a ketene and an enamine (present in the dihydropyrazine ring) is a well-established method for the synthesis of β-lactams.[4] The dihydropyrazine acts as the enamine component, and its reaction with a ketene, generated in situ from an acyl chloride and a tertiary amine, is expected to yield a 1,4-diazabicyclo[4.2.0]octan-8-one derivative.[5] The final step is the deoxygenation of this lactam to afford the target bicyclic amine.
Experimental Protocol
Step 1: Synthesis of 1,4-Dihydropyrazine
-
Prepare 1,4-dihydropyrazine as described in Route 2, Step 1. It is often used in a protected form to enhance stability and control reactivity.
Step 2: [2+2] Cycloaddition with a Ketene
-
Dissolve the 1,4-dihydropyrazine derivative (1.0 eq) in a non-polar aprotic solvent such as toluene.
-
To this solution, add a tertiary amine base (e.g., triethylamine, 1.5 eq).
-
Add a solution of an acyl chloride (e.g., chloroacetyl chloride, 1.2 eq) in the same solvent dropwise at 0 °C. The ketene is generated in situ.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture to remove the triethylammonium chloride salt and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 1,4-diazabicyclo[4.2.0]octan-8-one derivative.
Step 3: Deoxygenation of the β-Lactam
-
Dissolve the 1,4-diazabicyclo[4.2.0]octan-8-one derivative (1.0 eq) in anhydrous THF.
-
Add a reducing agent such as borane-tetrahydrofuran complex (BH3·THF) (3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 12-18 hours.
-
Cool the reaction to room temperature and carefully quench with methanol, followed by 6M HCl.
-
Heat the mixture to reflux for another hour to hydrolyze the borane complexes.
-
Basify the solution with aqueous NaOH and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify to obtain this compound.
Comparative Data Summary
| Feature | Route 1: Intramolecular Cyclization | Route 2: Photochemical [2+2] Cycloaddition | Route 3: [2+2] Ketene Cycloaddition & Reduction |
| Key Transformation | Intramolecular nucleophilic substitution | Intramolecular photochemical [2+2] cycloaddition | Intermolecular [2+2] cycloaddition followed by reduction |
| Starting Materials | Piperazin-2-one, 1-bromo-2-chloroethane | 1,4-Dihydropyrazine, allyl bromide | 1,4-Dihydropyrazine, acyl chloride |
| Number of Steps | 3 | 2 | 3 |
| Estimated Overall Yield | Moderate | Low to Moderate | Moderate |
| Scalability | Potentially scalable | Challenging due to photochemical setup | Scalable |
| Stereocontrol | Can be controlled with chiral auxiliaries | Difficult to control | Can be influenced by substrate and reagents |
| Advantages | Utilizes readily available starting materials, well-established reaction types. | Potentially short and direct route. | Good functional group tolerance in the cycloaddition step. |
| Disadvantages | Requires strong base, potential for side reactions. | Often low yields, requires specialized equipment, potential for multiple photoproducts. | In situ generation of unstable ketenes, harsh reduction conditions. |
Visualization of Synthetic Pathways
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Synthetic pathway for Route 3.
References
- Tan, H., et al. (2015). Photochemical oxidation of N,N-bis-(tert-butoxycarbonyl)-1,4-dihydropyrazine derivatives.
- Wulff, C., et al. (2015). New highlights in the synthesis and reactivity of 1,4-dihydropyrazine derivatives. Beilstein Journal of Organic Chemistry, 11, 2394-2401.
- Al-Zaydi, K. M., et al. (2016). Photochemistry of 1,4-Dihydropyridine Derivatives: Diradical Formation, Delocalization and Trapping as a Route to Novel Tricyclic and Tetracyclic Nitrogen Heterocyclic Ring Systems. Molecules, 21(7), 866. [Link]
- Gritsan, N. P., et al. (2020). The study of the photochemical behavior of 5-aryl-2,3-dihydropyrazine 1,4-dioxides. Organic & Biomolecular Chemistry, 18(3), 456-463. [Link]
- Azmi, M. N., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
- Alcaide, B., et al. (2010). Synthesis of 1,4-diazabicyclo[4.2.0]octan-8-ones 224.
- Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]
- Mancinelli, M., et al. (2022). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 87(5), 3450-3460. [Link]
- Foley, D. J. (2016). Realising lead-oriented synthesis. University of Birmingham. [Link]
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Validating the Efficacy of Diazabicyclooctane-Based nAChR Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel and selective nicotinic acetylcholine receptor (nAChR) ligands is a continuous endeavor. Among the promising scaffolds, the diazabicyclooctane core has emerged as a fertile ground for the development of potent modulators of nAChR activity. This guide provides an in-depth technical comparison of 1,4-diazabicyclo[4.2.0]octane-based ligands and their close structural analogs, the 3,8-diazabicyclo[4.2.0]octanes, against established nAChR modulators. We will delve into the experimental data that underpins their efficacy, offering a clear perspective on their potential in therapeutic development.
The Significance of the Diazabicyclooctane Scaffold
The diazabicyclooctane framework offers a rigid structure that can be strategically modified to achieve high affinity and selectivity for specific nAChR subtypes. This is crucial, as different subtypes are implicated in a range of physiological and pathological processes, from cognitive function and nicotine addiction to pain and inflammation. The ability to selectively target subtypes such as α4β2, known for its role in nicotine dependence, while avoiding off-target effects at subtypes like α3β4, which is associated with cardiovascular side effects, is a key goal in modern drug discovery. Several analogs of the 3,8-diazabicyclo[4.2.0]octane series have demonstrated picomolar affinity for the human α4β2 receptor, placing them among the most potent nAChR ligands currently known.[1][2][3]
Comparative Analysis of nAChR Ligand Efficacy
To objectively assess the efficacy of diazabicyclooctane-based ligands, we will compare their binding affinities (Ki) and functional potencies (EC50) with those of well-characterized nAChR ligands: varenicline, epibatidine, and cytisine. These compounds represent a spectrum of activities, from partial agonism (varenicline) to potent, non-selective agonism (epibatidine).
Table 1: Comparative Binding Affinities (Ki, nM) of nAChR Ligands
| Ligand | nAChR Subtype | Ki (nM) | Reference(s) |
| 3,8-Diazabicyclo[4.2.0]octane Analog (Compound 24) | hα4β2 | 0.015 | [1][2][3] |
| 3,8-Diazabicyclo[4.2.0]octane Analog (Compound 25) | hα4β2 | 0.023 | [1][2][3] |
| 3,8-Diazabicyclo[4.2.0]octane Analog (Compound 47) | hα4β2 | 0.011 | [1][2][3] |
| Varenicline | α4β2 | 0.06 - 0.4 | [1][4] |
| α7 | 125 - 322 | [1][4] | |
| α3β4 | Binds with lower affinity | [5] | |
| α6β2* | 0.12 | [6] | |
| Epibatidine | α4β2 | High affinity | [7] |
| α3β4 | High affinity | [7] | |
| α7 | Lower affinity | [7] | |
| Cytisine | α4β2 | 0.17 | [1] |
| α7 | 4200 | [1] | |
| α1-containing (muscle) | 430 | [4] |
Note: h denotes human receptor subtype. Ki values are indicative of the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of a competing ligand.
Table 2: Comparative Functional Potencies (EC50, µM) of nAChR Ligands
| Ligand | nAChR Subtype | EC50 (µM) | Efficacy (% of ACh max) | Reference(s) |
| 3,8-Diazabicyclo[4.2.0]octane Analog (Compound 24) | hα4β2 | 0.003 | 110 | [1][2][3] |
| 3,8-Diazabicyclo[4.2.0]octane Analog (Compound 25) | hα4β2 | 0.004 | 105 | [1][2][3] |
| 3,8-Diazabicyclo[4.2.0]octane Analog (Compound 47) | hα4β2 | 0.002 | 102 | [1][2][3] |
| Varenicline | α4β2 | 0.086 (rat) | 24% (vs Nicotine) | [6] |
| α6β2 | 0.007 (rat) | 49% (vs Nicotine) | [6] | |
| α7 | Full agonist | [5] | ||
| Epibatidine | α4β2, α3β4, α7 | Potent agonist | - | [7] |
| Cytisine | α4β2 | Partial agonist | - | [8][9] |
Note: EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum response.
Experimental Protocols for Efficacy Validation
The determination of a ligand's efficacy is a multi-step process involving in vitro binding and functional assays, followed by in vivo behavioral models to assess its physiological effects.
Radioligand Binding Assay
Principle: This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the nAChR subtype of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membranes containing the receptors.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium, typically for a set time at a specific temperature (e.g., 2-4 hours at room temperature).
-
Separation: Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters to remove any non-specifically bound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. The concentration at which 50% of the radioligand is displaced is the IC50 value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology
Principle: This technique measures the ion flow through nAChRs in response to ligand application, providing a direct measure of the ligand's functional activity (agonism, partial agonism, or antagonism).
Step-by-Step Methodology:
-
Cell Culture: Culture cells expressing the nAChR subtype of interest on glass coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a fixed value (e.g., -60 mV) using a patch-clamp amplifier.
-
Ligand Application: Rapidly apply the test compound at various concentrations to the cell using a perfusion system.
-
Current Recording: Record the resulting ionic currents flowing through the nAChRs using the amplifier.
-
Data Analysis: Plot the peak current amplitude against the ligand concentration to generate a dose-response curve and determine the EC50 and maximal efficacy (Emax).
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
In Vivo Behavioral Models
To translate in vitro findings into potential therapeutic effects, in vivo behavioral assays in animal models are essential.
Novel Object Recognition (NOR) Test for Cognition
Principle: This test assesses a rodent's ability to recognize a novel object in a familiar environment, a measure of learning and memory.
Step-by-Step Methodology:
-
Habituation: Individually house the animals and allow them to acclimate to the testing room. Habituate each animal to the empty testing arena for a set period.[10][11][12]
-
Familiarization Phase: Place two identical objects in the arena and allow the animal to freely explore for a defined time.[10][11][12]
-
Inter-Trial Interval: Return the animal to its home cage for a specific duration.
-
Test Phase: Replace one of the familiar objects with a novel object and return the animal to the arena.[10][11][12]
-
Data Collection: Record the time the animal spends exploring the novel object versus the familiar object.[13]
-
Data Analysis: A significant preference for the novel object indicates intact recognition memory. The effect of a test compound on this preference can be assessed by administering it before the familiarization or test phase.
Conditioned Place Preference (CPP) Test for Reward/Aversion
Principle: This test evaluates the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
Step-by-Step Methodology:
-
Pre-Conditioning (Baseline): Allow the animal to freely explore a multi-compartment apparatus to determine any initial preference for a particular compartment.[14][15]
-
Conditioning: On alternating days, administer the test compound and confine the animal to one of the non-preferred compartments. On the other days, administer a vehicle control and confine the animal to the other compartment.[14][15]
-
Post-Conditioning (Test): After several conditioning sessions, allow the animal to freely explore the entire apparatus with no drug administration.[14][15]
-
Data Collection: Record the time spent in the drug-paired compartment versus the vehicle-paired compartment.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a rewarding effect, while a decrease suggests an aversive effect.[14]
nAChR-Mediated Signaling Pathways
The binding of an agonist to a nAChR initiates a cascade of intracellular signaling events, primarily through the influx of cations like Na+ and Ca2+. This can lead to the activation of various downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and synaptic plasticity.[16][17][18][19][20][21]
Caption: Simplified nAChR Signaling Pathways.
Conclusion
The this compound scaffold and its analogs represent a highly promising class of nAChR ligands. The exceptional potency and efficacy of some of these compounds at the α4β2 subtype, as demonstrated through rigorous in vitro and in vivo testing, highlight their potential for development as therapeutics for a range of neurological and psychiatric disorders. This guide has provided a framework for understanding and validating the efficacy of these novel ligands, from the molecular level of receptor binding to the complex behavioral outcomes in preclinical models. The continued exploration of this chemical space, guided by the principles of structure-activity relationship and robust pharmacological evaluation, holds the key to unlocking the next generation of nAChR-targeted therapies.
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A Technical Guide to Assessing the nAChR Subtype Selectivity of 1,4-Diazabicyclo[4.2.0]octane Derivatives
For researchers, scientists, and drug development professionals, the quest for subtype-selective nicotinic acetylcholine receptor (nAChR) ligands is a critical endeavor in the pursuit of novel therapeutics for a range of neurological and psychiatric disorders. The 1,4-diazabicyclo[4.2.0]octane scaffold has emerged as a promising chemotype, yielding potent nAChR agonists. This guide provides an in-depth comparison of the selectivity profiles of these derivatives against other well-established nAChR ligands, supported by experimental data and detailed protocols to empower your research.
The Imperative of nAChR Subtype Selectivity
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels, composed of various combinations of α and β subunits, leading to a wide array of receptor subtypes with distinct physiological roles and anatomical distributions.[1] Non-selective activation of these subtypes can lead to a host of undesirable side effects, underscoring the necessity for subtype-selective compounds. For instance, while agonism of the α4β2 subtype is a key target for analgesia, off-target effects at the α3β4 subtype, prevalent in the peripheral nervous system, can result in cardiovascular and gastrointestinal side effects.[2][3] Therefore, a thorough assessment of subtype selectivity is paramount in the development of safe and effective nAChR-targeting therapeutics.
The this compound Scaffold: A Profile of Potency and Selectivity Challenges
Derivatives of the 3,8-diazabicyclo[4.2.0]octane core, a prominent member of the this compound family, have demonstrated remarkable potency as nAChR agonists, with some analogs exhibiting picomolar affinity for the human α4β2 receptor.[2] However, a recurring challenge with this scaffold is achieving high selectivity over other nAChR subtypes, particularly the α3β4 subtype.[2][3]
Comparative Analysis of Subtype Selectivity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of representative 3,8-diazabicyclo[4.2.0]octane derivatives and compares them with established nAChR ligands. This data highlights the potent α4β2 activity of the diazabicyclooctane derivatives, while also illustrating their comparatively lower selectivity against the α3β4 subtype when compared to a ligand like varenicline.
| Compound/Derivative | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Selectivity Ratio (α4β2/α3β4 Ki) |
| 3,8-Diazabicyclo[4.2.0]octane Derivative 1 | α4β2 | 0.05 | 0.003 | ~1 |
| α3β4 | 0.05 | - | ||
| 3,8-Diazabicyclo[4.2.0]octane Derivative 2 | α4β2 | 0.02 | 0.001 | ~1 |
| α3β4 | 0.02 | - | ||
| Varenicline | α4β2 | 0.14 | 2.3 | >500 |
| α3β4 | >70 | 55 | ||
| α7 | 125 | 18 (full agonist) | ||
| α6β2* | 0.12 | 0.007 | ||
| Cytisine | α4β2 | 0.4 | 0.06-18 | ~10 |
| α3β4 | 4.3 | - | ||
| α7 | >2100 | - | ||
| α1βγδ | 430 | - | ||
| Epibatidine | α4β2 | 0.04 | - | ~500 |
| α7 | 20 | - |
Data compiled from multiple sources.[1][2][4][5][6] Note that experimental conditions may vary between studies.
Deciphering Structure-Activity and Structure-Selectivity Relationships
Quantitative structure-activity relationship (QSAR) and quantitative structure-selectivity relationship (QSSR) studies have provided valuable insights into the structural features governing the potency and selectivity of 3,8-diazabicyclo[4.2.0]octane derivatives. A comparative molecular field analysis (CoMFA) revealed that both steric and electrostatic factors are critical in the rational design of more active and selective nAChR agonists.[7] Specifically, these studies can help identify key molecular interactions that enhance affinity for the desired subtype (e.g., α4β2) while minimizing interactions with off-target subtypes (e.g., α2β3).[7]
Experimental Workflows for Assessing Selectivity
A robust assessment of nAChR subtype selectivity relies on a combination of binding and functional assays. The following sections detail the standard protocols for these essential experimental workflows.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor subtype.[1] These assays measure the displacement of a radiolabeled ligand by the test compound.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol: [³H]Epibatidine Binding Assay
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex for α4β2) or cells expressing the nAChR subtype of interest in ice-cold buffer.
-
Centrifuge the homogenate and wash the resulting pellet.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]epibatidine (a high-affinity nAChR radioligand), and a range of concentrations of the this compound derivative or other test compounds.
-
To determine non-specific binding, include wells with a high concentration of a non-labeled ligand (e.g., nicotine).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Measuring Receptor Activity
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at a given nAChR subtype. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes is a widely used and robust method for this purpose.
Caption: Workflow for a two-electrode voltage clamp (TEVC) assay.
Step-by-Step Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and Receptor Expression:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with a mixture of cRNAs encoding the desired α and β nAChR subunits.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes, one for measuring the membrane potential and the other for injecting current.
-
Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed level (e.g., -70 mV).
-
-
Compound Application and Data Acquisition:
-
Apply a known concentration of acetylcholine (ACh) to elicit a control inward current mediated by the expressed nAChRs.
-
After a washout period, apply increasing concentrations of the this compound derivative or other test compounds and record the resulting currents.
-
To test for antagonist activity, co-apply the test compound with a fixed concentration of ACh.
-
-
Data Analysis:
-
Measure the peak amplitude of the current elicited by each concentration of the test compound.
-
Normalize these responses to the maximal response elicited by a saturating concentration of ACh to determine the compound's efficacy (Emax).
-
Plot the normalized responses against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Conclusion: A Path Forward for Selective nAChR Ligand Development
The this compound scaffold represents a valuable starting point for the development of potent nAChR agonists. However, achieving a high degree of subtype selectivity remains a key challenge. By employing a systematic approach that combines rational drug design, informed by QSAR and QSSR studies, with rigorous experimental validation using the binding and functional assays detailed in this guide, researchers can effectively assess and optimize the selectivity profiles of novel derivatives. This comprehensive approach will be instrumental in advancing the development of the next generation of nAChR-targeted therapeutics with improved efficacy and safety profiles.
References
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- Gath, M. R., et al. (2015). Dual Nicotinic Acetylcholine Receptor α4β2 Antagonists/α7 Agonists: Synthesis, Docking Studies. ACS Medicinal Chemistry Letters, 6(11), 1109-1114. [Link]
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- Ye, M., & Dawson, M. I. (2009). 3D-QSAR and QSSR studies of 3,8-diazabicyclo[4.2.0]octane derivatives as neuronal nicotinic acetylcholine receptors by comparative molecular field analysis (CoMFA). Bioorganic & Medicinal Chemistry Letters, 19(1), 127-131. [Link]
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- Balle, T., et al. (2013). Intersubunit bridge formation governs agonist efficacy at nicotinic acetylcholine α4β2 receptors: Unique role of halogen bonding revealed. Journal of Biological Chemistry, 288(44), 31835-31845. [Link]
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- Verheijen, J. C., et al. (2010). Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. Bioorganic & Medicinal Chemistry Letters, 20(1), 375-379. [Link]
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- Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(11), 1275-1278. [Link]
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A Researcher's Guide to In Vitro and In Vivo Studies of 1,4-Diazabicyclo[4.2.0]octane Compounds
The 1,4-diazabicyclo[4.2.0]octane scaffold is a compelling structural motif in modern medicinal chemistry. Its constrained, bicyclic nature presents a unique three-dimensional geometry for interacting with biological targets, leading to the development of potent and selective modulators for a range of therapeutic areas. Derivatives of this core have shown promise as nicotinic acetylcholine receptor (nAChR) agonists for pain management, potential antitumor agents, and modulators of the glucagon-like peptide-1 (GLP-1) receptor for metabolic diseases.[1][2]
This guide provides a comparative analysis of in vitro and in vivo methodologies used to characterize these promising compounds. We will delve into the strategic rationale behind experimental choices, present detailed protocols for key assays, and offer a framework for translating foundational biochemical and cellular data into meaningful physiological outcomes.
The Drug Discovery Funnel: From Benchtop to Preclinical Models
The journey of a novel compound from initial concept to a potential therapeutic candidate is a multi-stage process. For this compound derivatives, this journey hinges on a carefully orchestrated interplay between in vitro and in vivo studies. Each modality provides a unique and indispensable layer of information.
In vitro studies, conducted in a controlled environment outside of a living organism (e.g., in test tubes or on cultured cells), are the first-line approach. They are designed to answer fundamental questions about the compound's direct interaction with its intended target and its basic cellular effects. These assays are typically high-throughput, cost-effective, and provide precise, mechanistic data.
In vivo studies, conducted within a living organism (e.g., a mouse or rat model), are employed later in the discovery process. They aim to understand how the compound behaves in a complex, integrated biological system. These studies are essential for evaluating a compound's pharmacokinetic profile (what the body does to the drug), its pharmacodynamics (what the drug does to the body), and its overall efficacy and safety.
The logical progression from in vitro to in vivo testing is a critical, self-validating system. Promising "hits" from in vitro screens are advanced to in vivo models to verify if their cellular potency translates into a therapeutic effect in a whole organism.
Figure 1: A generalized workflow from in vitro characterization to in vivo validation.
Part 1: In Vitro Characterization: Defining Target Engagement and Cellular Response
The initial evaluation of this compound compounds begins at the molecular and cellular level. The primary objectives are to confirm binding to the intended target, quantify the functional consequence of that binding, and assess any off-target effects or general cytotoxicity.
Key In Vitro Methodologies
1. Radioligand Binding Assays:
-
Purpose: To determine the affinity of a compound for a specific receptor. This is a cornerstone for validating target engagement, especially for compounds targeting receptors like nAChRs.
-
Causality: A high binding affinity (typically measured as the inhibition constant, Ki) suggests that the compound can effectively bind to its target at low concentrations, which is a prerequisite for potency. Numerous 3,8-diazabicyclo[4.2.0]octane analogs have been shown to exhibit picomolar affinity for the human α4β2 nAChR subtype.[1]
-
Protocol:
-
Prepare cell membranes expressing the target receptor (e.g., human α4β2 nAChR).
-
Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-epibatidine) and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound from unbound radioligand via rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value.
-
2. Cellular Functional Assays:
-
Purpose: To measure the biological response triggered by the compound binding to its target. This distinguishes between agonists (which activate the receptor), antagonists (which block it), and allosteric modulators.
-
Causality: While binding affinity is crucial, it doesn't describe the functional outcome. For nAChR agonists, a functional assay measures the influx of ions (like Ca²⁺ or Na⁺) through the channel upon receptor activation. This provides a measure of the compound's efficacy (Emax) and potency (EC₅₀).
-
Protocol (Calcium Flux Assay):
-
Culture a cell line stably expressing the target receptor (e.g., SH-EP1-hα4β2).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound to the cells.
-
Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR).
-
Plot the fluorescence response against the compound concentration to determine the EC₅₀ and Emax.
-
3. Cell Viability/Cytotoxicity Assays:
-
Purpose: To assess whether the compound has a detrimental effect on cell health. This is a critical early indicator of potential toxicity.
-
Causality: A compound that is highly potent at its target but also highly cytotoxic is unlikely to be a viable drug candidate. For compounds developed as antitumor agents, such as certain 5-thia-1,4-diazabicyclo[4.2.0]octane-3,8-dioxo derivatives, cytotoxicity is the desired therapeutic effect.[3] In this context, the goal is to demonstrate selective cytotoxicity towards cancer cells over healthy cells.
-
Protocol (MTT Assay):
-
Seed cancer cells (e.g., HeLa for cervical carcinoma) and a non-cancerous control cell line in 96-well plates.[3]
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).[3]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at ~570 nm. A lower absorbance indicates reduced cell viability.
-
Data Comparison: In Vitro Metrics
| Compound Class | Target | In Vitro Assay | Key Metric | Typical Values | Reference |
| 3,8-Diazabicyclo[4.2.0]octanes | hα4β2 nAChR | Radioligand Binding | Ki | Picomolar to nanomolar | [1] |
| 3,8-Diazabicyclo[4.2.0]octanes | hα4β2 nAChR | Functional Assay | EC₅₀ | Nanomolar | [1] |
| 5-Thia-1,4-diazabicyclo[4.2.0]octanes | Tumor Cells | Cell Viability | Suppression % | 25-65% at 10⁻³ to 10⁻⁶ M | |
| 2,5-Diazabicyclo[4.2.0]octanes | GLP-1 Receptor | Receptor Modulation | - | - | [2] |
Part 2: In Vivo Evaluation: Assessing Systemic Effects and Therapeutic Efficacy
Compounds that demonstrate high on-target potency and a clean safety profile in in vitro assays are nominated for in vivo studies. These experiments are designed to bridge the gap between cellular activity and therapeutic potential in a complex physiological setting.
Key In Vivo Methodologies
1. Pharmacokinetic (PK) Studies:
-
Purpose: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.
-
Causality: A compound is useless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. PK studies determine key parameters like bioavailability, half-life (t1/2), and maximum concentration (Cmax), which are essential for designing effective dosing regimens for subsequent efficacy studies.
-
Protocol:
-
Administer the compound to a cohort of animals (e.g., rats) via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at multiple time points post-administration.
-
Process the blood to isolate plasma or serum.
-
Quantify the concentration of the parent compound (and any major metabolites) in the samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Use software to model the concentration-time curve and calculate PK parameters.
-
2. Efficacy Models:
-
Purpose: To test whether the compound produces the desired therapeutic effect in an animal model of a specific disease.
-
Causality: This is the ultimate test of the therapeutic hypothesis. For the 3,8-diazabicyclo[4.2.0]octane nAChR agonists, a relevant efficacy model is one of persistent pain.[1] A positive result—such as a reduction in pain behavior—provides strong evidence that the compound's mechanism of action translates to a beneficial physiological outcome.
-
Protocol (Rat Formalin Model of Pain):
-
Administer the test compound or vehicle control to the rats at predetermined doses.
-
After a set pretreatment time, inject a dilute formalin solution into the plantar surface of one hind paw. This induces a biphasic pain response (an acute phase followed by a persistent, inflammatory phase).
-
Observe the animals and score their nociceptive (pain-related) behaviors, such as flinching or licking the injected paw, over a period of up to 60 minutes.
-
Compare the pain scores between the compound-treated and vehicle-treated groups to determine if the compound has an analgesic effect.
-
Figure 2: Experimental workflow for the rat formalin pain model.
Synthesizing In Vitro and In Vivo Data: A Holistic View
The true power of this dual-pronged approach lies in the correlation between in vitro and in vivo data. A strong candidate from the this compound family will not only show high affinity and functional potency in cellular assays but will also demonstrate dose-dependent efficacy in a relevant animal model after being administered at a tolerable dose.
For instance, several 3,8-diazabicyclo[4.2.0]octane compounds that exhibited picomolar affinity for the hα4β2 receptor in vitro also showed robust analgesic efficacy in the rat formalin model.[1] This strong correlation provides confidence that the observed in vivo effect is indeed mediated by the compound's action on its intended target. Discrepancies, on the other hand, are equally informative. A compound that is potent in vitro but inactive in vivo may have poor pharmacokinetics (e.g., rapid metabolism or low bioavailability), highlighting the need for further chemical modification.
By systematically integrating these distinct yet complementary methodologies, researchers can build a comprehensive profile of this compound compounds, enabling data-driven decisions to advance the most promising candidates toward clinical development.
References
- Synthesis of 1,4-diazabicyclo[4.2.0]octan-8-ones 224.ResearchGate.
- Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists.PubMed Central.
- 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides.Synfacts.
- Binding Database.BindingDB.
- Use of 5-Thia-1,4-diazabicyclo [4.2.0] octane-3,8-dioxo compounds in antitumor therapy.European Patent Office.
- N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles.ACS Omega.
- 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview).ResearchGate.
- Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists.Journal of Medicinal Chemistry.
- Biological evaluation of tetracationic compounds based on two 1,4-diazabicyclo[2.2.2]octane moieties connected by different linkers.PubMed.
- 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base.Organic Chemistry Portal.
- Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes.PubMed Central.
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A Researcher's Guide to Computational Approaches for 1,4-Diazabicyclo[4.2.0]octane Ligand Binding
For researchers and drug development professionals venturing into the chemical space of 1,4-diazabicyclo[4.2.0]octane derivatives, particularly those targeting nicotinic acetylcholine receptors (nAChRs), a robust computational strategy is indispensable. This guide provides a comparative analysis of computational methodologies for predicting the binding of these ligands, supported by experimental data and field-proven insights. We will dissect the nuances of ligand-based and structure-based design, offering a pragmatic workflow for your research endeavors.
The Significance of 1,4-Diazabicyclo[4.2.0]octanes at Nicotinic Acetylcholine Receptors
The this compound scaffold is a key pharmacophore in a series of potent agonists for neuronal nAChRs, especially the α4β2 subtype.[1] This receptor subtype is a well-established therapeutic target for conditions such as neuropathic pain.[1] The development of subtype-selective agonists is a critical objective to minimize off-target effects. Computational studies are pivotal in rationalizing the structure-activity relationships (SAR) and guiding the design of next-generation ligands with improved affinity and selectivity.
Comparative Analysis of Computational Methodologies
The two primary avenues for computational ligand binding studies are ligand-based and structure-based approaches. Here, we compare 3D Quantitative Structure-Activity Relationship (3D-QSAR) methods, a ligand-based approach, with the more target-focused molecular docking and molecular dynamics simulations.
Ligand-Based Design: 3D-QSAR (CoMFA and CoMSIA)
3D-QSAR methods are powerful when a reliable 3D structure of the target receptor is unavailable or when the primary goal is to understand the SAR of a series of related compounds. These methods correlate the biological activity of molecules with their 3D physicochemical properties.
A notable study by Kim et al. (2009) performed a 3D-QSAR analysis on a series of 3,8-diazabicyclo[4.2.0]octane derivatives as potent nAChR agonists, with experimental data sourced from Frost et al. (2006).[1][2] This study provides an excellent case for evaluating the performance of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
Methodology Deep Dive: CoMFA and CoMSIA
The causality behind this experimental choice lies in its ability to generate predictive models and visually interpretable 3D contour maps that highlight the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity.
Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Workflow
-
Ligand Preparation and Alignment:
-
The 3D structures of the 3,8-diazabicyclo[4.2.0]octane derivatives are sketched and their energies are minimized. A common approach involves using a force field like TRIPOS with Gasteiger-Hückel charges.
-
A crucial step is the alignment of all molecules in the dataset. A common substructure, such as the diazabicyclooctane core, is typically used as the template for alignment.
-
-
CoMFA Field Calculation:
-
The aligned molecules are placed in a 3D grid.
-
A probe atom (e.g., a sp3 carbon with a +1 charge) is systematically moved to each grid point.
-
Steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated, creating the CoMFA fields.
-
-
CoMSIA Field Calculation:
-
CoMSIA extends beyond steric and electrostatic fields to include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
-
Similarity indices are calculated at each grid point using a Gaussian function, which offers a smoother representation of the fields compared to CoMFA.
-
-
Statistical Analysis (Partial Least Squares - PLS):
-
PLS is used to correlate the CoMFA/CoMSIA field values with the experimental biological activity (e.g., pEC50).
-
The predictive power of the model is assessed using cross-validation techniques (e.g., leave-one-out) to generate the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates a good predictive model. The conventional correlation coefficient (r²) is also calculated.
-
Performance and Insights from the Kim et al. Study
The study on 3,8-diazabicyclo[4.2.0]octane derivatives demonstrated the high predictive power of both CoMFA and CoMSIA models.
| Model | Subtype | q² | r² | Key Findings |
| CoMFA | hα4β2 | 0.892 | 0.983 | Strong influence of electrostatic interactions on activity. |
| CoMSIA | hα4β2 | 0.926 | 0.983 | Superior predictive power over CoMFA. Confirmed the importance of electrostatic fields. |
| CoMFA | hα3β4 | 0.934 | 0.988 | High predictive capability. |
| CoMSIA | hα3β4 | 0.945 | 0.988 | Slightly better predictive power than CoMFA. |
Table 1: Statistical results of CoMFA and CoMSIA models for 3,8-diazabicyclo[4.2.0]octane derivatives at human nAChR subtypes. Data from Kim et al. (2009).[2]
The CoMSIA contour maps revealed that for the hα4β2 subtype, positive charge-favored regions are located near the pyridine ring and specific substituent positions, while a negative charge-favored region is near one of the nitrogen atoms in the bicyclic core.[2] This provides actionable intelligence for designing new analogs with enhanced potency.
Structure-Based Design: Molecular Docking and Dynamics
When a high-resolution 3D structure of the target receptor is available, either from experimental methods like X-ray crystallography or cryo-electron microscopy, or through reliable homology modeling, structure-based approaches offer a more direct way to visualize and predict ligand binding.
Homology Modeling of the Human α4β2 nAChR
The absence of a crystal structure for the human α4β2 nAChR for a long time necessitated the use of homology modeling. A common template for modeling the extracellular domain of nAChRs is the acetylcholine-binding protein (AChBP). More recent studies have utilized cryo-EM structures of related receptors, such as the Torpedo nAChR, to build more complete models that include the transmembrane domain.[3] The quality of the homology model is paramount for the success of subsequent docking and dynamics studies. The PDB ID: 5KXI now provides an X-ray structure of the human α4β2 nicotinic receptor, which can be a valuable resource.[4]
Experimental Protocol: Molecular Docking Workflow
-
Receptor and Ligand Preparation:
-
The 3D structure of the hα4β2 nAChR is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
The 3D structures of the this compound ligands are generated and optimized.
-
-
Grid Generation:
-
A grid box is defined around the active site of the receptor to encompass the potential binding poses of the ligand.
-
-
Docking Simulation:
-
A docking algorithm (e.g., AutoDock, GOLD, Glide) is used to explore the conformational space of the ligand within the binding site and to score the different poses based on a scoring function that estimates the binding affinity.
-
-
Pose Analysis and Refinement:
-
The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions) with the receptor residues.
-
The top-ranked poses can be further refined using energy minimization or short molecular dynamics simulations.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of the stability of the docked pose and a more accurate estimation of the binding free energy.
Experimental Protocol: Molecular Dynamics Simulation Workflow
-
System Setup:
-
The docked ligand-receptor complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions. Specific parameters for the non-standard this compound ligand may need to be generated.
-
-
Minimization and Equilibration:
-
The system is energy-minimized to remove any steric clashes.
-
A series of equilibration steps are performed, typically involving heating the system to the desired temperature and equilibrating the pressure while restraining the protein and ligand.
-
-
Production MD:
-
A long (nanoseconds to microseconds) production simulation is run without restraints to observe the dynamic behavior of the complex.
-
-
Trajectory Analysis:
-
The trajectory is analyzed to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation - RMSD).
-
Binding free energies can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
Head-to-Head Comparison and Recommended Workflow
| Feature | 3D-QSAR (CoMFA/CoMSIA) | Molecular Docking | Molecular Dynamics (MD) |
| Requirement | A set of compounds with known activity | 3D structure of the target receptor | A stable docked complex |
| Output | Predictive activity model, 3D contour maps | Binding poses, scoring functions | Dynamic behavior, binding free energy |
| Strengths | No receptor structure needed, good for SAR | Visualizes ligand-receptor interactions | Accounts for flexibility, more accurate energy |
| Limitations | Alignment dependent, "black box" nature | Scoring function inaccuracies, static view | Computationally expensive, force field dependent |
A Self-Validating System: The Recommended Workflow
For a comprehensive and trustworthy computational study of this compound ligands, an integrated approach is recommended.
This workflow begins with both ligand-based and structure-based approaches in parallel. The insights from 3D-QSAR can guide the interpretation of docking results and vice versa. The most promising candidates from docking should then be subjected to more rigorous MD simulations to validate their binding stability and estimate binding free energies. Ultimately, the predictions from all computational methods must be validated against experimental data, creating a feedback loop for model refinement and the design of new, more potent, and selective this compound ligands.
Conclusion
The computational investigation of this compound ligand binding is a multifaceted endeavor that benefits from a synergistic application of different methodologies. While 3D-QSAR provides a powerful tool for understanding SAR within a congeneric series, molecular docking and dynamics simulations offer a more detailed, atomistic view of the ligand-receptor interactions. By integrating these approaches and continuously validating with experimental data, researchers can significantly accelerate the discovery and optimization of novel therapeutics targeting nicotinic acetylcholine receptors.
References
- Kim, E. A., Jung, K. C., Sohn, U. D., & Im, C. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology, 13(1), 55–59. [Link]
- Frost, J. M., Bunnelle, W. H., Tietje, K. R., Anderson, D. J., Rueter, L. E., Curzon, P., Surowy, C. S., Ji, J., Daanen, J. F., Kohlhaas, K. L., Buckley, M. J., Henry, R. F., Dyhring, T., Ahring, P. K., & Meyer, M. D. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]
- Morales-Perez, C. L., Noviello, C. M., & Hibbs, R. E. (2016). X-ray structure of the human α4β2 nicotinic receptor.
- Cheng, M. H., Wu, Y. S., & Hwang, J. K. (2008). In Silico models for the Human α4β2 Nicotinic Acetylcholine Receptor. Journal of Chemical Information and Modeling, 48(10), 2029–2039. [Link]
- Hong, G. S., Li, Y., & Chen, J. Z. (2014). Homology Model and Ligand Binding Interactions of the Extracellular Domain of the Human α4β2 Nicotinic Acetylcholine Receptor. Journal of Computer-Aided Molecular Design, 28(1), 35-46. [Link]
Sources
- 1. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico models for the Human α4β2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
A Comparative Guide to the Physicochemical Properties of 1,4-Diazabicyclo[4.2.0]octane Isomers
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount. These characteristics—basicity (pKa), lipophilicity (logP), solubility, and thermal stability—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a therapeutic agent. This guide provides an in-depth comparison of the key physicochemical properties of the stereoisomers of 1,4-diazabicyclo[4.2.0]octane, a saturated bicyclic diamine scaffold.
The fusion of a cyclobutane ring with a piperazine ring in this compound gives rise to two principal stereoisomers: cis-1,4-diazabicyclo[4.2.0]octane and trans-1,4-diazabicyclo[4.2.0]octane. The spatial arrangement of the fused rings introduces significant differences in ring strain, molecular geometry, and the accessibility of the nitrogen lone pairs, leading to distinct physicochemical profiles. Computational analyses of related bicyclo[4.2.0]octane systems consistently show that cis-fused isomers are more stable than their highly strained trans counterparts[1][2]. This fundamental difference in stability is the cornerstone from which we can predict and understand their divergent properties.
While extensive experimental data for these specific isomers is not broadly published, this guide synthesizes established principles of physical organic chemistry and provides robust, field-proven experimental protocols to empower researchers to perform these critical characterizations.
Structural and Stability Comparison of Isomers
The defining difference between the cis and trans isomers lies in the geometry of the ring fusion. In the cis isomer, the bridgehead hydrogens are on the same face of the molecule, resulting in a bent, V-shaped structure. Conversely, the trans isomer features bridgehead hydrogens on opposite faces, forcing the four-membered cyclobutane ring into a highly strained and twisted conformation.
This inherent strain makes the trans isomer significantly less thermodynamically stable. The synthesis of trans-fused bicyclo[4.2.0] systems is noted to be challenging, often requiring specific and less direct synthetic routes compared to the more readily accessible cis-fused systems[3].
Caption: Experimental workflow for isomer characterization.
Protocol for pKa Determination by Potentiometric Titration
Basicity is a critical determinant of a drug's ionization state at physiological pH. Potentiometric titration is a reliable method for its determination.
Objective: To determine the acid dissociation constants (pKa) of the two isomers in an aqueous solution.
Materials:
-
cis and trans isomers of this compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the isomer and dissolve it in 50 mL of deionized water in a titration vessel.
-
Acidification: Add a known excess of 0.1 M HCl to fully protonate both nitrogen atoms of the diamine. For example, add 2.5 molar equivalents of HCl.
-
Titration Setup: Place the vessel on the stir plate, introduce the stir bar, and immerse the calibrated pH electrode and the burette tip into the solution.
-
Titration: Titrate the acidified sample solution with standardized 0.1 M NaOH. Record the pH value after each incremental addition of titrant (e.g., 0.05 mL increments).
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For a diamine, two equivalence points and two corresponding pKa values (pKa₁ and pKa₂) will be observed. The first derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence points.
-
Causality: The choice of back-titration (acidifying then titrating with base) ensures sharp, well-defined equivalence points for basic compounds. The excess acid ensures the starting point is on the fully protonated plateau of the titration curve.
Protocol for Lipophilicity (logP) Determination by RP-HPLC
The octanol-water partition coefficient (logP) is the industry standard for measuring lipophilicity, which influences membrane permeability. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and compound-sparing method for logP estimation.[4]
Objective: To estimate the logP values of the isomers based on their retention time on a calibrated RP-HPLC system.
Materials:
-
cis and trans isomers
-
A set of standard compounds with known logP values (e.g., uracil, phenol, toluene, naphthalene)
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Methanol for sample dissolution
Procedure:
-
Calibration Curve Construction:
-
Prepare stock solutions of the logP standards in methanol.
-
Inject each standard onto the C18 column under isocratic conditions (e.g., 50:50 ACN:water).
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor, k' = (t_R - t_0) / t_0, where t_0 is the column dead time (often measured using uracil).
-
Plot the known logP values of the standards against their corresponding log(k') values. This creates the calibration curve.
-
-
Sample Analysis:
-
Prepare solutions of the cis and trans isomers in methanol.
-
Inject each isomer onto the HPLC system using the same isocratic method used for the standards.
-
Record the retention time for each isomer and calculate its log(k') value.
-
-
LogP Determination: Interpolate the log(k') value for each isomer onto the calibration curve to determine its estimated logP value.
-
Causality: This method relies on the principle that a compound's retention in reversed-phase chromatography is primarily driven by its lipophilicity. By calibrating the system with known standards, the retention time of an unknown compound can be reliably translated into a logP value.[4][5]
Protocol for Thermal Stability Assessment by TGA/DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on a compound's thermal stability, decomposition profile, and phase transitions.[6]
Objective: To determine the decomposition temperature and identify thermal events for each isomer.
Materials:
-
cis and trans isomers
-
Simultaneous Thermal Analyzer (STA) capable of TGA/DSC
-
Inert pans (e.g., aluminum or platinum)
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the isomer into a TGA pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the STA instrument.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a final temperature where complete decomposition is expected (e.g., 400 °C).
-
Maintain a constant inert gas flow (e.g., 50 mL/min) throughout the experiment to prevent oxidative degradation.
-
-
Data Acquisition: Continuously record the sample weight (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.
-
Data Analysis:
-
TGA Curve: Analyze the plot of percent weight vs. temperature. The onset temperature of the major weight loss step is typically reported as the decomposition temperature (T_d).
-
DSC Curve: Analyze the plot of heat flow vs. temperature to identify endothermic events (e.g., melting) or exothermic events (e.g., decomposition, rearrangement).
-
-
Causality: Using a simultaneous TGA/DSC instrument ensures that both mass loss and energetic transitions are measured under identical conditions, allowing for direct correlation. An inert atmosphere is crucial to study the inherent thermal stability without the complication of oxidation.[7][8]
Conclusion
The stereochemical relationship between the cis and trans isomers of this compound serves as a powerful predictor of their physicochemical properties. The greater ring strain inherent to the trans isomer is expected to render it less basic, less soluble, and less thermally stable than its more compact and thermodynamically favored cis counterpart. For drug development professionals, these differences are not trivial; they can profoundly impact a molecule's developability. The experimental protocols provided herein offer a clear and robust framework for quantifying these critical parameters, enabling informed decisions in the design and selection of novel chemical entities.
References
- Stereospecific cis- and trans-ring fusions arising
- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris.
- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
- Synthesis of 1,4-diazabicyclo[4.2.0]octan-8-ones 224.
- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library.
- Predicted pKa values for the secondary and tertiary amines shown in Fig. 2.
- LogP—Making Sense of the Value. ACD/Labs.
- Experimental and predicted pKa, log P and solubility of the study compounds.
- Simple Method for the Estimation of pKa of Amines.
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
- Computational assessment of the structural analysis of different cyclooctene isomers.
- TGA-DSC - Research at Melbourne. The University of Melbourne.
- Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH.
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager Magazine.
- How Does DSC Complement Thermogravimetric Analysis (TGA)?. YouTube.
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literature review of the therapeutic potential of 1,4-diazabicyclo[4.2.0]octane derivatives
An In-Depth Technical Guide to the Therapeutic Potential of 1,4-Diazabicyclo[4.2.0]octane Derivatives
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of chemical structures, nitrogen-containing bicyclic heterocycles represent a particularly fruitful area of exploration. The this compound core, a fused ring system comprising a piperazine and a β-lactam ring, stands out as a "privileged scaffold." Its rigid, three-dimensional architecture provides a unique framework for presenting functional groups in precise spatial orientations, enabling potent and selective interactions with biological targets.
This guide, intended for researchers, medicinal chemists, and drug development professionals, offers a comprehensive review of the burgeoning therapeutic potential of this compound derivatives. We will delve into the synthetic strategies for accessing this core structure, explore its diverse applications across multiple therapeutic areas, and present comparative data that highlights its potential advantages over existing alternatives. By synthesizing technical accuracy with field-proven insights, this document aims to serve as an authoritative resource for advancing the discovery and development of novel drugs based on this promising molecular framework.
Core Synthesis: Constructing the Bicyclic Framework
The synthesis of the this compound ring system is a critical first step in exploring its therapeutic utility. The most common strategies involve intramolecular cycloaddition reactions, which efficiently establish the fused bicyclic core. A prevalent method utilizes an intramolecular [2+2] cycloaddition, often starting from a suitably functionalized monocyclic azetidinone (β-lactam).
The causality behind this choice of strategy lies in its efficiency and stereochemical control. By tethering the reacting partners, the entropic barrier to cyclization is reduced, often leading to higher yields and selectivity compared to intermolecular approaches. The substitution pattern on the starting materials can be carefully chosen to control the stereochemistry of the final bicyclic product, which is paramount for biological activity.
Caption: General synthetic scheme for the this compound core.
A detailed protocol, adapted from established literature, illustrates this principle[1]:
Experimental Protocol: Synthesis via Intramolecular Cycloaddition
-
Step 1: N-Alkylation of the β-Lactam. To a solution of a 4-substituted-azetidin-2-one (1 equivalent) in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (1.1 equivalents) at 0°C. After stirring for 30 minutes, add an alkylating agent like benzyl azidoacetate (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Rationale: This step introduces the nitrogen-containing chain that will form the second ring. The azido group serves as a precursor for the intramolecular cycloaddition.
-
-
Step 2: Cyclization. The crude product from Step 1 is dissolved in a high-boiling point, non-polar solvent such as toluene or xylene. The solution is heated to reflux (typically 110-140°C) for 4-8 hours.
-
Rationale: Thermal energy promotes the 1,3-dipolar cycloaddition between the azide and the alkene (or other dipolarophile) moiety on the azetidinone ring, forming the fused bicyclic system[1].
-
-
Step 3: Purification. The reaction mixture is cooled, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Rationale: Purification is essential to isolate the desired diazabicyclooctane derivative from unreacted starting materials and potential side products.
-
Therapeutic Applications and Comparative Analysis
Derivatives of the this compound scaffold have demonstrated significant potential in several key therapeutic areas.
Central Nervous System: Potent Nicotinic Acetylcholine Receptor (nAChR) Agonists
A major breakthrough for this class of compounds has been the discovery of their potent activity as agonists of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[2][3] These receptors are ligand-gated ion channels widely distributed in the central nervous system and are implicated in cognitive processes, pain perception, and addiction.[3] Dysregulation of nAChR signaling is associated with Alzheimer's disease, Parkinson's disease, and certain types of epilepsy.[3]
Derivatives of the isomeric 3,8-diazabicyclo[4.2.0]octane core have been synthesized and shown to be among the most potent nAChR ligands known.[2] Their rigid structure is thought to mimic the conformation of acetylcholine, allowing for high-affinity binding to the receptor.
Caption: Signaling pathway for nAChR agonists.
Comparative Performance Data:
Several analogs exhibit picomolar affinity in radioligand binding assays and nanomolar potency in functional assays, making them significantly more potent than many existing nicotinic agonists.[2]
| Compound ID | Core Structure | Key Substituent (at N3) | Binding Affinity (Ki, pM) at hα4β2 | Functional Potency (EC50, nM) at hα4β2 | Reference |
| 24 | 3,8-diazabicyclo[4.2.0]octane | 5-iodopyridin-3-yl | 3.1 | 0.47 | [2] |
| 30 | 3,8-diazabicyclo[4.2.0]octane | 5-ethynylpyridin-3-yl | 1.3 | 0.22 | [2] |
| 47 | 3,8-diazabicyclo[4.2.0]octane | 6-chloropyridin-3-yl | 2.5 | 0.53 | [2] |
| Nicotine | N/A | N/A | ~1,000 | ~100 | Literature |
Data synthesized from Frost et al., J. Med. Chem. 2006.[2]
The data clearly indicates that specific substitutions on the diazabicyclooctane core can lead to compounds with binding affinities over 300-fold greater than nicotine. This highlights the scaffold's ability to be finely tuned to achieve superior potency.
Anticancer Potential
While less explored than CNS applications, emerging evidence suggests that diazabicyclooctane derivatives may possess anticancer properties.[4] The rationale often stems from the structural similarity of the β-lactam component to other anticancer agents that disrupt cell division or induce apoptosis. Furthermore, related quaternized derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) have shown high cytotoxic effects against various cancer cell lines, including M-HeLa, A-549, and MCF-7.[5] For instance, certain copper (II) and lanthanum (III) complexes of amphiphilic DABCO derivatives were found to be twice as active as the breast cancer drug tamoxifen against the MCF-7 cell line.[5] The proposed mechanism involves the induction of apoptosis through the mitochondrial pathway.[5]
Workflow for Evaluating Anticancer Activity:
Caption: Experimental workflow for assessing in vitro anticancer activity.
Antimicrobial and Antiviral Activity
The β-lactam ring is the cornerstone of one of the most successful classes of antibiotics. While many this compound derivatives themselves may not have broad antibacterial activity, they can serve as crucial intermediates in the synthesis of novel β-lactam antibiotics.[1] Furthermore, quaternized ammonium compounds based on the related 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold have demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[6] Some of these compounds exhibited minimum inhibitory concentrations (MICs) comparable or superior to the reference drug ciprofloxacin.[6]
In the antiviral domain, certain derivatives have also shown promise. For example, compounds with aromatic linkers based on the DABCO framework displayed high activity against the influenza A/Puerto Rico/8/34 (H1N1) virus.[6] A patent also discloses the use of 5-Thia-1,4-diazabicyclo[4.2.0]octane-3,8-dioxo derivatives for their potential antiviral activity.[7]
Future Perspectives and Conclusion
The this compound scaffold and its isomers represent a highly versatile and potent platform for drug discovery. The remarkable success in developing picomolar-affinity nAChR agonists demonstrates the power of this rigid framework for targeting CNS disorders. The preliminary but promising findings in anticancer and antimicrobial research suggest that the full therapeutic potential of this chemical class is yet to be fully realized.
Future research should focus on several key areas:
-
Expansion of Chemical Diversity: Synthesizing a broader range of derivatives to explore a wider chemical space and improve structure-activity relationship models.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms behind the observed anticancer and antiviral activities.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
-
Selectivity Profiling: For CNS applications, ensuring high selectivity for the target receptor subtype (e.g., α4β2 over α3β4) is crucial to minimize side effects.[3]
References
- ResearchGate. Synthesis of 1,4-diazabicyclo[4.2.0]octan-8-ones 224.
- Journal of the Chemical Society, Perkin Transactions 1. Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems.
- SpringerLink. 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview).
- ACS Publications. Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists.
- PubMed. Biological evaluation of tetracationic compounds based on two 1,4-diazabicyclo[2.2.2]octane moieties connected by different linkers.
- Google Patents. Use of 5-Thia-1,4-diazabicyclo [4.2.0] octane-3,8...
- SciSpace. Investigation of new ways to generate and capture...
- Taylor & Francis Online. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis.
- PubMed. Self-Assembling Metallocomplexes of the Amphiphilic 1,4-Diazabicyclo[2.2.2]octane Derivative as a Platform for the Development of Nonplatinum Anticancer Drugs.
- ResearchGate. Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles.
- PubMed. Self-assembling systems based on quaternized derivatives of 1,4-diazabicyclo[2.2.2]octane in nutrient broth as antimicrobial agents and carriers for hydrophobic drugs.
- PubChem. cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8...
- PubMed Central. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists.
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Safety Operating Guide
Core Principles: Hazard Assessment & Proactive Safety
An In-Depth Guide to the Proper Disposal of 1,4-Diazabicyclo[4.2.0]octane
As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the principles behind the safe handling and disposal of laboratory reagents. This guide for this compound is designed to empower you, the researcher, to manage this chemical waste stream responsibly, ensuring the safety of yourself and your colleagues while maintaining environmental compliance. We will move beyond simple checklists to explore the chemical reasoning that underpins these essential procedures.
Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound (CAS No: 31029-60-4) is an organic amine that presents several hazards requiring diligent control measures.[1][2] It is classified as a flammable solid that is harmful if swallowed and can cause significant skin, eye, and respiratory irritation.[3][4]
The primary directive is to prevent exposure and uncontrolled reactions. This begins with the consistent use of appropriate Personal Protective Equipment (PPE) from the moment the reagent is handled until its waste container is sealed and ready for pickup.
Table 1: Hazard & Safety Summary for this compound
| Parameter | Specification | Rationale & Source(s) |
|---|---|---|
| GHS Hazard Statements | H228: Flammable solidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | These classifications dictate the minimum required PPE and handling precautions to prevent acute health effects.[3][4][5] |
| Primary PPE | - Safety glasses with side-shields or chemical goggles- Nitrile or other chemically resistant gloves- Impervious lab coat or clothing | Standard laboratory practice for handling irritants and solids. Goggles are essential to protect against dust particles.[1][5][6] |
| Enhanced PPE | - Face shield (in addition to goggles)- Particulate respirator (e.g., N95/P95) or an ABEK-P2 combination respirator cartridge | Required when handling large quantities or when dust/aerosols cannot be controlled, to prevent inhalation of irritating particles.[1] |
| Incompatible Materials | - Strong oxidizing agents- Strong acids | Amines can react exothermically and violently with acids and oxidizing agents. Segregation is critical to prevent uncontrolled reactions in storage or waste containers.[6][7] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert gas. | The compound is noted to be hygroscopic (absorbs moisture from the air), which can affect its integrity. Proper storage maintains chemical purity and safety.[1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal is not a single action but a systematic process. The following workflow ensures that waste is handled safely from the point of generation to its final disposition by a licensed professional service.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste. Never mix different waste streams.[7]
-
Identify the Waste Form:
-
Unused/Surplus Solid: Pure this compound.
-
Contaminated Labware: Pipette tips, weigh boats, gloves, etc., that are grossly contaminated.
-
Solutions: The compound dissolved in a solvent. The solvent itself is a critical component of the waste profile.
-
-
Segregation Protocol:
-
Designate a specific, labeled hazardous waste container for this compound waste ONLY.
-
Keep this container physically separate from acidic and oxidizing waste streams to prevent accidental mixing.[7]
-
If dealing with solutions, the waste profile is now a mixture. The container must be compatible with both the amine and the solvent.
-
Step 2: Containerization and Labeling in a Satellite Accumulation Area (SAA)
Federal and local regulations govern the temporary storage of hazardous waste in laboratories.[8]
-
Select an Appropriate Container: Use a container made of compatible material (e.g., high-density polyethylene, HDPE) with a secure, vapor-tight lid. The container must be in good condition, free of leaks or cracks.[8]
-
Initial Labeling: From the moment the first piece of waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE".[8]
-
The full chemical name: "this compound".
-
An accurate list of all constituents, including solvents, with percentage estimates.
-
The relevant hazard characteristics (e.g., Flammable, Irritant).
-
-
Maintain Container Integrity: Keep the container closed at all times except when adding waste. This prevents the release of vapors and protects the contents from contamination.[8] Store the container in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.
Step 3: Final Disposal via Licensed Waste Management
For research and development facilities, the only recommended and compliant disposal method for this compound is to use a licensed professional waste disposal service.[1][9]
Causality: Why Incineration is the Standard
The molecular structure of this compound—a nitrogen-containing organic compound—drives the choice of disposal technology. The recommended method is high-temperature incineration in a facility equipped with an afterburner and a scrubber .[1]
-
Thermal Decomposition: At high temperatures (typically >850°C), the organic structure is broken down into its constituent elements. The carbon and hydrogen are oxidized to form carbon dioxide (CO₂) and water (H₂O).[10]
-
The Nitrogen Problem: The nitrogen atoms within the molecule are primarily oxidized to various nitrogen oxides (NOx).[10][11] NOx are significant air pollutants that contribute to smog and acid rain and are strictly regulated.
-
The Engineering Solution: This is why specialized incineration is required.
-
An afterburner provides a secondary combustion zone at a higher temperature and longer residence time to ensure complete destruction of any residual organic compounds.
-
A scrubber is a critical piece of air pollution control equipment. Flue gases from the incinerator are passed through a system that neutralizes acidic gases like NOx and sulfur oxides (SOx).[10][12] This step is essential for environmental compliance and converts the harmful combustion byproducts into less harmful substances before they are released into the atmosphere.
-
While other methods exist for treating general amine waste, such as biological degradation or chemical neutralization, these are not suitable for the final disposal of this specific solid hazardous waste from a laboratory setting.[13][14] They are often designed for dilute aqueous waste streams and are not equipped to handle the concentrated, flammable nature of this compound. Therefore, incineration remains the authoritative and required method.
The logical flow for managing this waste stream is summarized in the diagram below.
Caption: Waste Management Workflow for this compound.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and preparedness is key.
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.[1]
-
Ventilate the space if it is safe to do so.
-
Don the appropriate PPE, including respiratory protection.[1]
-
Contain the spill. Prevent it from entering drains or waterways.[6]
-
Clean-up: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[1] Place the spilled material and all contaminated cleaning supplies into a designated hazardous waste container for disposal.
-
-
In Case of Personnel Exposure:
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention if breathing is difficult or irritation persists.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
By adhering to this comprehensive guide, you are not only complying with regulations but are also actively participating in a culture of safety and environmental stewardship. You are building the deep trust that comes from understanding not just what to do, but why you are doing it.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of 1,4-Diaza-bicyclo[4.2.0]octane.
- Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 1,4-diazabicyclooctane.
- Yin, J., et al. (2020). Treatment of amine wastes generated in industrial processes.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 7-Boc-2,7-diazabicyclo[4.2.0]octane.
- Loba Chemie. (2016). 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS.
- Matrix Scientific. (n.d.). Safety Data Sheet: 2,4-Diazabicyclo[4.2.0]octane-3,5-dione.
- National Research Council (US) Committee on Health Effects of Waste Incineration. (2000). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. National Academies Press (US).
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass. ScholarWorks at University of Montana.
- Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers.
- McClelland Engineers Pvt Ltd. (n.d.). High-Nitrogen content Organic Waste Incinerator.
- Yin, J. (n.d.). Handling of Amine-Based Wastewater Produced During Carbon Capture.
- ResearchGate. (n.d.). Overview of Amine Wastes Handling. Scientific diagram and context from a research publication.
- Aaron Chemicals LLC. (2024). Safety Data Sheet: (1R,6S)-tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate.
- Amadis Chemical. (2023). SAFETY DATA SHEET: tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 31029-60-4.
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Navigating the Uncharted: A Guide to Safely Handling 1,4-Diazabicyclo[4.2.0]octane
For the vanguard of research, navigating the frontiers of drug development necessitates not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1,4-Diazabicyclo[4.2.0]octane, a compound with largely uninvestigated toxicological properties. As your partners in discovery, we offer this in-depth technical guide to build a foundation of trust and ensure your work proceeds with the utmost safety and integrity.
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, a cautious and conservative approach to handling is paramount. This guide synthesizes available data for the compound with information from the closely related and more thoroughly studied 1,4-diazabicyclooctane, alongside general best practices for handling amines.
Hazard Assessment: Acknowledging the Unknown
Due to the limited specific data for this compound, we must extrapolate potential hazards from its chemical class and structurally similar compounds. The Safety Data Sheet (SDS) for this compound advises avoiding contact with skin and eyes and preventing dust and aerosol formation.[1]
For a more comprehensive understanding of potential risks, we will consider the hazards associated with the related compound, 1,4-diazabicyclooctane. These include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
Given these potential hazards, all handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with a substance of unknown toxicity. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| PPE Category | Protection Level | Key Selection Criteria |
| Eye and Face Protection | Required | - Chemical Splash Goggles: Must be compliant with ANSI Z87.1 or equivalent standards. - Face Shield: A full-face shield worn over safety goggles is mandatory when there is a risk of splashes or energetic reactions. |
| Skin and Body Protection | Required | - Gloves: Chemical-resistant gloves are essential. Given the lack of specific breakthrough data, double-gloving with two different materials (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove) is strongly recommended. - Laboratory Coat: A flame-resistant lab coat that fully covers the arms is required. - Full-Body Protection: For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or a full chemical suit should be worn over the lab coat.[4] |
| Respiratory Protection | Required | - Respirator: A NIOSH-approved respirator is necessary, especially in poorly ventilated areas or when handling the solid form where dust may be generated.[1][5] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be sufficient.[1] For higher-level protection, type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges should be used.[1] |
| Footwear | Required | - Closed-toe shoes: Substantial, closed-toe shoes are mandatory in any laboratory setting. |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental task.
Caption: PPE selection workflow based on task risk level.
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Donning Personal Protective Equipment
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gowning: Don a flame-resistant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Outer Gloves: Put on the second, more robust pair of chemical-resistant gloves (neoprene or butyl rubber) over the inner gloves.
Doffing Personal Protective Equipment
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head.
-
Lab Coat: Unbutton and remove the lab coat, folding it in on itself to contain any contamination.
-
Respirator: Remove the respirator from behind.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Spill: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[6] Do not allow the substance to enter drains.[1]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Step-by-Step Disposal Protocol
-
Containment: All waste materials, including unused product, contaminated absorbents from spills, and disposable PPE, should be placed in a clearly labeled, sealed, and suitable container.
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound Waste") and any relevant hazard symbols.
-
Licensed Disposal: The primary method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[1][7] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Consultation: Always consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures, as regulations can vary.
-
Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[1]
By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of 1,4-Diaza-bicyclo[4.2.0]octane.
- Chemos GmbH & Co. KG. (2023, February 6). Safety Data Sheet: 1,4-diazabicyclooctane.
- Aaron Chemicals LLC. (2025, December 22). Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
